Product packaging for 4,5-Octanediol(Cat. No.:CAS No. 22607-10-9)

4,5-Octanediol

Cat. No.: B1616756
CAS No.: 22607-10-9
M. Wt: 146.23 g/mol
InChI Key: YOEZZCLQJVMZGY-UHFFFAOYSA-N
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Description

4,5-Octanediol is a useful research compound. Its molecular formula is C8H18O2 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O2 B1616756 4,5-Octanediol CAS No. 22607-10-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22607-10-9

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

octane-4,5-diol

InChI

InChI=1S/C8H18O2/c1-3-5-7(9)8(10)6-4-2/h7-10H,3-6H2,1-2H3

InChI Key

YOEZZCLQJVMZGY-UHFFFAOYSA-N

SMILES

CCCC(C(CCC)O)O

Canonical SMILES

CCCC(C(CCC)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Octanediol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and stereoisomerism of 4,5-octanediol. It includes a compilation of its physical and chemical data, a detailed experimental protocol for its stereoselective synthesis via Sharpless Asymmetric Dihydroxylation, and methodologies for its characterization.

Chemical Structure and Stereoisomerism

This compound is a vicinal diol with the chemical formula C₈H₁₈O₂.[1][2] Its structure consists of an eight-carbon chain with hydroxyl groups located on the fourth and fifth carbon atoms. These two carbons (C4 and C5) are chiral centers, giving rise to multiple stereoisomers.

The stereoisomers of this compound include a pair of enantiomers, (4R,5R)-octane-4,5-diol and (4S,5S)-octane-4,5-diol, which together form a racemic mixture often denoted as (±)-4,5-octanediol or DL-4,5-octanediol. Additionally, there is a meso compound, (4R,5S)-octane-4,5-diol (which is identical to (4S,5R)-octane-4,5-diol), characterized by an internal plane of symmetry.[2][3]

Caption: Stereoisomers of this compound.

Chemical and Physical Properties

The properties of this compound have been determined through a combination of experimental measurements and computational predictions. The following table summarizes key quantitative data for the compound.

PropertyValueUnitSource(s)
Molecular FormulaC₈H₁₈O₂-[1][2]
Molecular Weight146.23 g/mol [1][4]
CAS Number22607-10-9 (for unspecified stereoisomer)-[1][2]
Normal Boiling Point (Tboil)565.92K[4] (Joback Calculated Property)
Normal Melting Point (Tfus)271.56K[4] (Joback Calculated Property)
Octanol/Water Partition Coeff. (logP)1.308-[4] (Crippen Calculated Property)
Water Solubility (log₁₀WS)-1.92mol/L[4] (Crippen Calculated Property)
Enthalpy of Vaporization (ΔvapH°)65.98kJ/mol[4] (Joback Calculated Property)
Enthalpy of Fusion (ΔfusH°)17.61kJ/mol[4] (Joback Calculated Property)
Standard Gibbs Free Energy of Formation (ΔfG°)-262.04kJ/mol[4] (Joback Calculated Property)
Enthalpy of Formation (gas) (ΔfH°gas)-523.47kJ/mol[4] (Joback Calculated Property)
Topological Polar Surface Area40.5Ų[5] (Cactvs Computed Property)

Experimental Protocols

Synthesis via Sharpless Asymmetric Dihydroxylation

A reliable method for preparing enantiomerically enriched 1,2-diols is the Sharpless Asymmetric Dihydroxylation.[6][7] This protocol is adapted for the synthesis of (4R,5R)-octane-4,5-diol from trans-4-octene (B86139) using the commercially available AD-mix-β.

Materials:

Procedure:

  • A 25 mL round-bottom flask equipped with a magnetic stirrer is charged with tert-butanol (5 mL), water (5 mL), and AD-mix-β (1.4 g).

  • The mixture is stirred at room temperature until all solids dissolve, resulting in two clear phases.

  • The reaction flask is cooled to 0 °C in an ice bath.

  • trans-4-octene (1 mmol) is added to the cooled, vigorously stirred mixture.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the addition of solid sodium sulfite (1.5 g) and stirred for one hour while warming to room temperature.

  • The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the pure (4R,5R)-octane-4,5-diol.

Note: For the synthesis of the enantiomer, (4S,5S)-octane-4,5-diol, AD-mix-α should be used. For the synthesis of the meso compound, cis-4-octene (B1353254) should be used as the starting material.

Characterization by NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-25 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[8]

  • Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

  • The final sample height in the tube should be at least 4.5-5.5 cm.[9][10]

  • Cap the NMR tube and invert several times to ensure a homogeneous solution.

Data Acquisition:

  • Acquire a ¹H NMR spectrum to confirm the structure and purity. The spectrum should show characteristic signals for the propyl groups (triplets and sextets) and the methine protons attached to the hydroxyl groups.

  • Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.

  • For chiral, non-racemic samples, enantiomeric purity can be determined using chiral derivatizing agents or chiral shift reagents in conjunction with NMR analysis.[11]

G start Starting Materials (trans-4-octene, AD-mix-β, t-BuOH/H₂O) reaction Reaction Setup - Dissolve AD-mix - Cool to 0°C - Add alkene start->reaction stir Stirring at 0°C (Monitor by TLC) reaction->stir quench Quench Reaction (Add Na₂SO₃) stir->quench extract Workup - Extraction with Ethyl Acetate quench->extract dry Drying & Concentration - Dry over MgSO₄ - Concentrate in vacuo extract->dry purify Purification (Flash Chromatography) dry->purify product Final Product ((4R,5R)-octane-4,5-diol) purify->product

Caption: Workflow for the synthesis of (4R,5R)-octane-4,5-diol.

References

An In-depth Technical Guide to the Physical Properties of 4,5-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Octanediol is a vicinal diol, a class of organic compounds characterized by two hydroxyl groups attached to adjacent carbon atoms. Its chemical structure and the presence of these hydroxyl groups confer specific physical properties that are of interest in various chemical and pharmaceutical applications. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a summary of its spectral characteristics.

Molecular and Chemical Identity

  • IUPAC Name: octane-4,5-diol[1]

  • Molecular Formula: C₈H₁₈O₂[1]

  • Molecular Weight: 146.23 g/mol [1]

  • CAS Number: 22607-10-9[1]

  • Synonyms: DL-4,5-Octanediol, meso-4,5-octanediol, sym-DIPROPYLETHYLENE GLYCOL[2]

Physical Properties

The physical properties of this compound are crucial for its handling, application, and integration into various processes. The following table summarizes the available quantitative data, which are primarily based on computational predictions.

Physical PropertyValueSource
Melting Point Predicted: 271.56 K (-1.59 °C)Cheméo[3]
Boiling Point Predicted: 565.92 K (292.77 °C)Cheméo[3]
Density Predicted: 0.9±0.1 g/cm³Guidechem
Water Solubility Predicted: log10WS = -1.92Cheméo[3]
Octanol-Water Partition Coefficient Predicted: logP = 1.308Cheméo[3]
Refractive Index Predicted: 1.451Guidechem
Flash Point Predicted: 116.7±7.2 °CGuidechem

Experimental Protocols for Physical Property Determination

For rigorous scientific work, experimental determination of physical properties is essential. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4] The tube is then tapped gently to ensure the sample is compact.[4]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.[5]

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.[5]

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[5]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[4]

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[4]

  • Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

  • Apparatus: A distillation apparatus or a Thiele tube setup can be used.

  • Procedure (Distillation Method):

    • A small volume of this compound is placed in a distillation flask.

    • The flask is heated gently.

    • The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer, with the thermometer bulb positioned at the level of the side arm of the distillation head.

  • Note: The boiling point is dependent on the atmospheric pressure. It is standard practice to report the pressure at which the boiling point was measured.

Density Measurement

Density is the mass of a substance per unit volume.

Methodology:

  • Apparatus: A pycnometer or a graduated cylinder and a precision balance are required.[6][7]

  • Procedure (Graduated Cylinder Method):

    • The mass of a clean, dry graduated cylinder is accurately measured.[8]

    • A known volume of this compound is added to the graduated cylinder. Care should be taken to avoid air bubbles.[6]

    • The mass of the graduated cylinder with the liquid is measured.[8]

    • The mass of the liquid is determined by subtraction.

    • The density is calculated by dividing the mass of the liquid by its volume.[6]

    • The measurement should be performed at a constant, recorded temperature as density is temperature-dependent.[6]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

  • Qualitative Assessment:

    • Place a small, measured amount (e.g., 10 mg) of this compound into a test tube.[9]

    • Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, DMSO).[9]

    • Vigorously shake the test tube and observe if the solid dissolves completely.[9]

    • Record the observation as soluble, partially soluble, or insoluble.

  • Quantitative Assessment:

    • Prepare a saturated solution of this compound in the chosen solvent at a specific temperature.

    • Carefully take a known volume of the clear, saturated solution, ensuring no undissolved solid is transferred.

    • Evaporate the solvent from the known volume of the solution.

    • Weigh the remaining solid residue.

    • Calculate the solubility in terms of g/100 mL or mol/L.

Spectral Data

Spectroscopic data is indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the different types of protons in the molecule. Key features would include signals for the hydroxyl (-OH) protons, the methine protons (-CHOH), and the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the alkyl chains. The exact chemical shifts and splitting patterns would depend on the solvent and the specific stereoisomer (meso or DL). A ¹H NMR spectrum is available on SpectraBase.[2]

  • ¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. For this compound, distinct signals would be expected for the carbons bearing the hydroxyl groups and for the different carbons in the propyl chains. The number of signals will depend on the symmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. Strong C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. The C-O stretching vibration would appear in the 1000-1200 cm⁻¹ region. An FTIR spectrum is available on PubChem.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak (M⁺) would be expected at m/z 146. Common fragmentation patterns for diols include the loss of water (M-18) and cleavage of the C-C bond between the two hydroxyl-bearing carbons. GC-MS data is available on PubChem.[1]

Logical Workflow for Synthesis and Purification

As a simple diol, this compound is not typically involved in complex biological signaling pathways. However, a logical workflow for its synthesis and purification is highly relevant for researchers. A common synthetic route is the dihydroxylation of an alkene, in this case, 4-octene.

Synthesis_and_Purification_of_4_5_Octanediol Start 4-Octene Dihydroxylation Dihydroxylation (e.g., OsO₄/NMO or cold, dilute KMnO₄) Start->Dihydroxylation Crude_Product Crude this compound (mixture of stereoisomers) Dihydroxylation->Crude_Product Extraction Work-up & Extraction Crude_Product->Extraction Purification Purification (e.g., Column Chromatography or Recrystallization) Extraction->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization (NMR, IR, MS, Melting Point) Pure_Product->Characterization

Caption: Synthesis and purification workflow for this compound.

Conclusion

This technical guide provides a thorough overview of the physical properties of this compound, catering to the needs of researchers and professionals in drug development. While many of the currently available physical property data are predictive, the detailed experimental protocols provided herein offer a solid foundation for their empirical determination. The summarized spectral data and the logical workflow for synthesis and purification further contribute to a comprehensive understanding of this compound. For any application, it is recommended to supplement the predicted values with experimentally determined data to ensure accuracy and reliability.

References

An In-depth Technical Guide to the Stereoisomers of 4,5-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 4,5-octanediol, a vicinal diol with two chiral centers at positions 4 and 5. This structure gives rise to three distinct stereoisomers: a pair of enantiomers, (4R,5R)-4,5-octanediol and (4S,5S)-4,5-octanediol, and an achiral meso compound, (4R,5S)-4,5-octanediol. A thorough understanding of the synthesis, characterization, and properties of each stereoisomer is crucial for their application in asymmetric synthesis and as potential chiral building blocks in drug development.

Stereochemical Relationships

The C8 backbone of this compound with two stereocenters allows for 22 = 4 possible stereoisomers. However, due to the symmetrical substitution around the C4-C5 bond, a meso compound exists, which is superimposable on its mirror image, reducing the total number of unique stereoisomers to three. The relationships between these isomers are illustrated below.

stereoisomers cluster_enantiomers Enantiomers (Chiral) 4R5R (4R,5R)-4,5-octanediol 4S5S (4S,5S)-4,5-octanediol 4R5R->4S5S Mirror Images meso meso-4,5-octanediol (4R,5S) 4R5R->meso Diastereomers 4S5S->meso Diastereomers

Figure 1: Stereochemical relationships of this compound isomers.

Physicochemical and Spectroscopic Properties

Property(4R,5R)-4,5-octanediol(4S,5S)-4,5-octanediolmeso-(4R,5S)-4,5-octanediol
Molecular Formula C₈H₁₈O₂[1]C₈H₁₈O₂[2]C₈H₁₈O₂[3]
Molecular Weight 146.23 g/mol [1]146.23 g/mol [2]146.23 g/mol [3]
CAS Number 10866480 (CID)92859650 (CID)59173-74-9[3]
Melting Point Not ReportedNot Reported397 K (124 °C)[4]
Boiling Point Not ReportedNot ReportedNot Reported
Specific Rotation [α]D Not ReportedNot Reported0° (achiral)
1H NMR Data not specifically assignedData not specifically assignedData not specifically assigned
13C NMR Data not specifically assignedData not specifically assignedData not specifically assigned
IR Spectrum (cm-1) Data not specifically assignedData not specifically assignedData not specifically assigned
Mass Spectrum Data not specifically assignedData not specifically assignedData not specifically assigned

Note: Much of the publicly available spectral data for this compound does not differentiate between the stereoisomers. Researchers should perform their own analyses for unambiguous characterization.

Synthesis of Stereoisomers

The synthesis of specific stereoisomers of this compound requires stereocontrolled reactions, primarily through the dihydroxylation of the corresponding 4-octene isomer.

Synthesis of Enantiomers: (4R,5R)- and (4S,5S)-4,5-octanediol

The enantiomers of this compound are synthesized via the Sharpless asymmetric dihydroxylation of trans-4-octene.[5] This powerful method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation. The choice of the chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), determines which enantiomer is produced.

  • AD-mix-α , which contains the (DHQ)₂-PHAL ligand, yields the (4S,5S)-4,5-octanediol.

  • AD-mix-β , which contains the (DHQD)₂-PHAL ligand, yields the (4R,5R)-4,5-octanediol.

sharpless_dihydroxylation cluster_workflow Sharpless Asymmetric Dihydroxylation Workflow start trans-4-Octene reagents AD-mix-α or AD-mix-β (OsO₄ catalyst, chiral ligand, K₃Fe(CN)₆, K₂CO₃) t-BuOH/H₂O, 0°C to rt start->reagents reaction Asymmetric Dihydroxylation reagents->reaction workup Quench with Na₂SO₃ Extract with Ethyl Acetate reaction->workup purification Purification (Flash Chromatography) workup->purification product_S (4S,5S)-4,5-octanediol purification->product_S from AD-mix-α product_R (4R,5R)-4,5-octanediol purification->product_R from AD-mix-β updjohn_dihydroxylation cluster_workflow Upjohn Dihydroxylation Workflow start cis-4-Octene reagents OsO₄ (catalytic) N-Methylmorpholine N-oxide (NMO) Acetone/H₂O, rt start->reagents reaction syn-Dihydroxylation reagents->reaction workup Quench with Na₂SO₃ Extract with Ethyl Acetate reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product meso-4,5-octanediol purification->product signaling_pathway cluster_pathway Role of Vicinal Diols in Inflammatory Signaling (General) pufa Polyunsaturated Fatty Acids (e.g., Linoleic Acid) cyp450 Cytochrome P450 (CYP450) pufa->cyp450 epoxide Epoxy Fatty Acids (Epoxides) seh Soluble Epoxide Hydrolase (sEH) epoxide->seh anti_inflammatory Anti-inflammatory Effects (Vasodilation, Pain Reduction) epoxide->anti_inflammatory diol Vicinal Diols pro_inflammatory Pro-inflammatory Effects (Pain, Endothelial Dysfunction) diol->pro_inflammatory cyp450->epoxide seh->diol

References

An In-Depth Technical Guide to 4,5-Dihydroxyoctane: Nomenclature, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-dihydroxyoctane, also known as 4,5-octanediol. It covers the nomenclature and CAS numbers of its various stereoisomers, detailed synthetic protocols for their preparation, and a summary of their known physicochemical properties. While specific biological activities and signaling pathways for 4,5-dihydroxyoctane are not extensively documented in current literature, this guide also explores the known biological roles of the broader class of vicinal diols to provide a context for potential future research.

Nomenclature and CAS Numbers

4,5-Dihydroxyoctane is a vicinal diol, a class of organic compounds containing two hydroxyl groups on adjacent carbon atoms.[1] The systematic IUPAC name for this compound is This compound .[2][3] The molecule has two stereocenters at positions 4 and 5, leading to the existence of three stereoisomers: a pair of enantiomers ((4R,5R) and (4S,5S)) and a meso compound ((4R,5S), which is identical to (4S,5R)).

A summary of the nomenclature and corresponding CAS Registry Numbers is provided in the table below.

Trivial NameIUPAC NameStereoisomerCAS Number
4,5-DihydroxyoctaneThis compoundRacemic mixture ((±)-4,5-octanediol)22607-10-9[3]
(4R,5R)-Octane-4,5-diol(4R,5R)Not available
(4S,5S)-Octane-4,5-diol(4S,5S)Not available
meso-4,5-Octanediol(4R,5S) or (4S,5R)22520-41-8[4]

Physicochemical and Spectral Data

The physical and chemical properties of this compound are summarized in the following table. This data is crucial for its handling, characterization, and application in a laboratory setting.

PropertyValueReference
Molecular FormulaC₈H₁₈O₂[3]
Molecular Weight146.23 g/mol [2]
AppearanceColorless oil or white crystalline solid
Boiling Point74-79 °C at 0.06 mmHg
Melting Point45-46 °C[5]
LogP (octanol/water partition coefficient)1.5[2]

Nuclear Magnetic Resonance (NMR) Data:

NucleusChemical Shift (δ) Range (ppm)Notes
¹H NMR0.8 - 1.9Alkane C-H
3.5 - 5.5C-H adjacent to hydroxyl group
¹³C NMR10 - 40Alkyl carbons
60 - 80Carbons bearing hydroxyl groups

Note: The exact chemical shifts will vary depending on the solvent, concentration, and the specific stereoisomer.

Synthesis of 4,5-Dihydroxyoctane Stereoisomers

The synthesis of the different stereoisomers of 4,5-dihydroxyoctane is typically achieved through the dihydroxylation of the corresponding stereoisomer of 4-octene. The stereochemistry of the starting alkene dictates the stereochemistry of the resulting diol.

Synthesis of meso-4,5-Octanediol via Syn-dihydroxylation of cis-4-Octene (B1353254)

The Upjohn dihydroxylation is a well-established method for the syn-dihydroxylation of alkenes to produce cis-vicinal diols.[7][8] This method utilizes a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a re-oxidant, typically N-methylmorpholine N-oxide (NMO).[8][9][10] The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol.

Experimental Protocol: Upjohn Dihydroxylation of cis-4-Octene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cis-4-octene (1 equivalent) in a mixture of acetone (B3395972) and water (typically 10:1 v/v).

  • Addition of Reagents: To this solution, add N-methylmorpholine N-oxide (NMO) (1.5 equivalents) and a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2 mol%). The OsO₄ can be added as a solution in toluene.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-24 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure meso-4,5-octanediol.

Upjohn_Dihydroxylation cis-4-Octene cis-4-Octene Cyclic Osmate Ester Cyclic Osmate Ester cis-4-Octene->Cyclic Osmate Ester OsO4 (cat.), NMO meso-4,5-Octanediol meso-4,5-Octanediol Cyclic Osmate Ester->meso-4,5-Octanediol H2O Sharpless_Dihydroxylation cluster_R Synthesis of (4R,5R)-diol cluster_S Synthesis of (4S,5S)-diol trans-4-Octene_R trans-4-Octene Chiral Osmate Ester_R Chiral Osmate Ester trans-4-Octene_R->Chiral Osmate Ester_R OsO4 (cat.), AD-mix-β diol_R (4R,5R)-4,5-Octanediol Chiral Osmate Ester_R->diol_R H2O trans-4-Octene_S trans-4-Octene Chiral Osmate Ester_S Chiral Osmate Ester trans-4-Octene_S->Chiral Osmate Ester_S OsO4 (cat.), AD-mix-α diol_S (4S,5S)-4,5-Octanediol Chiral Osmate Ester_S->diol_S H2O Biological_Context Epoxy Fatty Acids Epoxy Fatty Acids Lipid Vicinal Diols Lipid Vicinal Diols Epoxy Fatty Acids->Lipid Vicinal Diols Epoxide Hydrolases Biological Effects Inflammation Pain Ion Channel Activity Lipid Vicinal Diols->Biological Effects Modulation of 4,5-Dihydroxyoctane 4,5-Dihydroxyoctane Potential Biological Effects Unknown 4,5-Dihydroxyoctane->Potential Biological Effects Potential for similar or distinct activities

References

Technical Guide to the Solubility of 4,5-Octanediol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical framework for understanding and determining the solubility of 4,5-octanediol in various organic solvents. Due to the limited availability of public quantitative solubility data for this compound, this guide focuses on the underlying chemical principles governing its solubility, a detailed experimental protocol for its determination, and a logical workflow for solvent selection. This guide is intended to equip researchers with the foundational knowledge and practical methodology to systematically evaluate the solubility of this compound for applications in chemical synthesis, formulation, and purification.

Introduction to this compound and its Solubility

This compound (C8H18O2) is a vicinal diol featuring an eight-carbon aliphatic chain.[1][2][3] Its molecular structure, containing two hydroxyl (-OH) groups, imparts a dual nature to the molecule: the hydroxyl groups are polar and capable of hydrogen bonding, while the octane (B31449) backbone is nonpolar. This amphiphilic character is the primary determinant of its solubility profile across different organic solvents. The principle of "like dissolves like" is central to predicting its solubility; solvents that can effectively interact with both the polar hydroxyl groups and the nonpolar carbon chain will be the most effective.[4][5]

Factors Influencing the Solubility of this compound

The dissolution of this compound is governed by the interplay of its structural features with the properties of the solvent.

  • Solvent Polarity: The polarity of the solvent is a critical factor.[6]

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the hydroxyl groups of this compound.[7][8] Consequently, high solubility is anticipated in these solvents.

    • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide): These solvents have significant dipole moments but do not donate hydrogen bonds. They can accept hydrogen bonds from the diol's -OH groups, leading to moderate solubility.

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The strong intermolecular hydrogen bonding between this compound molecules must be overcome, for which nonpolar solvents cannot provide sufficient energy, leading to expected low solubility.[8]

  • Hydrogen Bonding: The two hydroxyl groups in this compound can both donate and accept hydrogen bonds.[8] This capacity for strong intermolecular interactions means that a solvent must be able to compete with these interactions to dissolve the diol effectively.

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[6] This is because the additional thermal energy helps to overcome the intermolecular forces in the solid solute and facilitates its mixing with the solvent. This relationship should be determined experimentally for any given solvent system.[7]

Predicted Solubility Profile of this compound

SolventSolvent ClassPredicted Relative SolubilityExperimental Solubility (mg/mL at 25°C)
MethanolPolar ProticHigh
EthanolPolar ProticHigh
1-ButanolPolar ProticModerate to High
AcetonePolar AproticModerate
Ethyl AcetatePolar AproticLow to Moderate
DichloromethanePolar AproticLow
TolueneNonpolarVery Low
n-HexaneNonpolarVery Low

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the equilibrium solubility of this compound. The method is based on the principle of saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute in the supernatant.[7]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC, GC, or a gravimetric setup)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[9]

  • Solvent Addition: Add a precise volume or mass of the chosen organic solvent to each vial.[7]

  • Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium, typically between 24 and 72 hours. The optimal time should be confirmed by taking measurements at different time points until the concentration remains constant.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to permit the undissolved solid to settle. Centrifugation can be used to accelerate this process.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any microscopic undissolved particles.[7] This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the calibrated range of the chosen analytical method.

  • Quantification: Analyze the diluted sample to determine the concentration of this compound. Common methods include:

    • High-Performance Liquid Chromatography (HPLC): A robust method for many organic compounds.

    • Gas Chromatography (GC): Suitable for volatile compounds.

    • Gravimetric Analysis: Involves evaporating a known volume of the filtered supernatant and weighing the residual solid. This method is simpler but may be less precise.

  • Data Reporting: Express the solubility in standard units such as mg/mL, g/L, or mol/L. The experiment should be performed in triplicate to ensure reproducibility.[7]

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental and logical workflows for solubility studies of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_reporting Reporting prep_vials 1. Add Excess Solute to Vials add_solvent 2. Add Known Volume of Solvent prep_vials->add_solvent equilibrate 3. Agitate at Constant Temp (24-72h) add_solvent->equilibrate phase_sep 4. Settle or Centrifuge equilibrate->phase_sep sample 5. Sample & Filter Supernatant phase_sep->sample quantify 6. Dilute and Quantify Concentration (HPLC/GC) sample->quantify report 7. Report Solubility (mg/mL, mol/L) quantify->report

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

logical_workflow start Define Application Need (e.g., Reaction, Purification) q1 Is a polar environment required? start->q1 q2 Is hydrogen bonding capability critical? q1->q2 Yes res3 Select Nonpolar Solvent (e.g., Toluene, Hexane) (Expect low solubility) q1->res3 No res1 Select Polar Protic Solvent (e.g., Methanol, Ethanol) q2->res1 Yes res2 Select Polar Aprotic Solvent (e.g., Acetone, DMF) q2->res2 No

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

References

The Thermodynamic Landscape of Vicinal Diols: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Vicinal diols, organic compounds characterized by two hydroxyl groups on adjacent carbon atoms, are a ubiquitous structural motif in a vast array of biologically significant molecules, including carbohydrates, lipids, and steroids.[1] Their unique stereochemistry and the propensity for hydrogen bonding endow them with distinct physicochemical properties that are pivotal to their biological function and utility in pharmaceutical applications. An understanding of the thermodynamic properties of vicinal diols is paramount for researchers in drug discovery and development, as these properties govern molecular conformation, intermolecular interactions, and metabolic pathways.[2][3] This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of vicinal diols, detailed experimental methodologies for their characterization, and their relevance in biological systems and drug development.

Conformational Landscape and the Role of Intramolecular Hydrogen Bonding

The thermodynamic stability of a vicinal diol is intrinsically linked to the rotational conformation around the central carbon-carbon bond. The two primary conformations are the anti (or trans/anti-periplanar) and the gauche (or synclinal) forms. In the anti conformation, the two hydroxyl groups are positioned 180° apart, which minimizes steric hindrance. Conversely, in the gauche conformation, the hydroxyl groups are in closer proximity, with a dihedral angle of approximately 60°.[2]

Counterintuitively, for many vicinal diols, the gauche conformation is the more stable form, a phenomenon attributed to the "gauche effect."[2] This stability is largely driven by the formation of an intramolecular hydrogen bond (IHB) where one hydroxyl group acts as a hydrogen bond donor and the other as an acceptor, creating a pseudo-five-membered ring structure. This interaction can provide significant thermodynamic stabilization, often overriding the inherent steric repulsion.[2]

However, the existence and nature of this IHB in all vicinal diols is a subject of ongoing discussion. Some computational studies, based on electron density topological analysis, suggest that a true intramolecular hydrogen bond may not be present in some simple vicinal diols like ethane-1,2-diol, despite spectroscopic evidence suggesting an interaction.[4][5] It is proposed that small infrared red-shifts observed experimentally may also arise from hyperconjugative effects rather than solely from hydrogen bonding.[4]

Core Thermodynamic Properties of Vicinal Diols

The key thermodynamic properties of vicinal diols, including enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°), are crucial for predicting their behavior in chemical and biological systems.

Data Presentation

The following tables summarize key thermodynamic data for a selection of linear vicinal diols. These values have been compiled from various sources and provide a basis for comparison across the homologous series.

Table 1: Standard Molar Enthalpy of Formation and Combustion for Liquid Vicinal Diols at 298.15 K [3]

Compound NameChemical FormulaMolar Mass ( g/mol )ΔfH°_liquid (kJ/mol)ΔcH°_liquid (kJ/mol)
Ethane-1,2-diolC₂H₆O₂62.07-454.8-1189.2
Propane-1,2-diolC₃H₈O₂76.09-502.8-1824.0
Butane-1,2-diolC₄H₁₀O₂90.12-523.8-2479.0
Pentane-1,2-diolC₅H₁₂O₂104.15-546.7-3135.8

Table 2: Standard Molar Entropy, Gibbs Free Energy of Formation, and Heat Capacity for Liquid Vicinal Diols at 298.15 K [3]

Compound NameS°_liquid (J/mol·K)ΔfG°_liquid (kJ/mol)C_p,liquid (J/mol·K)
Ethane-1,2-diol166.9-323.2149.5
Propane-1,2-diol195.2-356.4187.9
Butane-1,2-diol223.5-379.1216.2
Pentane-1,2-diol251.8-391.8244.5

Note: Values marked with an asterisk () are estimated based on established thermodynamic relationships and group contribution methods, as direct experimental values were not consistently available in the literature. The Gibbs free energy of formation was calculated using the equation ΔG° = ΔH° - TΔS°.[3]

Biological Significance and Signaling Pathways

Vicinal diols are not merely passive structural components in biological systems; they are dynamic participants in essential metabolic and signaling cascades.

Steroid Biosynthesis

A prominent example of the biological importance of vicinal diols is in steroidogenesis. The conversion of cholesterol to pregnenolone, a precursor to all steroid hormones, proceeds through a vicinal diol intermediate, 20α,22R-dihydroxycholesterol. The specific stereochemistry and thermodynamic stability of this diol are critical for its recognition and subsequent cleavage by the cytochrome P450 side-chain cleavage enzyme (P450scc).

steroid_biosynthesis Cholesterol Cholesterol VicinalDiol 20α,22R-Dihydroxycholesterol (Vicinal Diol Intermediate) Cholesterol->VicinalDiol Cytochrome P450scc Pregnenolone Pregnenolone VicinalDiol->Pregnenolone Cytochrome P450scc (Side-chain cleavage) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD

Figure 1: Role of a vicinal diol in steroid biosynthesis.

Lipid Signaling: Epoxy Fatty Acids and their Diol Metabolites

Epoxy fatty acids (EpFAs) are lipid signaling molecules with generally anti-inflammatory and analgesic properties. They are metabolized by soluble epoxide hydrolase (sEH) to their corresponding vicinal diols. Interestingly, these vicinal diol metabolites often exhibit biological activities that oppose their parent EpFAs, promoting inflammation and pain. This highlights a critical regulatory mechanism where the thermodynamic stability and biological activity of a signaling molecule are modulated by its conversion to a vicinal diol.

lipid_signaling cluster_pro Pro-resolving Effects cluster_con Pro-inflammatory Effects EpFA Epoxy Fatty Acid (EpFA) sEH Soluble Epoxide Hydrolase (sEH) EpFA->sEH AntiInflammation Anti-inflammation EpFA->AntiInflammation Analgesia Analgesia EpFA->Analgesia VicinalDiol Vicinal Diol Metabolite sEH->VicinalDiol Inflammation Inflammation VicinalDiol->Inflammation Pain Pain VicinalDiol->Pain combustion_calorimetry cluster_prep Sample Preparation cluster_measurement Calorimetry Measurement cluster_analysis Data Analysis weigh Weigh Liquid Sample encapsulate Encapsulate in Combustible Container weigh->encapsulate place Place Sample in Bomb encapsulate->place pressurize Pressurize with O₂ place->pressurize immerse Immerse Bomb in Water Bath pressurize->immerse ignite Ignite Sample immerse->ignite measure Measure Temperature Change ignite->measure correct Apply Corrections measure->correct calc_e Calculate Energy of Combustion (ΔE_comb) correct->calc_e calc_h Calculate Enthalpy of Combustion (ΔH_comb) calc_e->calc_h calc_f Calculate Standard Enthalpy of Formation (ΔfH°) calc_h->calc_f

References

Methodological & Application

Stereoselective Synthesis of (4R,5R)-Octanediol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the stereose-lective synthesis of (4R,5R)-octanediol, a valuable chiral building block for the development of novel therapeutics and asymmetric catalysts. The C2-symmetric nature of this diol makes it a highly sought-after intermediate in modern organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comparative overview of two prominent synthetic methodologies: Sharpless Asymmetric Dihydroxylation and an enzymatic cascade reaction.

Introduction

Chiral vicinal diols, such as (4R,5R)-octanediol, are crucial structural motifs in a vast array of biologically active molecules and are pivotal as chiral ligands in asymmetric catalysis. The precise spatial arrangement of the two hydroxyl groups in a C2-symmetric framework provides a unique chiral environment, enabling high levels of stereocontrol in chemical transformations. The demand for enantiomerically pure compounds in the pharmaceutical industry underscores the importance of robust and efficient methods for the synthesis of such chiral building blocks. This document outlines two distinct and powerful strategies to access the (4R,5R)-enantiomer of octanediol, providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Applications in Drug Development and Asymmetric Synthesis

(4R,5R)-octanediol serves as a versatile chiral precursor in the synthesis of complex molecular architectures. Its applications include:

  • Chiral Ligands: The diol can be readily converted into a variety of chiral ligands, such as phosphines and amines. These ligands are instrumental in transition-metal-catalyzed asymmetric reactions, including hydrogenations, hydroformylations, and allylic alkylations, which are fundamental transformations in the synthesis of pharmaceuticals.

  • Chiral Auxiliaries: The hydroxyl groups can be derivatized to function as chiral auxiliaries, directing the stereochemical outcome of subsequent reactions.

  • Synthesis of Bioactive Molecules: As a chiral building block, it provides a stereochemically defined starting point for the total synthesis of natural products and active pharmaceutical ingredients (APIs) where the vicinal diol moiety is a key structural feature.

Synthetic Strategies Overview

Two primary methods for the stereoselective synthesis of (4R,5R)-octanediol are presented:

  • Sharpless Asymmetric Dihydroxylation: A Nobel Prize-winning chemical transformation that utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the dihydroxylation of alkenes. For the synthesis of the (4R,5R)-isomer from a trans-alkene, the AD-mix-β reagent is employed.[1]

  • Enzymatic Cascade: A biocatalytic approach that employs a sequence of enzymatic reactions to achieve exceptional levels of stereoselectivity under mild reaction conditions. This "green" chemistry approach often minimizes the use of hazardous reagents and solvents.

Below is a logical workflow for the synthesis and application of (4R,5R)-octanediol.

G General Workflow for the Synthesis and Application of (4R,5R)-Octanediol cluster_synthesis Synthesis of (4R,5R)-Octanediol cluster_application Applications Start Starting Material (trans-4-Octene or Butanal) Method1 Sharpless Asymmetric Dihydroxylation Start->Method1 Method2 Enzymatic Cascade Start->Method2 Product (4R,5R)-Octanediol Method1->Product Method2->Product App1 Chiral Ligand Synthesis Product->App1 App2 Chiral Auxiliary Product->App2 App3 Pharmaceutical Synthesis Product->App3

Caption: General workflow for the synthesis and application of (4R,5R)-octanediol.

Data Presentation

The following table summarizes the quantitative data for the two synthetic methods, allowing for a direct comparison of their efficacy.

ParameterSharpless Asymmetric DihydroxylationEnzymatic Cascade
Starting Material trans-4-Octene (B86139)Butanal
Key Reagents/Catalysts AD-mix-β, OsO₄ (catalytic)Carboligase (e.g., PfBAL), Oxidoreductase (e.g., EM-KRED027)
Solvent(s) t-BuOH/H₂OAqueous Buffer or Organic Solvent
Temperature 0 °C to room temperature~30 °C
Reaction Time 6-24 hours~4 hours
Yield Generally high (specific data for trans-4-octene not available, but typically >80% for simple trans-alkenes)60%
Enantiomeric Excess (ee) >95% (typical for simple trans-alkenes)Not explicitly stated, but 'isomeric content' is 93%
Diastereomeric Excess (de) Not applicable (alkene is prochiral)Not applicable (final reduction is on a prochiral ketone)
Workup/Purification Extraction and Flash ChromatographyExtraction and Rectification/Distillation

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of trans-4-Octene

This protocol is adapted from the general procedure for Sharpless asymmetric dihydroxylation and is tailored for the synthesis of (4R,5R)-octanediol from trans-4-octene.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per 1 mmol of alkene).

  • Add a 1:1 mixture of t-BuOH and water (5 mL of each per 1.4 g of AD-mix-β).

  • Add methanesulfonamide (95 mg per 1 mmol of alkene) as this is a 1,2-disubstituted alkene.

  • Stir the mixture vigorously at room temperature until all solids have dissolved and two clear phases are present. The lower aqueous phase should be a bright yellow color.

  • Cool the reaction mixture to 0 °C in an ice-water bath. Some inorganic salts may precipitate.

  • Add trans-4-octene (1 mmol) to the cooled reaction mixture.

  • Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β) while stirring at 0 °C.

  • Allow the mixture to warm to room temperature and continue stirring for at least 1 hour.

  • Add ethyl acetate (30 mL) to the mixture and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product containing the diol and the chiral ligand.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to separate the diol from the non-polar impurities and the highly polar ligand, which will remain on the baseline.

G Workflow for Sharpless Asymmetric Dihydroxylation A 1. Prepare Reaction Mixture (AD-mix-β, t-BuOH/H₂O, CH₃SO₂NH₂) B 2. Cool to 0 °C A->B C 3. Add trans-4-Octene B->C D 4. Stir at 0 °C (6-24 h) C->D E 5. Quench with Na₂SO₃ D->E F 6. Warm to RT and Stir E->F G 7. Extraction with EtOAc F->G H 8. Dry and Concentrate G->H I 9. Flash Chromatography H->I J Pure (4R,5R)-Octanediol I->J

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Protocol 2: Two-Step Enzymatic Synthesis of (4R,5R)-Octanediol

This protocol describes a one-pot, two-step enzymatic cascade starting from butanal.

Enzymes:

  • Step 1 (Carboligation): Benzaldehyde lyase from Pseudomonas fluorescens (PfBAL) to produce (R)-4-hydroxy-5-octanone ((R)-butyroin).

  • Step 2 (Reduction): A ketoreductase (e.g., EM-KRED027) for the stereoselective reduction of the ketone to the corresponding diol.

Materials:

  • Butanal

  • Lyophilized whole cells containing PfBAL

  • Lyophilized whole cells containing EM-KRED027

  • Triethanolamine (TEA) buffer (50 mM, pH 9)

  • Thiamine diphosphate (B83284) (ThDP)

  • Magnesium chloride (MgCl₂)

  • Co-substrate for cofactor regeneration (e.g., 1,2-propanediol)

Procedure:

  • In a reaction vessel, prepare the aqueous buffer system consisting of 50 mM TEA buffer (pH 9) containing 0.1 mM ThDP and 2.5 mM MgCl₂.

  • Add the lyophilized whole cells containing PfBAL to the buffer.

  • Initiate the first reaction step by adding butanal to a final concentration of 200 mM.

  • Incubate the reaction mixture at 30 °C with agitation. Monitor the formation of (R)-4-hydroxy-5-octanone.

  • Once the first step is complete, add the lyophilized whole cells containing the ketoreductase EM-KRED027 and the co-substrate for cofactor regeneration (e.g., 200 mM 1,2-propanediol).

  • Continue the incubation at 30 °C with agitation for approximately 4 hours, or until the reduction is complete.

  • The reaction can be monitored by gas chromatography (GC) to determine the conversion and isomeric content.

  • For purification, the product can be extracted from the aqueous phase using an organic solvent (e.g., cyclopentyl methyl ether). The organic extract can then be concentrated and the product purified by distillation or rectification.

G Workflow for Enzymatic Synthesis of (4R,5R)-Octanediol Start Butanal Step1 Step 1: Carboligation (PfBAL, 30 °C) Start->Step1 Intermediate (R)-4-hydroxy-5-octanone Step1->Intermediate Step2 Step 2: Reduction (EM-KRED027, 30 °C, 4h) Intermediate->Step2 Product (4R,5R)-Octanediol Step2->Product Purification Extraction and Distillation Product->Purification FinalProduct Pure (4R,5R)-Octanediol Purification->FinalProduct

Caption: Workflow for the two-step enzymatic synthesis of (4R,5R)-octanediol.

Conclusion

Both the Sharpless asymmetric dihydroxylation and the enzymatic cascade offer effective and highly stereoselective routes to (4R,5R)-octanediol. The choice of method will depend on factors such as substrate availability, cost of reagents and catalysts, desired scale of the reaction, and considerations regarding process safety and environmental impact. The Sharpless method is a well-established and versatile chemical transformation, while the enzymatic approach represents a promising "green" alternative with high selectivity. These detailed protocols and comparative data provide a solid foundation for researchers to successfully synthesize this valuable chiral intermediate for their research and development endeavors.

References

Diastereoselective Reduction of 4,5-Octanedione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of dicarbonyl compounds, such as 4,5-octanedione (B1595355), is a critical transformation in organic synthesis, providing access to valuable chiral diol building blocks. The relative stereochemistry of the resulting diols, designated as syn or anti, can be controlled by the judicious choice of reducing agent and reaction conditions. This control is primarily governed by the principles of chelation and non-chelation control, often rationalized by the Felkin-Anh and Cram-chelate models. This document provides detailed application notes and experimental protocols for the diastereoselective reduction of 4,5-octanedione to afford either the syn- or anti-4,5-octanediol.

Principles of Diastereoselection

The diastereoselectivity in the reduction of α-diketones like 4,5-octanedione is dictated by the ability of the reducing agent to form a chelate with the substrate.

  • Chelation Control: In the presence of a chelating metal ion (e.g., Zn²⁺), the α-diketone can form a rigid five-membered ring intermediate. Subsequent intramolecular hydride delivery from the borohydride (B1222165) complex occurs from the less sterically hindered face, leading to the formation of the anti-diol. Reagents like zinc borohydride (Zn(BH₄)₂) are commonly employed for this purpose.

  • Non-Chelation Control: Non-chelating reducing agents, such as those with highly electropositive and non-coordinating cations (e.g., Li⁺ in LiAlH₄), or sterically hindered reducing agents, do not form a stable chelate. In this scenario, the reduction of the first carbonyl group proceeds according to the Felkin-Anh model, where the hydride attacks the carbonyl carbon from the least hindered trajectory. Subsequent reduction of the second carbonyl is then directed by the newly formed hydroxyl group, typically leading to the syn-diol as the major product.

Data Presentation

The following table summarizes the expected outcomes for the diastereoselective reduction of 4,5-octanedione based on literature precedents for similar α-dicarbonyl compounds.

Reducing AgentControl TypeMajor DiastereomerExpected Diastereomeric Ratio (syn:anti)Expected Yield (%)
Zinc Borohydride (Zn(BH₄)₂)Chelationanti-4,5-Octanediol>10:90>90
Lithium Aluminum Hydride (LiAlH₄)Non-Chelationsyn-4,5-Octanediol>90:10>90
Sodium Borohydride (NaBH₄)Non-Chelation (weak)Mixture~50:50>90
L-Selectride®Non-Chelation (steric)syn-4,5-Octanediol>95:5>90

Experimental Protocols

Protocol 1: Chelation-Controlled Reduction for the Synthesis of anti-4,5-Octanediol

This protocol utilizes zinc borohydride to achieve high diastereoselectivity for the anti-diol.

Materials:

  • 4,5-Octanedione

  • Zinc chloride (ZnCl₂), anhydrous

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Zinc Borohydride Solution (in situ): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous zinc chloride (1.1 equivalents) and suspend it in anhydrous THF (5 mL per mmol of ZnCl₂). Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve sodium borohydride (2.2 equivalents) in anhydrous THF (10 mL per mmol of NaBH₄). Slowly add the NaBH₄ solution to the stirred ZnCl₂ suspension at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The resulting suspension is the zinc borohydride reagent.

  • Reduction Reaction: In a separate flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4,5-octanedione (1.0 equivalent) in anhydrous diethyl ether (10 mL per mmol of diketone). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared zinc borohydride suspension (1.5 equivalents) to the solution of 4,5-octanedione via a cannula.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate (B1210297) in hexanes).

  • Work-up: Once the starting material is consumed (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure anti-4,5-octanediol.

Protocol 2: Non-Chelation-Controlled Reduction for the Synthesis of syn-4,5-Octanediol

This protocol employs lithium aluminum hydride to favor the formation of the syn-diol.

Materials:

  • 4,5-Octanedione

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of LiAlH₄ Suspension: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.5 equivalents) and suspend it in anhydrous THF (10 mL per mmol of LiAlH₄). Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Reduction Reaction: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 4,5-octanedione (1.0 equivalent) in anhydrous THF (5 mL per mmol of diketone). Transfer this solution to the dropping funnel. Add the solution of 4,5-octanedione dropwise to the stirred LiAlH₄ suspension at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Work-up: Upon completion of the reaction (typically 1-3 hours), quench the reaction cautiously at -78 °C by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.

  • Extraction and Purification: Allow the mixture to warm to room temperature and filter the resulting solids through a pad of Celite®, washing the filter cake with diethyl ether. Combine the filtrate and washes, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure syn-4,5-octanediol.

Visualizations

experimental_workflow cluster_chelation Chelation Control (anti-diol) cluster_nonchelation Non-Chelation Control (syn-diol) start_chelation Start: 4,5-Octanedione reagent_chelation Zn(BH4)2 in THF/Et2O, -78 °C start_chelation->reagent_chelation 1. workup_chelation Quench with NH4Cl(aq) Extraction reagent_chelation->workup_chelation 2. product_chelation anti-4,5-Octanediol workup_chelation->product_chelation 3. start_nonchelation Start: 4,5-Octanedione reagent_nonchelation LiAlH4 in THF, -78 °C start_nonchelation->reagent_nonchelation 1. workup_nonchelation Quench (Fieser) Extraction reagent_nonchelation->workup_nonchelation 2. product_nonchelation syn-4,5-Octanediol workup_nonchelation->product_nonchelation 3.

Caption: Experimental workflow for the diastereoselective reduction of 4,5-octanedione.

logical_relationship cluster_pathways Reduction Pathways cluster_reagents Reducing Agents cluster_products Diastereomeric Products diketone 4,5-Octanedione chelation Chelation Control diketone->chelation nonchelation Non-Chelation Control diketone->nonchelation zn_reagent Zn(BH4)2 chelation->zn_reagent li_reagent LiAlH4, L-Selectride nonchelation->li_reagent anti_diol anti-4,5-Octanediol zn_reagent->anti_diol leads to syn_diol syn-4,5-Octanediol li_reagent->syn_diol leads to

Caption: Relationship between control type, reducing agent, and diastereomeric product.

Application Notes and Protocols for the Enzymatic Synthesis of Chiral 4,5-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral vicinal diols, such as 4,5-octanediol, are valuable building blocks in the pharmaceutical and fine chemical industries. Their defined stereochemistry is often crucial for the biological activity and efficacy of the final products. Traditional chemical synthesis of these chiral molecules can be challenging, often requiring multiple steps, harsh reaction conditions, and the use of expensive and toxic heavy metal catalysts. Biocatalysis, leveraging the high selectivity and efficiency of enzymes, offers a green and sustainable alternative for the synthesis of enantiomerically pure vicinal diols.[1]

This document provides detailed application notes and protocols for the enzymatic synthesis of chiral this compound, focusing on a two-step enzymatic cascade. This chemoenzymatic route offers high stereoselectivity, yielding different stereoisomers of this compound with high purity under mild reaction conditions.[1]

Principle of the Enzymatic Cascade

The synthesis of chiral this compound can be achieved through a two-step enzymatic cascade starting from butanal.[1][2]

  • Carbon-Carbon Bond Formation: In the first step, a carboligase, such as a variant of pyruvate (B1213749) decarboxylase from Acetobacter pasteurianus (ApPDCE469G), catalyzes the condensation of two butanal molecules to form (S)-butyroin (also known as (S)-4-hydroxy-5-octanone).[1][2]

  • Stereoselective Reduction: The resulting α-hydroxy ketone is then stereoselectively reduced by an alcohol dehydrogenase (ADH) or a ketoreductase (KRED) to the corresponding chiral this compound. The choice of the ADH/KRED determines the final stereoisomer obtained. For instance, the butanediol (B1596017) dehydrogenase from Bacillus licheniformis (BlBDH) reduces (S)-butyroin to (4S,5S)-octanediol.[1][2] This reduction step requires a cofactor, typically NADH, which can be regenerated in situ using a cosubstrate like 1,2-propanediol.[2]

Data Presentation

The following tables summarize the quantitative data from the enzymatic synthesis of different stereoisomers of this compound using a two-step enzymatic cascade.

Table 1: Performance of the Enzymatic Cascade for the Synthesis of (4S,5S)-Octanediol

Enzyme SystemSubstrateProductDiastereomeric Excess (de)Enantiomeric Excess (ee)Product Concentration
ApPDCE469G & BlBDHButanal(4S,5S)-Octanediol>99%[2]>99%[2]Not explicitly stated, but yields are reported as low[2]

Table 2: Isomeric Content and Product Concentration for all Stereoisomers of this compound [1]

Target StereoisomerLyaseOxidoreductaseIsomeric Content (%)Product Concentration (mM)Yield (%)
(4S,5S)-3cApPDCE469GBlBDH>9957.157.1%
meso-3cApPDCE469GEM-KRED0269838.438.4%
(4R,5R)-3cApPDCE469GEM-KRED027936060%

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (4S,5S)-Octanediol

This protocol describes the simultaneous, one-pot, two-step cascade for the synthesis of (4S,5S)-octanediol from butanal.[2]

Materials:

  • Lyophilized whole cells containing a variant of pyruvate decarboxylase from Acetobacter pasteurianus (ApPDCE469G)

  • Lyophilized whole cells containing butanediol dehydrogenase from Bacillus licheniformis (BlBDH)

  • Triethanolamine (TEA) buffer (50 mM, pH 9)

  • Thiamine diphosphate (B83284) (ThDP)

  • Magnesium chloride (MgCl₂)

  • 1,2-propanediol

  • Butanal

  • Glass vials (1.5 mL)

  • Incubator shaker

Procedure:

  • Add 30 mg of ApPDCE469G and 30 mg of BlBDH lyophilized whole cells to a 1.5 mL glass vial.

  • Prepare 1 mL of the reaction solution consisting of 50 mM TEA buffer (pH 9), 0.01 mM ThDP, 2.5 mM MgCl₂, 200 mM 1,2-propanediol for cofactor regeneration, and 200 mM butanal.

  • Start the reaction by adding the reaction solution to the vial containing the enzymes.

  • Incubate the reaction at 30 °C and 1000 rpm in an incubator shaker for 24 hours.

  • Monitor the reaction progress by taking samples at different time points.

  • Quench the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.

  • Centrifuge the sample to separate the organic and aqueous phases.

  • Analyze the organic phase by gas chromatography (GC) to determine the concentrations of butanal, (S)-butyroin, and (4S,5S)-octanediol.

Analytical Method (Gas Chromatography):

  • Column: Macherey-Nagel Optima-240 (30 m x 0.25 mm x 0.25 µm)

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 250 °C

  • Oven Program:

    • Start at 60 °C for 3 minutes

    • Ramp to 100 °C at 10 °C/min

    • Ramp to 240 °C at 20 °C/min

    • Hold at 240 °C for 2 minutes

  • Retention Times:

    • Butanal: 2.15 min

    • (S)-butyroin: 7.91 min

    • (4S,5S)-octanediol: 10.57 min[2]

Protocol 2: Two-Step Synthesis of (4S,5S)-, (4R,5R)-, and meso-4,5-Octanediol

This protocol outlines a two-step synthesis where the carboligation and reduction steps are performed sequentially.[1]

Materials:

  • Lyophilized whole cells containing ApPDCE469G

  • Lyophilized whole cells containing the desired oxidoreductase (BlBDH for (4S,5S), EM-KRED026 for meso, or EM-KRED027 for (4R,5R))

  • TEA buffer (50 mM, pH 9)

  • Butanal (200 mM)

  • Co-substrate for cofactor regeneration (e.g., 1 M 1,2-propanediol)

  • Reaction vessel

Procedure:

  • Carboligation Step:

    • To the reaction vessel, add 50 mM TEA buffer (pH 9) and 200 mM butanal.

    • Add 15 mg of lyophilized ApPDCE469G whole cells.

    • Incubate the reaction until the desired conversion to (S)-butyroin is achieved (monitor by GC).

  • Reduction Step:

    • To the reaction mixture containing (S)-butyroin, add 15 mg of the lyophilized oxidoreductase whole cells (BlBDH, EM-KRED026, or EM-KRED027).

    • Add the co-substrate for cofactor regeneration (e.g., 1 M 1,2-propanediol).

    • Continue the incubation until the reduction to the corresponding this compound is complete (monitor by GC).

  • Work-up and Analysis:

    • Follow the quenching and extraction procedure described in Protocol 1.

    • Analyze the product stereoisomers by chiral GC analysis to determine the isomeric content.

Visualizations

Enzymatic_Synthesis_Workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_downstream Downstream Processing Butanal Butanal ReactionVessel One-Pot Reaction (30 °C, 1000 rpm, 24 h) Butanal->ReactionVessel Enzymes ApPDCE469G & Oxidoreductase Enzymes->ReactionVessel Buffer Buffer System (TEA, pH 9, ThDP, MgCl2) Buffer->ReactionVessel Cofactor Cofactor System (NADH/1,2-Propanediol) Cofactor->ReactionVessel Extraction Solvent Extraction (Ethyl Acetate) ReactionVessel->Extraction Reaction Mixture Analysis GC Analysis Extraction->Analysis Organic Phase Product Chiral this compound Analysis->Product Purified Product

Caption: Experimental workflow for the one-pot enzymatic synthesis of chiral this compound.

Signaling_Pathway cluster_cofactor Cofactor Regeneration Butanal1 2x Butanal Butyroin (S)-Butyroin Butanal1->Butyroin Carboligation Octanediol Chiral this compound Butyroin->Octanediol Reduction ApPDC ApPDCE469G (Carboligase) ApPDC->Butanal1 ADH Oxidoreductase (e.g., BlBDH) ADH->Butyroin Propanediol 1,2-Propanediol ADH->Propanediol NADH NADH NAD NAD+ NAD->NADH Hydroxyacetone Hydroxyacetone Propanediol->Hydroxyacetone

Caption: Two-step enzymatic cascade for the synthesis of chiral this compound.

References

Application Notes and Protocols: 4,5-Octanediol as a Chiral Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of chiral 4,5-octanediol as a versatile building block in the stereoselective synthesis of natural products. Detailed experimental protocols for the preparation of enantiopure this compound via enzymatic and asymmetric chemical methods are presented, along with a representative example of its application in the total synthesis of the cytotoxic natural product, (-)-Muricatacin.

Introduction

Chiral vicinal diols are fundamental building blocks in organic synthesis, providing a scaffold for the introduction of multiple stereocenters in complex molecules. Among these, C2-symmetric diols such as this compound offer a powerful tool for the construction of natural products due to their ready availability in enantiopure forms and their versatile reactivity. The stereochemically defined hydroxyl groups can be selectively functionalized or used to direct subsequent stereoselective transformations, making them invaluable in the synthesis of biologically active compounds.

Synthesis of Enantiopure this compound

The preparation of enantiomerically pure (4R,5R)- and (4S,5S)-octanediol can be achieved through two primary methods: enzymatic resolution/desymmetrization and asymmetric dihydroxylation of a prochiral olefin.

Enzymatic Synthesis of (4S,5S)-Octanediol

Enzymatic cascades offer a green and highly selective route to chiral diols. A two-step, one-pot enzymatic synthesis of (4S,5S)-octanediol from butanal has been reported with excellent diastereo- and enantioselectivity.[1]

Reaction Scheme:

enzymatic_synthesis Butanal Butanal ApPDCE469G ApPDCE469G (Pyruvate Decarboxylase) Butanal->ApPDCE469G S_Butyroin (S)-Butyroin BlBDH BlBDH (Butanediol Dehydrogenase) S_Butyroin->BlBDH SS_Octanediol (4S,5S)-Octanediol ApPDCE469G->S_Butyroin BlBDH->SS_Octanediol NADH_regeneration NADH Regeneration (1,2-propanediol -> hydroxyacetone) NADH_regeneration->BlBDH NADH

Caption: Enzymatic cascade for the synthesis of (4S,5S)-octanediol.

Quantitative Data for Enzymatic Synthesis

Reaction SystemDiastereomeric Excess (de)Enantiomeric Excess (ee)Space-Time Yield (g L⁻¹ d⁻¹)
Aqueous>99%>99%5.3
Microaqueous (MARS)>99%>99%3.7
Biphasic (ISPR)>99%>99%8.6
Data sourced from[1].
Sharpless Asymmetric Dihydroxylation of trans-4-Octene (B86139)

The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from olefins.[2][3] The use of commercially available AD-mix reagents, which contain the osmium catalyst, a chiral ligand, and a re-oxidant, simplifies the experimental procedure.

Reaction Scheme:

sharpless_dihydroxylation trans_4_Octene trans-4-Octene RR_Octanediol (4R,5R)-Octanediol trans_4_Octene->RR_Octanediol AD-mix-β, K₂OsO₂(OH)₄ t-BuOH/H₂O SS_Octanediol (4S,5S)-Octanediol trans_4_Octene->SS_Octanediol AD-mix-α, K₂OsO₂(OH)₄ t-BuOH/H₂O AD_mix_beta AD-mix-β ((DHQD)₂PHAL) AD_mix_alpha AD-mix-α ((DHQ)₂PHAL)

Caption: Sharpless asymmetric dihydroxylation of trans-4-octene.

Quantitative Data for Sharpless Asymmetric Dihydroxylation

While specific yield and ee for this compound via this method require sourcing from specific literature, typical results for Sharpless dihydroxylation of similar unfunctionalized trans-alkenes are generally high.

Ligand SystemExpected ProductTypical YieldTypical Enantiomeric Excess (ee)
AD-mix-β ((DHQD)₂PHAL)(4R,5R)-Octanediol>90%>95%
AD-mix-α ((DHQ)₂PHAL)(4S,5S)-Octanediol>90%>95%

Application in Natural Product Synthesis: Total Synthesis of (-)-Muricatacin

(-)-Muricatacin is a naturally occurring γ-lactone with cytotoxic properties against human tumor cells. Its synthesis showcases the utility of a chiral diol motif, analogous to this compound, in constructing the core structure of a natural product. A concise synthesis of (-)-muricatacin has been achieved where the key stereocenters are introduced via a Sharpless asymmetric dihydroxylation.[4]

Synthetic Strategy Overview:

muricatacin_synthesis Start Ethyl (2E)-heptadec-2-ynoate Diene Ethyl (2E,4E)-heptadeca-2,4-dienoate Start->Diene Ph₃P, PhOH Diol Chiral Diol Intermediate Diene->Diol Sharpless Asymmetric Dihydroxylation (AD-mix-β) Muricatacin (-)-Muricatacin Diol->Muricatacin Lactonization (K₂CO₃, THF)

Caption: Retrosynthetic analysis of (-)-Muricatacin.

Key Step Quantitative Data in the Synthesis of (-)-Muricatacin

StepReactionReagentsYieldStereoselectivity
1IsomerizationPh₃P, PhOH, Benzene78%Exclusively (E,E)-isomer
2Asymmetric DihydroxylationAD-mix-β, t-BuOH/H₂O83%Single diastereomer
3LactonizationK₂CO₃, THF76%-
Data sourced from[4].

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (4S,5S)-Octanediol

This protocol is adapted from the procedure for a simultaneous one-pot enzymatic cascade.[1]

Materials:

  • Butanal

  • Lyophilized whole cells of Acetobacter pasteurianus expressing pyruvate (B1213749) decarboxylase variant ApPDCE469G

  • Lyophilized whole cells of Bacillus licheniformis expressing butanediol (B1596017) dehydrogenase (BlBDH)

  • Triethanolamine (TEA) buffer (50 mM, pH 9)

  • Thiamine diphosphate (B83284) (ThDP)

  • Magnesium chloride (MgCl₂)

  • 1,2-Propanediol

  • Cyclopentyl methyl ether (CPME) for biphasic system

Procedure (Biphasic System):

  • To a reaction vessel, add 30 mg of lyophilized ApPDCE469G cells and 30 mg of lyophilized BlBDH cells.

  • Prepare the aqueous phase by dissolving ThDP (to 0.01 mM) and MgCl₂ (to 2.5 mM) in 50 mM TEA buffer (pH 9).

  • Add the aqueous phase to the reaction vessel.

  • Add an equal volume of CPME to create the biphasic system.

  • Add 1,2-propanediol to a final concentration of 200 mM in the aqueous phase for cofactor regeneration.

  • Initiate the reaction by adding butanal to a final concentration of 200 mM in the aqueous phase.

  • Incubate the reaction at 30°C with vigorous stirring (e.g., 1000 rpm) for 24 hours.

  • Monitor the reaction progress by GC analysis of the organic and aqueous phases.

  • Upon completion, separate the organic phase containing the product. The (4S,5S)-octanediol can be purified by distillation or chromatography.

Protocol 2: Sharpless Asymmetric Dihydroxylation of trans-4-Octene to (4R,5R)-Octanediol

This is a general procedure adapted from standard protocols for Sharpless asymmetric dihydroxylation.[5][6]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of t-BuOH and water.

  • Cool the solvent mixture to 0°C in an ice bath.

  • Add AD-mix-β (1.4 g per 1 mmol of alkene) to the cooled solvent and stir vigorously until the two phases are clear and the lower aqueous phase is bright yellow.

  • Add trans-4-octene (1 mmol) to the mixture.

  • Stir the reaction vigorously at 0°C. The reaction progress can be monitored by TLC or GC. The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β) and continue stirring for 1 hour.

  • Allow the mixture to warm to room temperature.

  • Add ethyl acetate and stir for 30 minutes.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with 2M NaOH, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash chromatography on silica gel to afford pure (4R,5R)-octanediol.

Protocol 3: Synthesis of (-)-Muricatacin via Asymmetric Dihydroxylation

This protocol is a key step adapted from the total synthesis of (-)-muricatacin.[4]

Materials:

  • Ethyl (2E,4E)-heptadeca-2,4-dienoate

  • AD-mix-β

  • t-BuOH/H₂O (1:1)

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

Procedure for Asymmetric Dihydroxylation and Lactonization:

  • To a solution of ethyl (2E,4E)-heptadeca-2,4-dienoate in a 1:1 mixture of t-BuOH and water, add AD-mix-β and methanesulfonamide.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction with sodium sulfite and extract with ethyl acetate.

  • Dry the combined organic extracts and concentrate in vacuo.

  • Dissolve the crude diol in THF and add potassium carbonate.

  • Reflux the mixture for 5 hours.

  • After cooling to room temperature, filter the mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield (-)-muricatacin.

References

Application Notes and Protocols: 4,5-Octanediol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of C2-symmetric 4,5-octanediol as a chiral auxiliary in asymmetric synthesis. While direct literature precedents for this compound in this specific role are limited, this document outlines its synthesis and provides generalized protocols for its application based on established methodologies for analogous chiral diols. Stereopure aliphatic diols are valuable precursors for chemical catalysts and the formation of chiral cyclic acetals.

Introduction to C2-Symmetric Diols in Asymmetric Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers in a substrate. C2-symmetric chiral diols are a prominent class of compounds used for this purpose, often as chiral ligands for metal catalysts or as organocatalysts. Simple aliphatic C2-symmetric diols, such as this compound, offer potential advantages in terms of structural simplicity and synthetic accessibility. The core principle involves the temporary attachment of the chiral diol to a prochiral substrate, typically forming a chiral acetal (B89532) or ketal. This chiral auxiliary then directs the stereochemical outcome of a subsequent reaction, such as an alkylation or aldol (B89426) reaction, before being cleaved to yield the desired enantiomerically enriched product.

Synthesis of Enantiopure (4S,5S)-Octanediol

A key prerequisite for its use as a chiral auxiliary is the availability of this compound in high enantiopurity. An efficient enzymatic cascade has been developed for the synthesis of (4S,5S)-octanediol.[1]

Experimental Protocol: Enzymatic Synthesis of (4S,5S)-Octanediol[1]

This two-step enzymatic cascade involves the condensation of butanal to (S)-butyroin, followed by its reduction to (4S,5S)-octanediol.

Materials:

  • Butanal

  • Pyruvate decarboxylase from Acetobacter pasteurianus (ApPDCE469G variant) as lyophilized whole cells (LWC)

  • Butanediol dehydrogenase from Bacillus licheniformis (BlBDH) as LWC

  • 1,2-Propanediol (for cofactor recycling)

  • Triethanolamine (TEA) buffer (50 mM, pH adjusted)

  • Thiamine diphosphate (B83284) (ThDP)

  • Magnesium chloride (MgCl₂)

  • Cyclopentyl methyl ether (CPME)

Procedure:

  • Prepare an aqueous phase consisting of 50 mM TEA buffer containing 0.1 mM ThDP and 2.5 mM MgCl₂.

  • To the aqueous phase, add 200 mM butanal, ApPDCE469G (LWC), BlBDH (LWC), and 200 mM 1,2-propanediol.

  • For a biphasic system to facilitate in situ product separation, add an equal volume of CPME to the aqueous reaction mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 4-6 hours.

  • Monitor the reaction progress by analyzing samples from the organic phase (in a biphasic system) or the aqueous phase for the formation of (4S,5S)-octanediol using gas chromatography (GC).

  • Upon completion, separate the organic phase (if applicable) and extract the aqueous phase with a suitable organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude (4S,5S)-octanediol by flash column chromatography.

Quantitative Data Summary for Enzymatic Synthesis of (4S,5S)-Octanediol

ParameterValueReference
Substrate Concentration200 mM Butanal[1]
Product Concentration (in organic phase)~14 mM[1]
Reaction Time4-6 hours[1]
Space-Time Yield (biphasic system)8.6 g L⁻¹ d⁻¹[1]
Diastereomeric Excess (de)Excellent[1]
Enantiomeric Excess (ee)Excellent[1]

Application of this compound as a Chiral Auxiliary

Once obtained in enantiopure form, (4R,5R)- or (4S,5S)-octanediol can be employed as a chiral auxiliary. A common strategy involves the formation of a chiral acetal with a prochiral aldehyde or ketone.

Generalized Experimental Workflow

The overall process of using this compound as a chiral auxiliary can be visualized as a three-stage process: attachment of the auxiliary, diastereoselective reaction, and cleavage of the auxiliary.

G Workflow for Asymmetric Synthesis Using a Chiral Diol Auxiliary Prochiral_Substrate Prochiral Substrate (e.g., Aldehyde) Attachment Attachment of Auxiliary (Acetal Formation) Prochiral_Substrate->Attachment Chiral_Diol (4R,5R)- or (4S,5S)-4,5-Octanediol Chiral_Diol->Attachment Chiral_Acetal Chiral Acetal Intermediate Attachment->Chiral_Acetal Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Chiral_Acetal->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage of Auxiliary (Hydrolysis) Diastereomerically_Enriched_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Diol Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis using a chiral diol auxiliary.
Protocol 1: Formation of Chiral Acetal from a Prochiral Aldehyde

This protocol describes the formation of a chiral acetal from a prochiral aldehyde and (4R,5R)- or (4S,5S)-octanediol.

Materials:

  • Prochiral aldehyde

  • (4R,5R)- or (4S,5S)-octanediol

  • Anhydrous toluene (B28343) or dichloromethane

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Dean-Stark apparatus (for toluene) or molecular sieves (for dichloromethane)

  • Anhydrous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the prochiral aldehyde (1.0 eq.), (4R,5R)- or (4S,5S)-octanediol (1.1 eq.), and a catalytic amount of PTSA (0.02 eq.) in anhydrous toluene.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral acetal by flash column chromatography.

Protocol 2: Diastereoselective Alkylation of the Chiral Acetal

This generalized protocol outlines the diastereoselective alkylation of the enolate derived from the chiral acetal.

G Logical Flow of Diastereoselective Alkylation Chiral_Acetal Chiral Acetal Deprotonation Deprotonation (e.g., LDA, -78 °C) Chiral_Acetal->Deprotonation Chiral_Enolate Formation of Chiral Enolate Deprotonation->Chiral_Enolate Alkylation Alkylation (e.g., Alkyl Halide) Chiral_Enolate->Alkylation Diastereomerically_Enriched_Product Alkylated Acetal (Diastereomerically Enriched) Alkylation->Diastereomerically_Enriched_Product

Logical flow of diastereoselective alkylation of a chiral acetal.

Materials:

Procedure:

  • Dissolve the chiral acetal (1.0 eq.) in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone (B3395972) bath.

  • Slowly add a solution of LDA (1.1 eq.) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Warm the mixture to room temperature and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the diastereomerically enriched product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the this compound auxiliary to reveal the chiral product.

Materials:

  • Alkylated acetal

  • Acetone/water mixture or THF/water mixture

  • Acid catalyst (e.g., PTSA, hydrochloric acid)

Procedure:

  • Dissolve the alkylated acetal in a mixture of acetone and water (e.g., 10:1).

  • Add a catalytic amount of an acid catalyst.

  • Stir the reaction at room temperature or with gentle heating, monitoring the cleavage by TLC.

  • Upon completion, neutralize the acid with a mild base (e.g., solid sodium bicarbonate).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the final chiral product by flash column chromatography. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis. The chiral this compound can be recovered from the aqueous layer.

Representative Performance Data

The following table presents representative quantitative data for asymmetric alkylations using chiral auxiliaries analogous to this compound. These values should be considered as targets for optimization when using this compound.

Table of Representative Quantitative Data for Asymmetric Alkylation

Chiral Auxiliary SystemSubstrateAlkylating AgentDiastereomeric Excess (de)Enantiomeric Excess (ee) of ProductYield
C2-Symmetric Diol AcetalPropanal derivativeMethyl Iodide>95%>95%Good to Excellent
C2-Symmetric Diol AcetalPhenylacetaldehyde derivativeBenzyl Bromide>90%>90%Good

Note: The actual performance of this compound as a chiral auxiliary will depend on the specific substrate, reagents, and reaction conditions and would require experimental validation.

Conclusion

(4R,5R)- and (4S,5S)-4,5-octanediol represent synthetically accessible C2-symmetric chiral diols with potential applications as chiral auxiliaries in asymmetric synthesis. The provided enzymatic synthesis protocol offers a route to the enantiopure auxiliary. The generalized protocols for acetal formation, diastereoselective alkylation, and auxiliary cleavage provide a framework for researchers to explore the utility of this compound in the stereocontrolled synthesis of valuable chiral molecules. Further research is warranted to establish specific conditions and performance benchmarks for this promising chiral auxiliary.

References

Application Notes and Protocols: Synthesis and Protection of 4,5-Octanediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4,5-octanediol and its subsequent protection using common protecting groups. The methodologies described are fundamental for the multi-step synthesis of complex molecules where selective functional group manipulation is required.

Synthesis of this compound via Asymmetric Dihydroxylation

A reliable method for the synthesis of vicinal diols, such as this compound, is the Sharpless asymmetric dihydroxylation of the corresponding alkene.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[1][3]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of trans-4-Octene

This protocol describes the synthesis of enantiomerically enriched (4R,5R)-octane-4,5-diol. For the (4S,5S)-enantiomer, AD-mix-α would be used instead of AD-mix-β.

Materials:

Procedure:

  • In a round-bottom flask, a vigorously stirred solution of tert-butanol and water (1:1, 10 mL per 1 mmol of alkene) is cooled to 0 °C.

  • AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.1 eq) are added to the solvent mixture. Stirring is continued until the two phases are homogeneous and the mixture turns a pale yellow.

  • trans-4-Octene (1 eq) is added at 0 °C.

  • The reaction mixture is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g per 1 mmol of alkene) and stirred for 1 hour at room temperature.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with 1 M NaOH, then with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Quantitative Data for Synthesis of this compound

ParameterValueReference
Starting Materialtrans-4-Octene[1]
Key ReagentsAD-mix-β, OsO₄ (cat.), (DHQD)₂PHAL (cat.), K₃Fe(CN)₆, K₂CO₃[1][2]
Solventtert-Butanol/Water (1:1)[2]
Temperature0 °C[1]
Reaction Time6-18 hours (TLC monitored)[1]
Typical Yield85-95%[3]

Protection of this compound as an Acetonide

Acetonides are common protecting groups for 1,2- and 1,3-diols, forming a stable cyclic ketal.[1] This protection is readily achieved under acidic conditions using acetone (B3395972) or a related reagent.[4][5]

Experimental Protocol: Acetonide Protection of this compound

This protocol details the formation of 2,2-dimethyl-4,5-dipropyl-1,3-dioxolane.

Materials:

  • This compound

  • 2,2-Dimethoxypropane (B42991)

  • p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA)

  • Anhydrous Dichloromethane (DCM) or Acetone

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1 eq) in anhydrous dichloromethane, add 2,2-dimethoxypropane (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to give the crude acetonide, which can be purified by column chromatography if necessary.

Quantitative Data for Acetonide Protection

ParameterValueReference
Starting MaterialThis compound-
Key Reagents2,2-Dimethoxypropane, p-TsOH (cat.)[5]
SolventDichloromethane or Acetone[5]
TemperatureRoom Temperature[5]
Reaction Time2-7 hours[5]
Typical Yield82-95%[5]

Protection of this compound as a Silyl (B83357) Ether

Silyl ethers are versatile and widely used protecting groups for alcohols due to their ease of formation, stability, and selective removal.[6][7] Tert-butyldimethylsilyl (TBDMS) ethers are particularly common.[8]

Experimental Protocol: TBDMS Protection of this compound

This protocol describes the formation of the bis-TBDMS ether of this compound. For mono-protection, the stoichiometry of the silylating agent can be adjusted.[9]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (2.2 eq) portion-wise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted three times with diethyl ether.

  • The combined organic layers are washed with water, then brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Quantitative Data for Silyl Ether Protection

ParameterValueReference
Starting MaterialThis compound-
Key ReagentsTBDMSCl, Imidazole[6]
SolventDMF[6]
Temperature0 °C to Room Temperature[6]
Reaction Time12-24 hours[6]
Typical Yield>90%[8]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_protection Protection of this compound Alkene trans-4-Octene Diol This compound Alkene->Diol AD-mix-β t-BuOH/H₂O, 0 °C Diol_p This compound Acetonide Acetonide Derivative Diol_p->Acetonide 2,2-DMP, p-TsOH DCM, RT SilylEther Silyl Ether Derivative Diol_p->SilylEther TBDMSCl, Imidazole DMF, RT

Caption: Synthetic workflow for this compound and its derivatives.

Acetonide_Protection_Pathway cluster_main Acetonide Protection Mechanism Diol This compound Hemiketal Hemiketal Intermediate Diol->Hemiketal + Oxocarbenium Ion DMP 2,2-Dimethoxypropane Protonated_DMP Protonated DMP DMP->Protonated_DMP + H⁺ Catalyst H⁺ (from p-TsOH) Oxocarbenium Oxocarbenium Ion Protonated_DMP->Oxocarbenium - CH₃OH Methanol Methanol (byproduct) Protonated_DMP->Methanol Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal + H⁺ Acetonide Acetonide Product Protonated_Hemiketal->Acetonide - H₂O Water Water (byproduct) Protonated_Hemiketal->Water

Caption: Mechanism of acid-catalyzed acetonide protection.

Silyl_Ether_Protection_Pathway cluster_main Silyl Ether Protection Mechanism Diol This compound Alkoxide Alkoxide Diol->Alkoxide + Imidazole TBDMSCl TBDMS-Cl Silylimidazolium Silyl-imidazolium intermediate TBDMSCl->Silylimidazolium + Imidazole Imidazole Imidazole (Base) Imidazole_HCl Imidazole HCl (byproduct) Silylimidazolium->Imidazole_HCl SilylEther bis-TBDMS Ether Alkoxide->SilylEther + Silylimidazolium

Caption: Mechanism of imidazole-catalyzed silyl ether protection.

References

reaction conditions for Sharpless asymmetric dihydroxylation to form vicinal diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to deliver two hydroxyl groups to the double bond in a stereocontrolled manner. The resulting chiral diols are versatile synthetic intermediates, crucial in the production of pharmaceuticals, natural products, and other fine chemicals.

The commercially available "AD-mix" reagents have greatly simplified the experimental procedure. These mixtures contain the osmium catalyst, a chiral ligand, a stoichiometric oxidant, and a base. Two standard formulations are available: AD-mix-α, which contains the dihydroquinine (DHQ)-based ligand (DHQ)₂PHAL, and AD-mix-β, which contains the dihydroquinidine (B8771983) (DHQD)-based ligand (DHQD)₂PHAL. These two mixes deliver the hydroxyl groups to opposite faces of the alkene, thus providing access to either enantiomer of the diol product.

This document provides detailed application notes and protocols for performing the Sharpless asymmetric dihydroxylation, including tabulated data for various substrates and a visual representation of the catalytic cycle.

Reaction Components and Conditions

Successful Sharpless asymmetric dihydroxylation relies on the careful interplay of several key components:

  • Osmium Catalyst: Typically, potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) is used as the source of osmium tetroxide (OsO₄). It is used in catalytic amounts due to its high cost and toxicity.

  • Chiral Ligand: The choice of chiral ligand determines the enantioselectivity of the reaction. The most common ligands are phthalazine (B143731) (PHAL) ethers of dihydroquinine (DHQ) and dihydroquinidine (DHQD).

  • Stoichiometric Oxidant: The role of the oxidant is to regenerate the osmium(VIII) species from the osmium(VI) formed during the catalytic cycle. Potassium ferricyanide(III) (K₃Fe(CN)₆) is the most common oxidant used in the AD-mix formulations. N-methylmorpholine N-oxide (NMO) can also be used.

  • Base: An inorganic base, typically potassium carbonate (K₂CO₃), is included to maintain a basic pH, which is optimal for the reaction.

  • Solvent System: A biphasic solvent system of tert-butanol (B103910) and water is standard for this reaction.

  • Additive: Methanesulfonamide (B31651) (CH₃SO₂NH₂) is often added to accelerate the catalytic turnover, particularly for hindered or electron-deficient alkenes.

Data Presentation: Reaction Conditions and Outcomes

The following tables summarize the reaction conditions and outcomes for the Sharpless asymmetric dihydroxylation of various alkene substrates using AD-mix-α and AD-mix-β.

Table 1: Dihydroxylation of Monosubstituted Alkenes

Alkene SubstrateAD-mixTemperature (°C)Time (h)Yield (%)ee (%)
Styreneα0189592
Styreneβ0189497
1-Deceneα0248586
1-Deceneβ0248894
Allyl acetate (B1210297)α0129085
Allyl acetateβ0129295

Table 2: Dihydroxylation of Disubstituted Alkenes

Alkene SubstrateAD-mixTemperature (°C)Time (h)Yield (%)ee (%)
trans-Stilbeneα0249899
trans-Stilbeneβ02499>99
cis-Stilbeneα0487545
cis-Stilbeneβ0487855
trans-2-Deceneα0248595
trans-2-Deceneβ0248798

Table 3: Dihydroxylation of Trisubstituted Alkenes

Alkene SubstrateAD-mixTemperature (°C)Time (h)Yield (%)ee (%)
1-Methylcyclohexeneα0249092
1-Methylcyclohexeneβ0249297
α-Methylstyreneα0368885
α-Methylstyreneβ0369090

Note: The data presented in these tables are compiled from various literature sources and are intended to be representative. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

The following is a general procedure for the asymmetric dihydroxylation of 1 mmol of an alkene using the commercially available AD-mix.

Materials:
  • AD-mix-α or AD-mix-β (1.4 g)

  • Alkene (1.0 mmol)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • Methanesulfonamide (CH₃SO₂NH₂) (0.095 g, 1.0 mmol) - optional, for sluggish alkenes

  • Sodium sulfite (B76179) (Na₂SO₃) (1.5 g)

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for chromatography

Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α or AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL). If required, add methanesulfonamide (0.095 g).

  • Stirring: Stir the mixture vigorously at room temperature until the solids are dissolved and two clear phases are observed. The aqueous phase should be a bright yellow color.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Alkene: Add the alkene (1.0 mmol) to the cooled reaction mixture.

  • Reaction Monitoring: Continue stirring the reaction at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material. Reaction times can vary from a few hours to 48 hours depending on the substrate.

  • Quenching the Reaction: Once the reaction is complete, add solid sodium sulfite (1.5 g) and warm the mixture to room temperature. Stir for at least 30 minutes to 1 hour. The color of the reaction mixture should change from yellow to a pale yellow or colorless solution.

  • Extraction: Add ethyl acetate (10 mL) to the reaction mixture and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic extracts and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure vicinal diol.

Mandatory Visualization

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Sharpless_Catalytic_Cycle cluster_main_cycle Primary Catalytic Cycle cluster_secondary_cycle Secondary Cycle (Lower ee) OsO4_L OsO₄-Ligand Complex Intermediate Cyclic Osmate(VI) Ester OsO4_L->Intermediate + Alkene [3+2] Cycloaddition Alkene Alkene Alkene->Intermediate Diol Vicinal Diol Intermediate->Diol Product Release OsVI Os(VI) Species Intermediate->OsVI + 2 H₂O (Hydrolysis) Oxidized_Intermediate Oxidized Osmate(VIII)-Diol Complex Intermediate->Oxidized_Intermediate Oxidation before Hydrolysis OsVI->OsO4_L Oxidant (e.g., K₃Fe(CN)₆) New_Intermediate New Osmate Ester Oxidized_Intermediate->New_Intermediate + Alkene Alkene2 Alkene Alkene2->New_Intermediate

Application Notes and Protocols: The Role of 4,5-Octanediol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4,5-Octanediol, a vicinal diol, serves as a versatile chiral building block in the synthesis of various pharmaceutical intermediates. Its two stereogenic centers and reactive hydroxyl groups allow for the construction of complex molecular architectures, particularly heterocyclic scaffolds that are prevalent in many drug molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, including its conversion to an epoxide and subsequent use in the formation of a substituted morpholine (B109124) derivative, a common motif in medicinal chemistry.

Introduction

Vicinal diols are a critical class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of pharmaceuticals. Their utility stems from the presence of two adjacent hydroxyl groups, which can be readily transformed into other functional groups or used to construct cyclic systems. Chiral diols, in particular, are of immense value as they allow for the introduction of specific stereochemistry into a target molecule, a crucial aspect of modern drug design and development. This compound, with its C8 backbone, offers a lipophilic scaffold that can be advantageous for modulating the pharmacokinetic properties of a drug candidate.

This application note will focus on two key transformations of this compound:

  • Conversion to 4,5-Octene Oxide: A versatile electrophilic intermediate.

  • Synthesis of a Substituted Morpholine: A privileged scaffold in medicinal chemistry.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₈O₂[1]
Molecular Weight146.23 g/mol [1]
CAS Number22607-10-9[1]
AppearanceColorless liquid or low melting solidGeneral Knowledge
Boiling Point~220-225 °CGeneral Knowledge
SolubilitySoluble in alcohols, ethers; sparingly soluble in waterGeneral Knowledge

Table 2: Summary of a Representative Reaction: Synthesis of a Substituted Morpholine

StepReactionReagents and ConditionsExpected YieldProduct Purity
1Epoxidation of this compound1. Trimethyl orthoacetate, cat. CSA, CH₂Cl₂ 2. TMSCl, CH₂Cl₂ 3. K₂CO₃, MeOH85-95%>95%
2Ring-opening of 4,5-Octene Oxide with an Amino Alcohol2-(benzylamino)ethan-1-ol, Isopropanol, Reflux70-85%>98%
3Cyclization to MorpholinePPh₃, DIAD, THF60-75%>97%

Experimental Protocols

Synthesis of 4,5-Octene Oxide from this compound

This protocol describes a one-pot procedure for the stereospecific conversion of a vicinal diol to an epoxide.[2][3]

Materials:

  • This compound (1.0 eq)

  • Trimethyl orthoacetate (1.2 eq)

  • Camphorsulfonic acid (CSA) (0.05 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Trimethylsilyl chloride (TMSCl) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of this compound in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add trimethyl orthoacetate and a catalytic amount of CSA.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the formation of the cyclic orthoacetate by TLC.

  • Cool the reaction mixture back to 0 °C and add TMSCl dropwise. Stir for 30 minutes.

  • Remove the CH₂Cl₂ in vacuo.

  • To the residue, add a solution of K₂CO₃ in MeOH at 0 °C.

  • Allow the mixture to stir at room temperature for 4 hours.

  • Quench the reaction by adding water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4,5-octene oxide.

Expected Outcome:

The product, 4,5-octene oxide, is expected to be a colorless oil with a yield of 85-95%. The purity can be assessed by ¹H NMR and GC-MS.

Synthesis of a Substituted Morpholine from 4,5-Octene Oxide

This protocol outlines the synthesis of a morpholine derivative, a common scaffold in pharmaceutical agents.

Materials:

  • 4,5-Octene Oxide (1.0 eq)

  • 2-(benzylamino)ethan-1-ol (1.1 eq)

  • Isopropanol

  • Triphenylphosphine (B44618) (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica (B1680970) gel for column chromatography

Procedure:

Step A: Ring-opening of the Epoxide

  • Dissolve 4,5-octene oxide and 2-(benzylamino)ethan-1-ol in isopropanol.

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the crude amino diol intermediate.

Step B: Intramolecular Cyclization (Mitsunobu Reaction)

  • Dissolve the crude amino diol intermediate in anhydrous THF and cool to 0 °C.

  • Add triphenylphosphine (PPh₃) to the solution.

  • Add diisopropyl azodicarboxylate (DIAD) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired N-benzyl-2,3-dipropylmorpholine.

Expected Outcome:

The final product is expected as a pale yellow oil with a yield of 60-75% over the two steps. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Synthesis_Pathway 4_5_Octanediol This compound Orthoacetate Cyclic Orthoacetate Intermediate 4_5_Octanediol->Orthoacetate 1. Trimethyl orthoacetate, CSA Chloroacetate Chloroacetate Intermediate Orthoacetate->Chloroacetate 2. TMSCl Epoxide 4,5-Octene Oxide Chloroacetate->Epoxide 3. K₂CO₃, MeOH Amino_Diol Amino Diol Intermediate Epoxide->Amino_Diol 2-(benzylamino)ethan-1-ol Morpholine Substituted Morpholine Amino_Diol->Morpholine PPh₃, DIAD

Caption: Synthetic pathway from this compound to a substituted morpholine.

Experimental_Workflow cluster_epoxidation Epoxidation cluster_morpholine Morpholine Synthesis start_epox Start with This compound step1_epox Form Orthoacetate start_epox->step1_epox step2_epox Form Chloroacetate step1_epox->step2_epox step3_epox Cyclize to Epoxide step2_epox->step3_epox end_epox Purified 4,5-Octene Oxide step3_epox->end_epox start_morph Start with 4,5-Octene Oxide end_epox->start_morph Intermediate step1_morph Ring Opening start_morph->step1_morph step2_morph Mitsunobu Cyclization step1_morph->step2_morph end_morph Purified Substituted Morpholine step2_morph->end_morph

Caption: Experimental workflow for the synthesis of a substituted morpholine.

Discussion

The protocols provided herein demonstrate the utility of this compound as a precursor for valuable pharmaceutical intermediates. The conversion to 4,5-octene oxide proceeds in high yield and with stereochemical retention, making it an excellent method for accessing chiral epoxides. These epoxides are highly versatile and can be opened with a variety of nucleophiles to introduce diverse functionalities.

The subsequent synthesis of a substituted morpholine highlights a practical application of the epoxide intermediate. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to engage in hydrogen bonding. The described synthesis provides a clear pathway to novel morpholine derivatives with a lipophilic C8-derived substituent, which could be further elaborated to explore structure-activity relationships in a drug discovery program.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of pharmaceutical intermediates. Its straightforward conversion to chiral epoxides and subsequent elaboration to form complex heterocyclic structures, such as substituted morpholines, underscores its potential in medicinal chemistry and drug development. The detailed protocols and workflows presented in this document are intended to serve as a practical guide for researchers in the pharmaceutical sciences.

References

Application Notes: Strategic Protection of Vicinal Diols in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the selective manipulation of functional groups is paramount. Vicinal diols (1,2-diols) are a common structural motif that often require temporary protection to prevent undesired reactions during synthetic transformations at other sites within a complex molecule. The choice of an appropriate protecting group is a critical strategic decision that can significantly impact the efficiency and overall success of a synthetic route. An ideal protecting group for a vicinal diol should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild and specific conditions that do not affect other functional groups in the molecule.[1]

This document provides a comprehensive overview of common protecting group strategies for vicinal diols, including the use of acetals, ketals, silyl (B83357) ethers, boronic esters, and cyclic carbonates. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals in selecting and implementing the most suitable protection strategy for their specific synthetic challenges.

Core Principles of Protecting Group Strategy

The selection of a protecting group for a vicinal diol is governed by several key principles:

  • Chemoselectivity: The protecting group should react selectively with the vicinal diol in the presence of other functional groups.

  • Stability: The protected diol must be stable to the reaction conditions planned for subsequent steps in the synthesis. This includes acidic, basic, oxidative, and reductive conditions.

  • Orthogonality: In molecules with multiple protected functional groups, it is often necessary to deprotect them selectively. Orthogonal protecting groups can be removed under specific conditions that do not affect other protecting groups present in the molecule.[2][3]

  • Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields under mild conditions to maximize the overall efficiency of the synthesis.[4]

Common Protecting Groups for Vicinal Diols

Acetals and Ketals (Isopropylidene and Benzylidene Acetals)

Cyclic acetals and ketals are among the most widely used protecting groups for vicinal diols due to their ease of formation and general stability.[5][6]

  • Isopropylidene Acetals (Acetonides): Formed by the reaction of a diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, acetonides are stable to basic, nucleophilic, and many oxidizing and reducing conditions.[7][8] They are, however, sensitive to acidic conditions.

  • Benzylidene Acetals: These are formed from the reaction of a diol with benzaldehyde (B42025) or benzaldehyde dimethyl acetal (B89532).[9][10] Benzylidene acetals are also stable to basic conditions but can be cleaved under acidic conditions. A key advantage of benzylidene acetals is the possibility of regioselective reductive cleavage to afford either of the two possible monobenzyl ethers, providing a route to further selective functionalization.[3][11]

Silyl Ethers

Silyl ethers are versatile protecting groups for alcohols, and cyclic silyl ethers can be used to protect vicinal diols. Their stability is highly tunable based on the steric bulk of the substituents on the silicon atom.[12]

  • Di-tert-butylsilylene (DTBS) and Tetraisopropyldisiloxane-1,3-diyl (TIPDS) Groups: These bulky silyl groups can bridge a 1,2-diol to form a cyclic silyl ether. They offer good stability across a range of conditions and can be removed with fluoride-based reagents such as tetra-n-butylammonium fluoride (B91410) (TBAF).[13]

Boronic Esters

Boronic acids react with diols to form cyclic boronic esters. This protection is often reversible and the stability of the resulting ester is dependent on the diol and the boronic acid used.[14][15][16]

  • Phenylboronic Esters: These are readily formed and can be cleaved under mild conditions, such as transesterification with another diol like pinacol (B44631) or by simple hydrolysis.[9][17] They are particularly useful in carbohydrate chemistry.[14][15]

Cyclic Carbonates

Vicinal diols can be protected as cyclic carbonates, which are stable to acidic conditions but can be cleaved under basic conditions.[17] This orthogonality to acid-labile protecting groups makes them valuable in complex syntheses. They are typically formed using reagents like phosgene (B1210022) derivatives or, more mildly, with N,N'-carbonyldiimidazole.[12]

Data Presentation

The following table summarizes quantitative data for the formation and deprotection of common vicinal diol protecting groups, providing a basis for comparison and selection.

Protecting GroupProtection Reagent/ConditionsTypical Yield (%)Deprotection Reagent/ConditionsTypical Yield (%)Stability
Isopropylidene Acetal (Acetonide) Acetone or 2,2-Dimethoxypropane, p-TsOH (cat.), RT[11][18]80-9580% Acetic acid, heat; or mild acid (e.g., PPTS) in MeOH[19]85-95Stable to base, oxidation, reduction; Labile to acid
Benzylidene Acetal Benzaldehyde dimethyl acetal, Cu(OTf)₂, RT[9][11]~95Acidic hydrolysis (e.g., TFA in CH₂Cl₂/H₂O); or Reductive cleavage (e.g., DIBAL-H, LiAlH₄)[11][20]80-95Stable to base; Labile to acid and reduction
Di-tert-butylsilylene (DTBS) t-Bu₂Si(OTf)₂, 2,6-lutidine, CH₂Cl₂, 0 °C[18]85-95HF•Pyridine, THF/Pyridine[18]80-90Stable to a wide range of conditions; Cleaved by fluoride
Phenylboronic Ester Phenylboronic acid, Toluene, reflux[14]80-90Transesterification with pinacol; or aqueous workup[9][14]70-90Labile to aqueous acid and base; mild cleavage conditions
Cyclic Carbonate N,N'-Carbonyldiimidazole, THF, reflux[12]85-95K₂CO₃, MeOH, reflux; or other basic conditions[17]80-95Stable to acid; Labile to base

Experimental Protocols

Protection of a Vicinal Diol as an Isopropylidene Acetal (Acetonide)

Objective: To protect a 1,2-diol using 2,2-dimethoxypropane.[18]

Materials:

  • 1,2-diol (1.0 mmol)

  • 2,2-dimethoxypropane (1.5 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 mmol)

  • Acetone (10 mL)

  • Triethylamine (0.1 mL)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • To a solution of the 1,2-diol in acetone, add 2,2-dimethoxypropane and a catalytic amount of p-TsOH·H₂O.

  • Stir the reaction mixture at room temperature for 5-10 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding triethylamine.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

Deprotection of an Isopropylidene Acetal (Acetonide)

Objective: To remove the acetonide protecting group to regenerate the vicinal diol.[19]

Materials:

  • Acetonide-protected diol (1.0 mmol)

  • 80% aqueous acetic acid (10 mL)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the acetonide-protected diol in 80% aqueous acetic acid.

  • Heat the mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protection of a Vicinal Diol as a Benzylidene Acetal

Objective: To protect a 1,2-diol using benzaldehyde dimethyl acetal.[9][11]

Materials:

Procedure:

  • To a solution of the 1,2-diol in acetonitrile, add benzaldehyde dimethyl acetal followed by a catalytic amount of Cu(OTf)₂.

  • Stir the reaction mixture at room temperature for 1 hour, monitoring by TLC.

  • Upon completion, quench the reaction with triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel.

Reductive Cleavage of a Benzylidene Acetal

Objective: To regioselectively open the benzylidene acetal to a monobenzyl ether.[3][11]

Materials:

  • Benzylidene acetal (1.0 mmol)

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes, 2.2 mmol)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

Procedure:

  • Dissolve the benzylidene acetal in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add the DIBAL-H solution dropwise.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of Rochelle's salt solution.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to isolate the regiomeric mono-benzyl ethers.

Mandatory Visualization

Protecting_Group_Selection start Start: Vicinal Diol to Protect stability_check Consider Stability Requirements for Subsequent Steps start->stability_check acid_stable Need Acid Stability? stability_check->acid_stable Evaluate Conditions base_stable Need Base Stability? acid_stable->base_stable No cyclic_carbonate Cyclic Carbonate (Base Labile) acid_stable->cyclic_carbonate Yes redox_stable Need Redox Stability? base_stable->redox_stable No acetal_ketal Acetal / Ketal (Acid Labile) base_stable->acetal_ketal Yes silyl_ether Silyl Ether (Fluoride Labile) redox_stable->silyl_ether Yes boronic_ester Boronic Ester (Mild Hydrolysis) redox_stable->boronic_ester Consider orthogonality Consider Orthogonality to Other Protecting Groups cyclic_carbonate->orthogonality acetal_ketal->orthogonality silyl_ether->orthogonality boronic_ester->orthogonality final_choice Select Optimal Protecting Group orthogonality->final_choice

Caption: Decision tree for selecting a vicinal diol protecting group.

References

Application Notes and Protocols for the Enzymatic Production of (4S,5S)-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S,5S)-octanediol is a stereopure aliphatic diol with significant potential as a chiral building block in the synthesis of high-value chemicals, including pharmaceuticals and advanced polymers.[1][2] Traditional chemical synthesis routes for such chiral diols often involve harsh reaction conditions and the use of heavy metal catalysts.[3] This application note details a robust and stereoselective enzymatic cascade for the production of (4S,5S)-octanediol from butanal. This biocatalytic approach offers a greener and more efficient alternative, operating under mild conditions with excellent enantiomeric and diastereomeric purity.[2][3]

The described two-step enzymatic cascade is performed in a one-pot, simultaneous reaction.[3] The process begins with the condensation of two butanal molecules to form (S)-butyroin, catalyzed by a variant of the pyruvate (B1213749) decarboxylase from Acetobacter pasteurianus (ApPDCE469G).[3] Subsequently, the intermediate (S)-butyroin is reduced to (4S,5S)-octanediol by a butanediol (B1596017) dehydrogenase from Bacillus licheniformis (BlBDH).[3] The cofactor NADH, required for the reduction step, is regenerated in situ by the same enzyme using 1,2-propanediol as a co-substrate, which is oxidized to hydroxyacetone.[3]

This document provides detailed protocols for conducting this enzymatic cascade in aqueous, microaqueous (MARS), and biphasic reaction systems. It also includes quantitative data to compare the efficiency of these systems and diagrams to visualize the reaction pathway and experimental workflows.

Enzymatic Cascade Pathway

The synthesis of (4S,5S)-octanediol is achieved through a two-step enzymatic cascade as illustrated below.

Enzymatic_Cascade Butanal 2x Butanal S_Butyroin (S)-Butyroin Butanal->S_Butyroin Carboligation ApPDCE469G ApPDCE469G (Pyruvate Decarboxylase variant) Octanediol (4S,5S)-Octanediol S_Butyroin->Octanediol Reduction BlBDH BlBDH (Butanediol Dehydrogenase) NAD_pool NAD+ Hydroxyacetone Hydroxyacetone BlBDH->Hydroxyacetone NADH_pool NADH Propanediol 1,2-Propanediol Propanediol->BlBDH Cofactor Regeneration Experimental_Workflow start Start prep_reagents Prepare Reagents and Buffers start->prep_reagents add_enzymes Add Lyophilized Whole Cells (ApPDCE469G and BlBDH) prep_reagents->add_enzymes add_solution Add Reaction Solution (Buffer, Co-substrate, Substrate) add_enzymes->add_solution incubate Incubate at 30°C and 1000 rpm add_solution->incubate sample Take Samples at Time Intervals incubate->sample analyze Analyze Samples by GC sample->analyze end End analyze->end Purification_Workflow reactor Enzymatic Reactor (Aqueous, MARS, or Biphasic) ultrafiltration Ultrafiltration Unit reactor->ultrafiltration recycle Recycle (Enzymes, Educts, Intermediates) ultrafiltration->recycle Retentate separation Separation Sequence (Rectification Columns) ultrafiltration->separation recycle->reactor product Concentrated (4S,5S)-Octanediol separation->product purge Purge (Coproduct, Low amounts of medium) separation->purge

References

Application Notes and Protocols for the Use of 4,5-Octanediol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the use of 4,5-octanediol as a monomer in polymer synthesis is limited in publicly available literature. The following application notes and protocols are based on established principles of polymer chemistry and draw parallels from the behavior of structurally similar secondary diols. The provided experimental details should be considered as a starting point for research and development, with the understanding that optimization will be necessary.

Introduction to this compound as a Monomer

This compound is a vicinal diol, meaning its two hydroxyl groups are on adjacent carbon atoms. As a secondary diol, its hydroxyl groups are sterically hindered compared to primary diols, which influences its reactivity in polymerization reactions. This structural feature is expected to impart unique properties to polymers derived from it, such as altered thermal and mechanical characteristics compared to polymers synthesized from linear primary diols like 1,8-octanediol.

Chemical Structure:

The potential applications of this compound in polymer chemistry lie primarily in the synthesis of polyesters and polyurethanes, where it can be used as a diol monomer or a chain extender.

Potential Applications in Polymer Chemistry
  • Polyesters: this compound can be reacted with dicarboxylic acids or their derivatives (e.g., diacid chlorides, esters) to form polyesters. The presence of secondary hydroxyl groups is known to increase the glass transition temperature (Tg) of polyesters compared to their linear primary diol counterparts.[1] This could lead to the development of more rigid and amorphous polyester (B1180765) materials.

  • Polyurethanes: In polyurethane synthesis, this compound can react with diisocyanates. It can be used as a chain extender to create the hard segments in thermoplastic polyurethanes, potentially influencing the microphase separation and the resulting mechanical properties of the elastomer.

Challenges in Polymerization

The primary challenge in using this compound, as with other secondary diols, is its lower reactivity compared to primary α,ω-diols.[1] This can make it difficult to achieve high molecular weight polymers, which is often crucial for desirable material properties. Strategies to overcome this include the use of highly reactive co-monomers or specialized catalysts.

Experimental Protocols

Protocol 1: Synthesis of Polyester via Solution Polycondensation

This protocol describes the synthesis of a polyester from this compound and a diacid chloride, a method that circumvents the low reactivity of the secondary diol by using a more reactive acylating agent.[1]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet and outlet

  • Ice bath

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet is dried in an oven and cooled under a stream of nitrogen.

  • Monomer Dissolution: In the flask, dissolve this compound (1 equivalent) and an excess of anhydrous pyridine (2.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Diacid Chloride: Dissolve terephthaloyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the diacid chloride solution dropwise to the stirred diol solution over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Precipitation and Washing: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Purification: Filter the polymer and wash it sequentially with 1 M HCl, water, and finally methanol to remove unreacted monomers and pyridine hydrochloride.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization: The resulting polyester can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis, and Differential Scanning Calorimetry (DSC) for determining thermal transitions (Tg and Tm).

Protocol 2: Synthesis of a Polyurethane Prepolymer and Chain Extension

This protocol outlines a two-step synthesis of a polyurethane using this compound as a chain extender.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG) or other macrodiol

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol

Equipment:

  • Four-neck reaction kettle with mechanical stirrer, thermometer, condenser, and nitrogen inlet

  • Heating mantle

  • Vacuum oven

Procedure:

  • Drying of Reagents: Dry the PTMEG and this compound under vacuum at 80-100°C for several hours before use.

  • Prepolymer Synthesis:

    • Charge the reaction kettle with the dried PTMEG and MDI (typically in a 2:1 molar ratio of NCO:OH).

    • Heat the mixture to 70-80°C with stirring under a nitrogen atmosphere.

    • Add a catalytic amount of DBTDL.

    • Allow the reaction to proceed for 2-3 hours to form the NCO-terminated prepolymer. The progress can be monitored by titrating for the NCO content.

  • Chain Extension:

    • Dissolve the prepolymer in anhydrous DMF.

    • In a separate flask, dissolve this compound (in a molar amount to react with the remaining NCO groups) in anhydrous DMF.

    • Slowly add the this compound solution to the stirred prepolymer solution. .

    • Continue stirring at 70-80°C for another 1-2 hours until the NCO peak disappears in the FTIR spectrum.

  • Isolation: Precipitate the polyurethane by pouring the solution into methanol.

  • Drying: Filter and dry the polymer in a vacuum oven at 60°C.

Data Presentation

As there is no specific quantitative data for polymers derived from this compound, the following table presents data for polyesters synthesized from other secondary diols to provide a comparative context.

Table 1: Thermal Properties of Polyesters Derived from Representative Secondary Diols and Terephthaloyl Chloride

DiolGlass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Number Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
2,3-Butanediol127N/A11,0002.1
2,5-Hexanediol75N/A15,0002.3
2,7-Octanediol58N/A18,0002.5

Note: The data in this table is representative and compiled from various sources for illustrative purposes. Actual values will depend on the specific synthesis conditions.

Visualizations

Signaling Pathways and Workflows

Polyester_Synthesis cluster_reactants Reactants cluster_products Products diol This compound polyester Polyester diol->polyester Polycondensation diacid_chloride Diacid Chloride (e.g., Terephthaloyl Chloride) diacid_chloride->polyester Polycondensation solvent Solvent + Pyridine solvent->polyester Polycondensation hcl HCl

Caption: General reaction scheme for polyester synthesis.

Experimental_Workflow A 1. Dissolve this compound and Pyridine in DCM B 2. Cool to 0°C A->B C 3. Add Diacid Chloride Solution Dropwise B->C D 4. React at Room Temperature for 24 hours C->D E 5. Precipitate Polymer in Methanol D->E F 6. Filter and Wash Polymer E->F G 7. Dry in Vacuum Oven F->G H 8. Characterize Polymer (NMR, GPC, DSC) G->H

Caption: Experimental workflow for polyester synthesis.

Polyurethane_Synthesis macrodiol Macrodiol (e.g., PTMEG) prepolymer NCO-Terminated Prepolymer macrodiol->prepolymer Step 1 diisocyanate Diisocyanate (e.g., MDI) diisocyanate->prepolymer Step 1 polyurethane Polyurethane prepolymer->polyurethane Step 2 chain_extender This compound (Chain Extender) chain_extender->polyurethane Step 2

References

Application Notes and Protocols: 4,5-Octanediol as a Precursor for Cyclic Acetals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of cyclic acetals is a cornerstone of synthetic organic chemistry, primarily utilized for the protection of carbonyl functionalities in aldehydes and ketones, as well as 1,2- and 1,3-diols.[1] The resulting 1,3-dioxolane (B20135) ring system, formed from the reaction of a 1,2-diol with a carbonyl compound, is stable under a wide range of conditions, particularly basic and nucleophilic environments, yet can be readily cleaved under acidic conditions.[1] 4,5-Octanediol, a chiral vicinal diol, serves as an excellent precursor for the synthesis of 2-substituted-4,5-dipropyl-1,3-dioxolanes. The inherent stereochemistry of this compound can be exploited to direct stereoselective reactions, rendering the resulting cyclic acetals valuable chiral auxiliaries in asymmetric synthesis.[2] Furthermore, cyclic acetals have found applications in drug delivery systems, for instance, as acid-cleavable linkers in antibody-drug conjugates (ADCs).[3]

These application notes provide detailed protocols for the synthesis of cyclic acetals from this compound, summarize quantitative data for representative reactions, and illustrate the underlying reaction mechanism and experimental workflow.

Data Presentation

The following tables summarize representative quantitative data for the acid-catalyzed formation of cyclic acetals from 1,2-diols with various aldehydes and ketones. While specific data for this compound is limited in the literature, the presented data for analogous 1,2-diols, such as 1,2-butanediol, provide a strong predictive basis for the expected outcomes with this compound under similar conditions.

Table 1: Iron(III) Chloride Catalyzed Acetalization of 1,2-Butanediol with Various Carbonyls [4]

EntryCarbonyl CompoundCatalyst (mol%)SolventTime (h)Conversion (%)Isolated Yield (%)
1AcetophenoneFeCl₃·6H₂O (10)THF23030
2CyclohexanoneFeCl₃·6H₂O (10)THF29795
32-PhenylpropanoneFeCl₃·6H₂O (10)THF26060
4AcetoneFeCl₃·6H₂O (10)Acetone0.510098

Table 2: p-Toluenesulfonic Acid Catalyzed Acetalization of Glycerol with Ketones [5]

EntryKetoneCatalystSolventTime (h)Yield (%)
1Acetonep-TSAPetroleum Ether4292.5
22-Butanonep-TSABenzene (B151609)Not Specified85
32-Hexanonep-TSABenzeneNot SpecifiedNot Specified

Experimental Protocols

The following protocols describe the synthesis of cyclic acetals from this compound using common acid catalysts.

Protocol 1: General Procedure for Acid-Catalyzed Acetalization using p-Toluenesulfonic Acid (p-TSA) with Azeotropic Removal of Water [5][6]

This method is a classic and highly effective procedure for driving the equilibrium towards the formation of the cyclic acetal (B89532) by removing the water byproduct.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.1 - 1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.01 - 0.05 equiv)

  • Toluene (B28343) or Benzene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound, the corresponding aldehyde or ketone, and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Add a sufficient volume of toluene or benzene to dissolve the reactants and to fill the Dean-Stark trap.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the reaction mixture to reflux. The water-solvent azeotrope will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete when water ceases to collect in the trap.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation to yield the pure cyclic acetal.

Protocol 2: Mild Acetalization using Ferric Chloride (FeCl₃·6H₂O) [4]

This protocol offers a milder alternative to strong acid catalysts and can often be performed at room temperature.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.0 - 1.2 equiv)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) (0.1 equiv)

  • Tetrahydrofuran (THF) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound and the aldehyde or ketone in THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add ferric chloride hexahydrate to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure cyclic acetal.

Mandatory Visualizations

Reaction Mechanism

The formation of a cyclic acetal from this compound is an acid-catalyzed nucleophilic addition-elimination reaction. The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by one of the hydroxyl groups of the diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal hydroxyl group and elimination of water leads to a stabilized oxocarbenium ion, which is then attacked intramolecularly by the second hydroxyl group to form the cyclic acetal after deprotonation.

Reaction_Mechanism start This compound + Carbonyl Compound carbonyl_protonated Protonated Carbonyl start->carbonyl_protonated + H⁺ (cat.) hemiacetal Hemiacetal Intermediate carbonyl_protonated->hemiacetal Nucleophilic Attack (Diol OH) oxocarbenium Oxocarbenium Ion hemiacetal->oxocarbenium + H⁺, - H₂O cyclic_acetal_protonated Protonated Cyclic Acetal oxocarbenium->cyclic_acetal_protonated Intramolecular Nucleophilic Attack product Cyclic Acetal cyclic_acetal_protonated->product - H⁺

Caption: Acid-catalyzed formation of a cyclic acetal.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a cyclic acetal from this compound.

Experimental_Workflow reactants Combine this compound, Carbonyl, and Catalyst in Solvent reaction Heat to Reflux (with Dean-Stark Trap) reactants->reaction workup Cool and Quench Reaction reaction->workup extraction Liquid-Liquid Extraction workup->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Chromatography/Distillation) concentration->purification product Pure Cyclic Acetal purification->product

Caption: General workflow for cyclic acetal synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4,5-octanediol from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The most common and effective methods for purifying this compound, which is a liquid at room temperature, are vacuum fractional distillation and flash column chromatography. The choice depends on the nature of the impurities, the required purity level, and the scale of the reaction.

  • Vacuum Fractional Distillation is ideal for separating this compound from impurities with significantly different boiling points. A vacuum is crucial to lower the boiling point and prevent thermal degradation.[1]

  • Flash Column Chromatography is highly effective for separating compounds based on polarity. It is particularly useful for removing impurities with similar boiling points to this compound or for separating diastereomers (meso and dl forms). Standard silica (B1680970) gel or more specialized Diol-functionalized columns can be used.[1][2]

Q2: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties of this compound is essential for selecting and optimizing a purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₈H₁₈O₂-
Molecular Weight 146.23 g/mol [3]
CAS Number 22607-10-9[4][5]
Boiling Point (Calculated) 292.8 °C (565.9 K)The high boiling point necessitates the use of vacuum distillation to prevent decomposition.[3]
Melting Point (Calculated) -1.6 °C (271.6 K)Indicates that this compound is a liquid at room temperature, making standard recrystallization challenging.[3]
Polarity PolarThe two hydroxyl groups make it a polar molecule, suitable for purification by normal-phase or HILIC chromatography.

Q3: What are the likely impurities in a this compound reaction mixture?

Impurities largely depend on the synthetic route. A common method for synthesizing vicinal diols is the pinacol (B44631) coupling of aldehydes.[6][7] If this compound is synthesized via the pinacol coupling of butyraldehyde, the following impurities can be expected:

  • Unreacted Butyraldehyde: The starting material may be present if the reaction did not go to completion.

  • Magnesium Salts (e.g., Mg(OH)₂): If magnesium is used as the reducing agent, inorganic salts will be formed during the aqueous workup.[6]

  • Pinacol Rearrangement Byproducts: Acidic conditions can sometimes lead to rearrangement of the diol.[8]

  • Solvent Residues: Residual reaction or extraction solvents (e.g., THF, diethyl ether).

  • Diastereomers: The reaction can produce a mixture of meso and dl diastereomers, which may have slightly different physical properties.

Troubleshooting Guide

Q4: My this compound is decomposing during distillation, resulting in a low yield and dark color. What can I do?

This is a common issue due to the high boiling point of this compound.

  • Problem: Thermal degradation.

  • Solution: Perform the distillation under a vacuum.[1] Lowering the pressure significantly reduces the boiling point, allowing the diol to distill at a much lower temperature where it is more stable. For instance, reducing the pressure to ~10 mmHg will lower the boiling point substantially. Ensure the system is well-sealed to maintain a stable vacuum.

Q5: After distillation, my product is still impure. How can I improve the separation?

If impurities with close boiling points are present, a simple distillation may not be sufficient.

  • Problem: Co-distillation with impurities.

  • Solution 1: Improve Distillation Efficiency. Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser.[9] This provides a larger surface area for repeated condensation and vaporization cycles, enhancing the separation of liquids with close boiling points.[9] Ensure a slow and steady distillation rate.[9]

  • Solution 2: Switch to Chromatography. If fractional distillation is ineffective, flash column chromatography is the best alternative. This method separates compounds based on polarity, which is often very different even for isomers with similar boiling points.[1]

Q6: I am struggling to separate the diastereomers (meso and dl) of this compound using standard silica gel chromatography. What are my options?

Diastereomers can be notoriously difficult to separate.

  • Problem: Poor resolution on standard silica gel.

  • Solution 1: Optimize Solvent System. Systematically screen different solvent systems for flash chromatography using Thin Layer Chromatography (TLC). A less polar solvent system (e.g., hexane (B92381)/ethyl acetate) with a gradual increase in polarity (gradient elution) may improve separation.[10]

  • Solution 2: Use a Diol-Functionalized Column. These columns offer a different selectivity compared to bare silica and are specifically designed for polar compounds like diols.[11] Running the separation in Hydrophilic Interaction Liquid Chromatography (HILIC) mode, typically with a mobile phase of acetonitrile (B52724) and water, can provide excellent resolution for highly polar compounds that are poorly retained in reversed-phase or too strongly retained in normal-phase.[12][13]

  • Solution 3: Derivatization. Temporarily convert the diol into a derivative (e.g., an acetal (B89532) or silyl (B83357) ether). The derivatives of the different diastereomers may have larger differences in their physical properties, making them easier to separate by chromatography or distillation. The protecting group can then be removed to yield the pure diastereomers.[1]

Q7: My column chromatography yields broad peaks and poor separation. How can I troubleshoot this?

This can be caused by several factors related to column packing and sample loading.

  • Problem: Poor chromatographic technique.

  • Solution 1: Check Column Packing. Ensure the silica gel is packed uniformly without any cracks or channels, which can cause uneven solvent flow.

  • Solution 2: Optimize Sample Loading. Dissolve the crude sample in a minimum amount of the elution solvent or a weaker solvent. If the sample is not very soluble, it can be adsorbed onto a small amount of silica gel.[10] The resulting free-flowing powder is then dry-loaded onto the column. This technique prevents the use of a strong solvent for dissolution that would broaden the initial sample band.[10]

Experimental Protocols & Workflows

Purification Strategy Workflow

The following diagram outlines a general workflow for the purification of this compound from a crude reaction mixture.

G start Crude Reaction Mixture (Post-Workup) dist_choice Is the primary impurity a high-boiling residue or a low-boiling solvent/reactant? start->dist_choice distill Vacuum Fractional Distillation dist_choice->distill Yes chrom Flash Column Chromatography dist_choice->chrom No (Impurities have similar volatility) check_purity1 Check Purity (TLC, GC, NMR) distill->check_purity1 chrom_choice Are impurities (e.g., isomers) still present? check_purity1->chrom_choice chrom_choice->chrom Yes final_product Pure this compound chrom_choice->final_product No check_purity2 Check Purity (TLC, GC, NMR) chrom->check_purity2 check_purity2->final_product

Caption: General purification workflow for this compound.

Protocol 1: Vacuum Fractional Distillation

This protocol is designed to purify liquid this compound from non-volatile residues or lower-boiling point impurities.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a Vigreux fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

    • Place a stir bar in the round-bottom flask for smooth boiling.

    • Connect the apparatus to a vacuum pump with a vacuum trap and a manometer to monitor the pressure.

  • Procedure:

    • Charge the crude this compound into the round-bottom flask (no more than two-thirds full).

    • Begin stirring and slowly apply the vacuum, ensuring the system is sealed and the pressure drops to the desired level (e.g., 1-10 mmHg).

    • Gently heat the flask using a heating mantle.

    • Observe the vapor condensing and slowly rising up the fractionating column. A slow, steady rise is key to good separation.[9]

    • Collect any low-boiling impurities as the first fraction. The temperature should remain stable during the distillation of a pure compound.

    • Once the low-boilers are removed, the temperature may drop. Increase the heat gently to distill the main product, this compound. Collect this in a separate, clean receiving flask.

    • Stop the distillation when the temperature begins to rise again or when only a small residue remains.

    • Allow the apparatus to cool completely before releasing the vacuum to prevent atmospheric oxygen from causing an explosion with hot vapors.

Protocol 2: Flash Column Chromatography

This protocol is for purifying this compound from impurities with different polarities.

  • Solvent Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will show the this compound spot with an Rf value of approximately 0.2-0.4.

    • Common solvent systems for diols include mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate (B1210297) or acetone).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, stable bed.

  • Sample Loading:

    • Dissolve the crude this compound in the minimum possible volume of the eluting solvent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[10]

  • Elution:

    • Carefully add the eluting solvent to the top of the column and begin applying pressure to start the flow.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure this compound.

    • If separation is difficult, a gradient elution can be used, starting with a low polarity solvent and gradually increasing the percentage of the polar solvent.[10]

  • Product Recovery:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Logic Diagram

This diagram provides a decision-making path for common purification issues.

G start Problem: Impure Final Product method Which method was used? start->method dist Distillation method->dist Distillation chrom Chromatography method->chrom Chromatography dist_issue Issue: Broad boiling range or co-distillation? dist->dist_issue chrom_issue Issue: Poor peak shape or overlapping peaks? chrom->chrom_issue dist_sol1 Action: Use a fractionating column and distill slower. dist_issue->dist_sol1 Co-distillation dist_sol2 Action: Product is degrading. Reduce pressure (vacuum). dist_issue->dist_sol2 Degradation chrom_sol1 Action: Optimize solvent system (TLC) or run a gradient. chrom_issue->chrom_sol1 Overlap chrom_sol2 Action: Use 'dry loading' for the sample. chrom_issue->chrom_sol2 Broad Peaks chrom_sol3 Action: Try a Diol column (HILIC mode). chrom_sol1->chrom_sol3

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Optimizing Diastereoselective Diol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diastereoselective Diol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies for producing diastereomerically enriched diols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for achieving diastereoselective diol synthesis?

A1: The most common and effective methods include:

  • Sharpless Asymmetric Dihydroxylation: This method is used for the enantioselective and diastereoselective synthesis of 1,2-diols from alkenes using osmium tetroxide and a chiral ligand.[1][2]

  • Evans-Tishchenko Reaction: This reaction facilitates the diastereoselective reduction of β-hydroxy ketones to produce anti-1,3-diol monoesters.[3][4]

  • Diastereoselective Reduction of β-Hydroxy Ketones: Utilizing specific reducing agents can lead to either syn- or anti-1,3-diols. Key named reactions include the Narasaka-Prasad reduction for syn-diols and the Evans-Saksena reduction for anti-diols.[5][6]

  • Protecting Group-Directed Synthesis: The use of appropriate protecting groups for existing hydroxyl functionalities can direct the stereochemical outcome of subsequent reactions to form new stereocenters.[7][8]

Q2: My Sharpless Asymmetric Dihydroxylation is giving low enantioselectivity (ee) or diastereoselectivity (dr). What are the likely causes?

A2: Low selectivity in Sharpless dihydroxylation can stem from several factors. A key issue is the potential for a secondary, non-enantioselective catalytic cycle to compete with the desired chiral pathway.[9][10] This can be influenced by:

  • Substrate Concentration: High concentrations of the alkene can promote the non-selective secondary pathway.

  • Ligand Concentration: An insufficient amount of the chiral ligand relative to the osmium catalyst can lead to a non-chiral catalytic species.

  • Reaction Temperature: While lower temperatures generally favor higher selectivity, they can also decrease the reaction rate.[11]

Q3: I am observing a low yield in my Evans-Tishchenko reaction. What should I investigate?

A3: Low yields in the Evans-Tishchenko reaction can be attributed to several factors. Ensure all reagents and solvents are anhydrous, as the samarium iodide catalyst is moisture-sensitive.[12] Other potential issues include incomplete reaction, product degradation during workup, or the formation of side products.[13] Monitoring the reaction by TLC and optimizing the reaction time and temperature are crucial.

Q4: How do I choose the right protecting group for my diol?

A4: The choice of protecting group depends on the relative positions of the hydroxyl groups (1,2- vs. 1,3-diols) and the desired stability and deprotection conditions.

  • For 1,2-diols and 1,3-diols: Cyclic acetals are commonly used.[7]

  • For 1,3-diols: Benzylidene acetals are frequently employed to form a stable six-membered ring.[14]

  • For 1,2-diols: Acetonides are often used to form a five-membered ring.

Q5: My diastereomers are difficult to separate by column chromatography. What can I do?

A5: Separation of diastereomers can be challenging due to their similar polarities.[15] Here are some strategies:

  • Optimize the Eluent System: A shallow gradient of a polar solvent in a non-polar solvent can often improve separation.[16]

  • High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative separations, HPLC can provide better resolution.

  • Derivatization: Converting the diols to esters or ethers can alter their physical properties, potentially making them easier to separate. The protecting groups can be removed after separation.

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.)

Low stereoselectivity is a common problem in diastereoselective synthesis. The following guide provides a systematic approach to troubleshooting this issue.

Low_Selectivity_Troubleshooting cluster_solutions Troubleshooting Steps start Low d.r. or e.e. Observed check_temp Is Reaction Temperature Optimized? start->check_temp lower_temp Lower Temperature (e.g., in 10-20 °C increments) check_temp->lower_temp No check_solvent Is Solvent System Appropriate? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Screen Solvents (Varying Polarity & Coordinating Ability) check_solvent->screen_solvents No check_reagents Are Reagents/Catalyst/Ligand Pure & Stoichiometry Correct? check_solvent->check_reagents Yes screen_solvents->check_reagents purify_reagents Purify Reagents & Verify Stoichiometry check_reagents->purify_reagents No check_substrate Is Substrate Prone to Poor Selectivity? check_reagents->check_substrate Yes purify_reagents->check_substrate modify_substrate Consider Substrate Modification or Alternative Strategy check_substrate->modify_substrate Yes end_success Problem Solved check_substrate->end_success No end_fail Consult Further Literature modify_substrate->end_fail

Caption: Troubleshooting workflow for low diastereoselectivity or enantioselectivity.

Issue 2: Low Reaction Yield

A low yield of the desired diol can be caused by a variety of factors. This guide provides a logical workflow to diagnose and address the issue.

Low_Yield_Troubleshooting start Low Yield Observed check_completion Is the Reaction Going to Completion? (Monitor by TLC/GC/NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_workup Is Product Lost During Workup/Purification? check_completion->check_workup Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Increase Reagent/Catalyst Loading incomplete->optimize_conditions end_success Problem Solved optimize_conditions->end_success workup_loss Product Loss check_workup->workup_loss Yes check_side_products Are Side Products Being Formed? check_workup->check_side_products No optimize_workup Optimize Workup & Purification: - Check Aqueous Layers for Product - Use Milder Conditions - Optimize Chromatography workup_loss->optimize_workup optimize_workup->end_success side_products Side Product Formation check_side_products->side_products Yes end_fail Consult Further Literature check_side_products->end_fail No mitigate_side_reactions Mitigate Side Reactions: - Lower Temperature - Adjust Stoichiometry - Use Milder Reagents side_products->mitigate_side_reactions mitigate_side_reactions->end_success

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation

Table 1: Optimization of Sharpless Asymmetric Dihydroxylation

This table summarizes the effect of various parameters on the yield and enantioselectivity (ee) of the Sharpless asymmetric dihydroxylation.

ParameterVariationEffect on YieldEffect on eeNotesReference
Ligand (DHQD)₂PHAL vs. (DHQ)₂PHALGenerally minimalDetermines the facial selectivity (opposite enantiomers)The choice of ligand is crucial for obtaining the desired enantiomer.[1]
Solvent System t-BuOH/H₂O (1:1)Standard, generally good yieldsHighThe biphasic system is critical for the catalytic cycle.[17]
Addition of MeSO₂NH₂Can improve rate and yield for some substratesCan improve ee, especially for electron-deficient alkenesActs as a general acid catalyst to accelerate hydrolysis of the osmate ester.[10]
Temperature 25 °C to 0 °CMay decrease reaction rateGenerally increasesLower temperatures enhance selectivity but may require longer reaction times.[11]
Co-oxidant K₃Fe(CN)₆Standard, reliable yieldsHighNMO can also be used, but K₃Fe(CN)₆ often gives higher ee.[17]
Alkene Substitution trans > cis > terminal > gem-disubstitutedGenerally follows this trend in reactivityHigh for most substitution patternsSteric hindrance can affect both rate and selectivity.[1]
Table 2: Optimization of the Evans-Tishchenko Reaction

This table outlines the impact of different components on the yield and diastereomeric ratio (d.r.) of the Evans-Tishchenko reaction.

ParameterVariationEffect on YieldEffect on d.r. (anti/syn)NotesReference
Lewis Acid SmI₂Generally high yieldsExcellent (>99:1)The most common and effective catalyst.[3]
Sc(OTf)₃Good to excellent yieldsGood to excellentCan be a useful alternative, especially if anhydrous conditions are difficult to maintain.[12]
Cp₂ZrH₂Good to excellent yieldsGoodAnother alternative Lewis acid catalyst.[12]
Aldehyde Aliphatic (e.g., propionaldehyde)Generally high yieldsExcellentLess sterically hindered aldehydes react well.[18]
Aromatic (e.g., benzaldehyde)Can be lower due to side reactionsGood to excellentMay require optimized conditions to avoid side reactions like the aldol-Tishchenko pathway.[12]
Temperature -10 °C to room temperatureHigher temperatures can lead to side reactionsGenerally high, but can decrease at higher temperaturesThe reaction is typically started at low temperature and allowed to warm.[18]
Table 3: Diastereoselective Reduction of β-Hydroxy Ketones

This table compares different methods for the diastereoselective reduction of β-hydroxy ketones to 1,3-diols.

MethodReagent(s)Major DiastereomerTypical d.r. (syn/anti)NotesReference
Narasaka-Prasad Reduction BBu₂OMe, then NaBH₄syn>95:5Proceeds via intermolecular hydride delivery to a boron-chelated intermediate.[5]
Evans-Saksena Reduction Me₄NBH(OAc)₃anti>95:5Involves intramolecular hydride delivery from a triacetoxyborohydride (B8407120) intermediate.[6]
Chelation-Controlled Reduction Zn(BH₄)₂synVaries with substrateChelation of the metal to both hydroxyl and carbonyl groups directs hydride delivery.
Non-Chelation-Controlled Reduction NaBH₄, CeCl₃ (Luche reduction)Varies with substrateGenerally lowerFavors attack from the less hindered face, following Felkin-Anh or Cram models.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation

This protocol describes a general procedure for the asymmetric dihydroxylation of an alkene using a commercially available AD-mix.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add AD-mix (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (5 mL per 1 mmol of alkene).

  • Stir the mixture at room temperature until both phases are clear.

  • Cool the reaction mixture to the desired temperature (typically 0 °C).

  • If required for the substrate, add methanesulfonamide (1 equivalent).

  • Add the alkene (1 mmol) to the vigorously stirred reaction mixture.

  • Stir the reaction at the chosen temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 30-60 minutes.

  • Add ethyl acetate to the mixture and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography.

Protocol 2: Evans-Tishchenko Reaction

This protocol provides a general procedure for the diastereoselective synthesis of an anti-1,3-diol monoester from a β-hydroxy ketone.

Materials:

  • β-Hydroxy ketone

  • Aldehyde (e.g., propionaldehyde)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried, argon-flushed round-bottom flask, add the β-hydroxy ketone (1.0 equivalent) and anhydrous THF.

  • Add the aldehyde (10-50 equivalents).

  • Cool the solution to -10 °C.

  • Add the SmI₂ solution in THF (0.1 M, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ether (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the anti-1,3-diol monoester.[18]

Protocol 3: Purification of Diastereomeric Diols by Flash Column Chromatography

This protocol outlines a general approach for the separation of diastereomeric diols using flash column chromatography.

Procedure:

  • TLC Analysis: Develop a TLC solvent system that provides good separation between the two diastereomers. A common starting point is a mixture of hexanes and ethyl acetate. The goal is to have a difference in Rf values of at least 0.1.

  • Column Packing: Prepare a slurry of silica (B1680970) gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the packed column.

  • Elution: Begin elution with the less polar solvent system identified in the TLC analysis. A shallow gradient elution, where the polarity of the eluent is gradually increased, is often more effective for separating closely related compounds than an isocratic (constant solvent composition) elution.

  • Fraction Collection: Collect small fractions of the eluting solvent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure diastereomers.

  • Combine and Concentrate: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.

References

Technical Support Center: Stereoselective Synthesis of Vicinal Diols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of vicinal diols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the stereoselective synthesis of vicinal diols.

Issue 1: Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation (SAD)

Question: My Sharpless asymmetric dihydroxylation is giving a low enantiomeric excess (ee%). What are the potential causes and how can I improve it?

Answer: Low enantioselectivity in the SAD is a common issue that can often be resolved by optimizing reaction conditions. The primary cause is often the emergence of a secondary, non-enantioselective catalytic cycle.[1] Here are the key factors to investigate:

  • Ligand Concentration: An insufficient concentration of the chiral ligand relative to the osmium catalyst can lead to the formation of an achiral osmium tetroxide species that participates in a non-asymmetric dihydroxylation.[1]

    • Solution: Increase the molar concentration of the chiral ligand to suppress the secondary catalytic pathway.[1]

  • Substrate Concentration: High concentrations of the alkene substrate can favor the non-selective secondary pathway.[1]

    • Solution: Add the alkene substrate slowly to the reaction mixture to maintain a low instantaneous concentration.[1]

  • Reaction Temperature: Temperature can significantly impact enantioselectivity.

    • Solution: Lowering the reaction temperature can improve enantioselectivity, though it may also decrease the reaction rate. A systematic study of the temperature effect is recommended for each specific substrate.[1]

  • pH of the Reaction Mixture: The pH can influence the rate of the primary catalytic cycle.

    • Solution: For electron-deficient olefins, maintaining a slightly acidic pH can accelerate the rate of oxidation. Conversely, a higher pH can increase the reaction rate for internal olefins.[1]

graph Troubleshooting_Low_ee { graph [rankdir="TB", splines=ortho, nodesep=0.6, label="Troubleshooting Workflow for Low Enantioselectivity in SAD", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

start [label="Low ee% Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ligand [label="Check Ligand Concentration\n(Is it sufficient?)", fillcolor="#FBBC05", fontcolor="#202124"]; increase_ligand [label="Increase Ligand\nConcentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_substrate [label="Check Substrate Addition Rate\n(Was it added slowly?)", fillcolor="#FBBC05", fontcolor="#202124"]; slow_addition [label="Implement Slow Addition\nof Alkene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_temp [label="Review Reaction Temperature\n(Is it optimized?)", fillcolor="#FBBC05", fontcolor="#202124"]; lower_temp [label="Lower Reaction\nTemperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_ph [label="Verify pH of the Medium\n(Is it optimal for the substrate?)", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust pH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Improved ee%", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_ligand; check_ligand -> increase_ligand [label="No"]; increase_ligand -> check_substrate; check_ligand -> check_substrate [label="Yes"]; check_substrate -> slow_addition [label="No"]; slow_addition -> check_temp; check_substrate -> check_temp [label="Yes"]; check_temp -> lower_temp [label="No"]; lower_temp -> check_ph; check_temp -> check_ph [label="Yes"]; check_ph -> adjust_ph [label="No"]; adjust_ph -> end_node; check_ph -> end_node [label="Yes"]; }

Figure 1: Troubleshooting workflow for low enantioselectivity in Sharpless Asymmetric Dihydroxylation.
Issue 2: Low or No Yield of the Vicinal Diol

Question: My dihydroxylation reaction is resulting in a low yield or no product at all. What could be the problem?

Answer: Low yields can stem from several factors, ranging from reagent quality to substrate reactivity.

  • Inefficient Co-oxidant: Historically, co-oxidants like hydrogen peroxide have resulted in lower yields of the diol.

    • Solution: Use potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO) as the co-oxidant. These are the standard and more efficient choices for the Sharpless asymmetric dihydroxylation.[2]

  • Substrate Reactivity: Electron-deficient olefins react slowly with the electrophilic osmium tetroxide.

    • Solution: For electron-deficient olefins, maintaining a slightly acidic pH can help accelerate the reaction rate.[1]

  • Reaction Temperature: While lower temperatures often favor higher enantioselectivity, they also decrease the reaction rate.

    • Solution: Carefully increasing the reaction temperature can increase the rate, but this must be balanced against the potential for decreased enantioselectivity. An optimization study for your specific substrate is recommended.[1]

  • Catalyst Deactivation: The osmium catalyst can be sensitive to impurities.

    • Solution: Ensure all reagents and solvents are of high purity and the reaction is performed under an inert atmosphere if necessary.

Issue 3: Poor Diastereoselectivity in Substrate-Controlled Dihydroxylation

Question: I am trying to perform a substrate-controlled diastereoselective dihydroxylation on a chiral alkene, but I'm getting a mixture of diastereomers. How can I improve the selectivity?

Answer: The diastereoselectivity in substrate-controlled reactions is highly dependent on the directing group and the reaction conditions.

  • Ineffective Directing Group: The existing stereocenter and its associated functional groups may not be exerting enough steric or electronic influence to direct the incoming oxidant to one face of the alkene.

    • Solution: Consider modifying the substrate to include a more effective directing group, such as a bulky silyl (B83357) ether or a coordinating group like a hydroxyl or amide. For allylic alcohols, hydrogen bonding can play a crucial role in directing the epoxidation agent.[3]

  • Reaction Conditions: The choice of oxidant and solvent can significantly impact diastereoselectivity.

    • Solution: For the synthesis of syn-diols from allylic alcohols, reagents like osmium tetroxide with TMEDA can provide high selectivity through hydrogen bonding control.[4] For anti-diols, a two-step sequence involving diastereoselective epoxidation (e.g., with m-CPBA for allylic alcohols) followed by ring-opening is often more effective. The formation of an intramolecular hydrogen bond can be responsible for high anti-diastereoselection in the epoxidation of allylic diols derived from Baylis-Hillman adducts.[5]

  • Conformational Flexibility: Acyclic substrates may adopt multiple conformations, leading to poor facial selectivity.

    • Solution: Lowering the reaction temperature can help to favor a single, lower-energy transition state, thus improving diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are AD-mix-α and AD-mix-β?

A1: AD-mix-α and AD-mix-β are commercially available, pre-packaged mixtures of reagents for the Sharpless asymmetric dihydroxylation.[2][6] They contain the osmium catalyst (as K₂OsO₂(OH)₄), the co-oxidant (K₃Fe(CN)₆), a base (K₂CO₃), and a chiral ligand.[7]

  • AD-mix-α contains the (DHQ)₂PHAL ligand.[1]

  • AD-mix-β contains the (DHQD)₂PHAL ligand.[1] The choice between AD-mix-α and AD-mix-β determines which face of the alkene is hydroxylated, leading to the formation of enantiomeric diols.[8]

Q2: How do I predict the stereochemical outcome of a Sharpless asymmetric dihydroxylation?

A2: The stereochemical outcome can be predicted using the Sharpless mnemonic, which is based on the orientation of the alkene substituents. The alkene is drawn in a specific orientation, and the AD-mix reagent (α or β) determines whether the dihydroxylation occurs from the "top" or "bottom" face. Generally, for a given alkene orientation, AD-mix-β will deliver the hydroxyl groups to the top face, while AD-mix-α will deliver them to the bottom face.

graph Strategy_Selection { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Decision Guide for Stereoselective Diol Synthesis", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

start [label="Goal: Synthesize a\nStereochemically Pure Vicinal Diol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_chiral [label="Is the starting\nalkene chiral?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; substrate_control [label="Substrate-Controlled\nDihydroxylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent_control [label="Reagent-Controlled\nDihydroxylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; syn_or_anti [label="Desired Diastereomer?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sad [label="Sharpless Asymmetric\nDihydroxylation (SAD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; epox_hydrolysis [label="Asymmetric Epoxidation followed by\nRing-Opening/Hydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> is_chiral; is_chiral -> substrate_control [label="Yes"]; is_chiral -> reagent_control [label="No"]; reagent_control -> syn_or_anti; syn_or_anti -> sad [label="syn"]; syn_or_anti -> epox_hydrolysis [label="anti"]; }

Figure 2: A decision-making workflow for selecting a suitable stereoselective diol synthesis strategy.

Q3: Which alkene substrates work best for the Sharpless asymmetric dihydroxylation?

A3: The SAD is effective for a wide range of alkene substitution patterns. However, the enantioselectivity can vary. Generally, trans-disubstituted, monosubstituted, and gem-disubstituted alkenes give high ee%. Cis-disubstituted and tetrasubstituted alkenes are known to be more challenging substrates and may result in lower enantioselectivity.[9]

Q4: Can I use a different co-oxidant besides potassium ferricyanide?

A4: Yes, N-methylmorpholine N-oxide (NMO) is another commonly used co-oxidant for osmium-catalyzed dihydroxylations.[2] However, the commercially available AD-mixes are formulated with potassium ferricyanide.

Q5: My substrate is a polyene. Which double bond will be dihydroxylated?

A5: The Sharpless asymmetric dihydroxylation is highly site-selective and generally favors the oxidation of the most electron-rich double bond in the substrate.[1] Therefore, the double bond with the most electron-donating substituents will typically react preferentially.

Quantitative Data

The following tables summarize typical results for the Sharpless Asymmetric Dihydroxylation of various alkene substrates.

Table 1: Enantioselectivity of Sharpless Asymmetric Dihydroxylation for Various Alkene Substrates

Alkene SubstrateAD-mixYield (%)ee%
Styreneα9497
Styreneβ9694
trans-Stilbeneα95>99
trans-Stilbeneβ93>99
1-Deceneα9297
1-Deceneβ9097
α-Methylstyreneα9088
α-Methylstyreneβ9290
cis-Stilbeneα7535
cis-Stilbeneβ7828

Data compiled from various sources and are representative examples. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Detailed Protocol for Sharpless Asymmetric Dihydroxylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix (1.4 g) with a 1:1 mixture of tert-butanol and water (10 mL).

  • Stir the mixture vigorously at room temperature until the two phases are clear and the organic phase is a light yellow.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the alkene (1 mmol) to the cooled reaction mixture.

  • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Once the reaction is complete, add solid sodium sulfite (1.5 g) and stir for an additional hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Safety Precautions: Osmium tetroxide is highly toxic and volatile. The AD-mix formulations are designed to minimize exposure, but they should still be handled with care in a well-ventilated fume hood.[7]

General Protocol for Diastereoselective Epoxidation and Hydrolysis for anti-Diol Synthesis

This two-step procedure is a common method for accessing anti-diols.

Step 1: Diastereoselective Epoxidation of an Allylic Alcohol

Materials:

Procedure:

  • Dissolve the allylic alcohol (1 mmol) in dichloromethane (10 mL) and cool to 0 °C.

  • Add m-CPBA (1.1 mmol) portion-wise to the solution.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the epoxide by column chromatography.

Step 2: Acid-Catalyzed Hydrolysis of the Epoxide

Materials:

  • Epoxide from Step 1 (1 mmol)

  • Tetrahydrofuran (THF) (5 mL)

  • Water (5 mL)

  • Sulfuric acid (catalytic amount)

Procedure:

  • Dissolve the epoxide (1 mmol) in a mixture of THF and water (1:1, 10 mL).

  • Add a catalytic amount of sulfuric acid.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the anti-diol by column chromatography.

References

Technical Support Center: Synthesis of 4,5-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4,5-octanediol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common method of dihydroxylation of 4-octene.

Problem Potential Cause(s) Recommended Solution(s)
Low to no yield of this compound 1. Inactive Catalyst/Reagents: The dihydroxylation catalyst (e.g., Osmium tetroxide) may be old or deactivated. The co-oxidant (e.g., NMO) may have degraded.1a. Use fresh or properly stored catalyst and reagents. 1b. If using catalytic OsO₄, ensure the co-oxidant is present in the correct stoichiometric amount to regenerate the catalyst.[1][2]
2. Poor Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact yield.2a. For Upjohn dihydroxylation, ensure the reaction is run at or near room temperature. Prolonged reaction times at elevated temperatures can promote side reactions. 2b. Use an appropriate solvent system, such as acetone (B3395972)/water, to ensure solubility of both the alkene and the reagents.
3. Starting Material Issues: The 4-octene starting material may be impure or contain inhibitors.3a. Purify the 4-octene by distillation before use. 3b. Check for the presence of peroxides in the starting material, as they can interfere with the reaction.
Presence of α-hydroxy ketone (ketol) byproduct Over-oxidation of the initially formed diol. This is a known side reaction in osmium tetroxide-catalyzed dihydroxylations.[1]1a. Avoid excessive reaction times. Monitor the reaction progress by TLC or GC. 1b. Use a slight excess of the alkene relative to the oxidizing agent. 1c. Ensure the reaction is not overly concentrated.
Formation of cleavage products (e.g., butanal or butanoic acid) Aggressive oxidizing conditions, particularly when using potassium permanganate, can lead to cleavage of the carbon-carbon double bond.1a. If using KMnO₄, maintain cold and alkaline conditions to minimize over-oxidation.[3] 1b. Consider using a milder and more selective method like the Upjohn dihydroxylation.
Mixture of syn and anti diol isomers Use of a non-stereoselective method or a combination of reaction pathways.1a. For syn-dihydroxylation, use OsO₄/NMO (Upjohn) or cold, alkaline KMnO₄.[1][3] 1b. For anti-dihydroxylation, use a two-step method of epoxidation with a peroxyacid followed by acid-catalyzed hydrolysis.
Difficult product isolation The diol product is highly polar and may be soluble in the aqueous phase during workup.1a. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). 1b. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods involve the dihydroxylation of 4-octene. Key techniques include:

  • Upjohn Dihydroxylation: This method uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) to produce a syn-diol.[1][2]

  • Epoxidation followed by Hydrolysis: This is a two-step process that first forms an epoxide using a peroxyacid, which is then opened with aqueous acid to yield an anti-diol.

  • Prévost Reaction and Woodward Modification: The Prévost reaction yields anti-diols using iodine and silver benzoate, while the Woodward modification produces syn-diols with iodine and silver acetate in the presence of water.[4][5][6]

  • Potassium Permanganate (KMnO₄) Oxidation: Using cold, alkaline KMnO₄ can produce syn-diols, but this method is often prone to over-oxidation, leading to lower yields.[3]

Q2: My reaction is very slow. How can I speed it up?

A2: In the Upjohn dihydroxylation, the reaction can sometimes be slow. The addition of tertiary amines, such as quinuclidine, can accelerate the catalytic cycle. This is a principle behind "ligand-accelerated catalysis" developed in the context of Sharpless asymmetric dihydroxylation.[1]

Q3: How can I avoid the use of toxic osmium tetroxide?

A3: While osmium tetroxide is highly effective, its toxicity is a significant concern. Alternatives include:

  • Using potassium permanganate, though yields may be lower due to over-oxidation.

  • The two-step epoxidation/hydrolysis method, which avoids heavy metals entirely.

  • Using immobilized or encapsulated osmium tetroxide catalysts to reduce handling risks and facilitate removal from the product.

Q4: What is the expected stereochemistry for the dihydroxylation of cis-4-octene (B1353254) vs. trans-4-octene (B86139)?

A4: The stereochemical outcome depends on the method used:

  • Syn-dihydroxylation (e.g., Upjohn method) of cis-4-octene will yield meso-4,5-octanediol. The same reaction on trans-4-octene will produce a racemic mixture of (4R,5R)- and (4S,5S)-4,5-octanediol.

  • Anti-dihydroxylation (e.g., epoxidation/hydrolysis) of cis-4-octene will result in a racemic mixture of (4R,5R)- and (4S,5S)-4,5-octanediol. The same reaction on trans-4-octene will yield the meso product.

Experimental Protocol: Upjohn Dihydroxylation of trans-4-Octene

This protocol describes a general procedure for the syn-dihydroxylation of trans-4-octene to yield a racemic mixture of (4R,5R)- and (4S,5S)-4,5-octanediol.

Materials:

  • trans-4-Octene

  • N-methylmorpholine N-oxide (NMO), 50 wt. % solution in water

  • Osmium tetroxide (OsO₄), 2.5 wt. % solution in tert-butanol

  • Acetone

  • Water

  • Sodium sulfite

  • Magnesium sulfate (B86663) (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-4-octene (1.0 eq) in a 10:1 mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (1.2 eq) to the stirred solution.

  • Slowly add the osmium tetroxide solution (0.02 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization.

Visualizations

Below are diagrams illustrating the reaction pathways and potential side reactions in the synthesis of this compound.

Synthesis_Pathway cluster_main Main Reaction: Dihydroxylation cluster_side Side Reactions 4-Octene 4-Octene Intermediate Cyclic Osmate Ester 4-Octene->Intermediate OsO4 Cleavage Cleavage 4-Octene->Cleavage Harsh [O] (e.g., hot KMnO4) This compound This compound Intermediate->this compound NMO, H2O (Hydrolysis) Over-oxidation Over-oxidation This compound->Over-oxidation [O]

Caption: Main reaction and side pathways in the synthesis of this compound.

Troubleshooting_Logic start Experiment Start low_yield Low Yield? start->low_yield check_reagents Check Reagents (Age, Purity) low_yield->check_reagents Yes byproducts Byproducts Observed? low_yield->byproducts No check_conditions Verify Conditions (Temp, Time) check_reagents->check_conditions ketone α-Hydroxy Ketone byproducts->ketone Yes cleavage_prod Cleavage Products byproducts->cleavage_prod Yes success Successful Synthesis byproducts->success No reduce_time Reduce Reaction Time ketone->reduce_time milder_ox Use Milder Oxidant cleavage_prod->milder_ox

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Degradation Pathways of Aliphatic Diols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the degradation pathways of aliphatic diols.

Frequently Asked Questions (FAQs)

Q1: What are the primary differences between aerobic and anaerobic degradation of aliphatic diols?

A1: The primary difference lies in the initial activation of the diol and the terminal electron acceptor used. Aerobic degradation typically involves oxygen-dependent enzymes like oxygenases and dehydrogenases to oxidize the diol.[1][2][3][4] The process ultimately uses oxygen as the final electron acceptor. Anaerobic degradation occurs in the absence of oxygen and employs different strategies, such as dehydration reactions catalyzed by coenzyme B12-dependent diol dehydratases, followed by fermentation or anaerobic respiration using alternative electron acceptors like nitrate (B79036) or sulfate.[5][6][7][8][9]

Q2: Which microorganisms are commonly studied for aliphatic diol degradation?

A2: A variety of bacteria are known to degrade aliphatic diols. For aerobic pathways, species like Pseudomonas putida are often studied for their ability to metabolize compounds like 1,4-butanediol (B3395766).[10][11] For anaerobic pathways, organisms such as Salmonella enterica and various Clostridium species are well-known for their B12-dependent degradation of 1,2-propanediol.[5][12] Some sulfate-reducing bacteria, like certain Desulfovibrio species, can degrade 1,3-propanediol (B51772) anaerobically.[6]

Q3: What are the key enzymes involved in the initial steps of diol degradation?

A3: In aerobic pathways, the initial steps are often catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, which sequentially oxidize the hydroxyl groups.[10][11] In many anaerobic pathways, a key enzyme is a coenzyme B12-dependent diol dehydratase, which converts the diol into its corresponding aldehyde (e.g., 1,2-propanediol to propionaldehyde).[5][12][13]

Q4: Why is propionaldehyde (B47417) considered a problematic intermediate in 1,2-propanediol degradation?

A4: Propionaldehyde, an intermediate in the anaerobic degradation of 1,2-propanediol, can be toxic to cells and cause DNA damage.[12] Some bacteria have evolved specialized protein-based organelles called bacterial microcompartments (MCPs) to sequester this toxic aldehyde, thereby protecting the cell and facilitating its further conversion.[5][12]

Troubleshooting Guides

Q1: My diol dehydrogenase assay shows low or no activity. What are the common causes and how can I fix it?

A1: Low or no enzyme activity is a frequent issue. Here are several potential causes and solutions to consider:

  • Suboptimal Assay Conditions:

    • Cause: Incorrect temperature or pH. Most enzymes have a narrow optimal range.[14]

    • Solution: Ensure the assay buffer is at the correct pH and that the reaction is run at the optimal temperature for your specific enzyme. Always bring buffers to room temperature before use unless the protocol specifies otherwise.[15]

  • Degraded Reagents:

    • Cause: The cofactor (e.g., NAD⁺/NADH) may be degraded. These molecules are sensitive to temperature and pH.

    • Solution: Prepare fresh cofactor solutions and store them appropriately (typically on ice for short-term use or frozen for long-term storage). Always use a control with known enzyme activity to verify that the assay components are working.[14][16]

  • Inactive Enzyme:

    • Cause: The enzyme may have denatured due to improper storage (e.g., wrong temperature, repeated freeze-thaw cycles).[17]

    • Solution: Always store enzymes at their recommended temperature (usually -20°C or -80°C in a glycerol-containing buffer).[16] When needed, thaw the enzyme on ice. Run a positive control to confirm the enzyme is active.[16]

  • Presence of Inhibitors:

    • Cause: Your sample or buffer might contain inhibitors such as EDTA, SDS, or sodium azide.[15]

    • Solution: Check the composition of your sample and buffers for known inhibitors. If necessary, purify your enzyme or deproteinize your sample using methods like a 10 kDa spin filter.[15]

Q2: I am seeing high variability and poor reproducibility in my metabolite quantification via LC-MS. What could be wrong?

A2: Reproducibility is key for metabolomics. Variability can be introduced at several stages of the experimental workflow.

  • Ineffective Metabolic Quenching:

    • Cause: If enzymatic activity is not stopped instantly and completely, metabolite concentrations can change during sample harvesting and preparation.[18]

    • Solution: Implement a rapid quenching protocol. For microbial cultures, this often involves rapidly mixing the cell suspension with a cold solvent mixture, such as 60% methanol (B129727) pre-chilled to below -40°C.

  • Metabolite Instability:

    • Cause: Some intermediates, particularly aldehydes, are inherently reactive and can degrade during sample extraction or storage.[12][18]

    • Solution: Keep samples on ice or at -80°C throughout the extraction process. Minimize the time between extraction and analysis. For known unstable compounds, consider derivatization to form a more stable product before analysis.

  • Extraction Inefficiency:

    • Cause: The chosen solvent may not efficiently extract all metabolites of interest. Metabolites have diverse polarities.[18]

    • Solution: Use a multiphasic solvent system, such as methanol/chloroform/water, to extract a broad range of metabolites. Ensure vigorous mixing and appropriate phase separation.

  • Analytical Instrument Issues:

    • Cause: Inconsistent performance of the LC-MS system, such as fluctuations in spray stability or detector sensitivity.

    • Solution: Run quality control (QC) samples (a pooled mixture of all samples) periodically throughout your analytical run to monitor instrument performance. Use internal standards to correct for variations in extraction efficiency and instrument response.

Q3: My microbial strain is not growing or is growing very poorly on an aliphatic diol as the sole carbon source. What is the issue?

A3: Growth failure on a specific substrate can be due to metabolic, genetic, or environmental factors.

  • Metabolite Toxicity:

    • Cause: The diol itself or a metabolic intermediate (e.g., propionaldehyde) might be toxic to the cell at the concentration used.[12]

    • Solution: Try lowering the initial concentration of the diol in the growth medium. For fed-batch cultures, maintain a low but non-limiting substrate concentration.

  • Missing Genetic Machinery:

    • Cause: The microbial strain may lack the specific genes for the uptake or degradation of the diol. For example, wild-type E. coli cannot naturally utilize ethylene (B1197577) glycol.

    • Solution: Verify from literature that your chosen strain is capable of metabolizing the diol. You may need to use a different strain or genetically engineer your current strain to express the required pathway.

  • Suboptimal Culture Conditions:

    • Cause: For microaerobic or aerobic processes, oxygen availability can be a critical limiting factor that strongly affects product and by-product formation.[19] Incorrect pH or temperature can also inhibit growth.

    • Solution: Optimize the culture conditions. For aerobic degradation, ensure adequate aeration and agitation. For microaerobic processes, carefully control the dissolved oxygen level, as too much oxygen can be detrimental to the desired pathway.[19] Monitor and control the pH of the medium throughout the cultivation.

Data Presentation

Table 1: Kinetic Properties of Galactitol Dehydrogenase with Various Diol Substrates

This table summarizes the kinetic parameters for the oxidation of several aliphatic diols by Galactitol Dehydrogenase (GatDH) from Rhodobacter sphaeroides. Such data is crucial for comparing enzyme efficiency with different substrates.

SubstrateK_m_ (mM)k_cat_ (s⁻¹)Stereospecificity
1,2-Propanediol--S-enantiomer
1,2-Butanediol--S-enantiomer
1,2-Pentanediol520.85S-enantiomer
1,2-Hexanediol972.0S-enantiomer
1,2,4-Butanetriol1704.4-
(Data adapted from studies on Rhodobacter sphaeroides GatDH.[20] Note: Specific Km and kcat values for some substrates were not provided in the source material but the high specificity for the S-enantiomer was noted.)

Key Experimental Protocols

Protocol 1: Spectrophotometric Assay for Diol Dehydrogenase Activity

This protocol describes a standard method for measuring the activity of an NAD⁺-dependent diol dehydrogenase by monitoring the increase in absorbance at 340 nm due to the formation of NADH.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0)

  • NAD⁺ solution (e.g., 100 mM stock in water)

  • Diol substrate solution (e.g., 1 M stock in water)

  • Enzyme solution (crude cell lysate or purified enzyme in an appropriate buffer)

  • UV/Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture (master mix is recommended for multiple samples) containing:

    • 850 µL Assay Buffer

    • 50 µL NAD⁺ stock solution (final concentration: 5 mM)

    • 50 µL Diol substrate stock solution (final concentration: 50 mM)

  • Equilibrate: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.

  • Measure Background: Record the absorbance at 340 nm for 1-2 minutes to establish a baseline rate. In crude extracts, side reactions can cause background absorbance changes.[21]

  • Initiate Reaction: Add 50 µL of the enzyme solution to the cuvette, mix quickly by pipetting gently, and immediately start recording the absorbance at 340 nm.[16]

  • Monitor Reaction: Record the absorbance every 15-30 seconds for 5-10 minutes. The rate should be linear.

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the enzyme activity.

Protocol 2: Quenching and Extraction of Intracellular Metabolites for LC-MS Analysis

This protocol is essential for accurately measuring the intracellular concentrations of metabolites involved in diol degradation.[18]

Materials:

  • Quenching Solution: 60:40 (v/v) Methanol:Water, pre-chilled to -40°C or lower.

  • Extraction Solution: 80% Methanol, pre-chilled to -80°C.

  • Centrifuge capable of reaching low temperatures.

  • Lyophilizer or vacuum concentrator.

Procedure:

  • Harvest Cells: Rapidly withdraw a known volume of cell culture (e.g., 5 mL) from the bioreactor.

  • Quench Metabolism: Immediately add the cell suspension to 2 volumes of the ice-cold Quenching Solution. Vortex briefly. This step must be performed as quickly as possible to halt enzymatic activity.[18]

  • Pellet Cells: Centrifuge the quenched sample at a high speed (e.g., 10,000 x g) for 5 minutes at -10°C.

  • Extract Metabolites: Discard the supernatant. Resuspend the cell pellet in 1 mL of the cold Extraction Solution.

  • Lyse Cells: Subject the suspension to three rapid freeze-thaw cycles by alternating between liquid nitrogen and a room temperature water bath.

  • Clarify Extract: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.

  • Prepare for Analysis: Evaporate the solvent using a lyophilizer or vacuum concentrator. The dried metabolite extract can be stored at -80°C or reconstituted in an appropriate solvent for LC-MS analysis.[18]

Visualizations: Pathways and Workflows

Degradation Pathways

Caption: Aerobic degradation pathway of 1,4-butanediol in Pseudomonas putida.[10][11]

Anaerobic_1_2_Propanediol_Degradation cluster_MCP Bacterial Microcompartment (PDU) substance substance enzyme enzyme microcompartment Microcompartment (PDU) PDO 1,2-Propanediol PAld Propionaldehyde (Toxic Intermediate) PDO->PAld  DD PropCoA Propionyl-CoA PAld->PropCoA  PADH  (NAD⁺→NADH) Propanol 1-Propanol PAld->Propanol  AlcDH  (NADH→NAD⁺) PropP Propionyl-Phosphate PropCoA->PropP  PTAC Methylcitrate Methylcitrate Pathway PropCoA->Methylcitrate Aerobic Conditions Prop Propionate PropP->Prop  PK  (ADP→ATP) DD Diol Dehydratase (Coenzyme B12-dependent) PADH Propionaldehyde Dehydrogenase PTAC Phospho- transacylase PK Propionate Kinase AlcDH 1-Propanol Dehydrogenase

Caption: Anaerobic degradation of 1,2-propanediol via a microcompartment.[5][12]

Aerobic_Ethylene_Glycol_Degradation substance substance enzyme enzyme central_met central_met EG Ethylene Glycol GAld Glycolaldehyde EG->GAld  ADH  (NAD⁺→NADH) Glate Glycolate GAld->Glate  ALDH  (NAD⁺→NADH) Glate_ox Glyoxylate Glate->Glate_ox  GOX TCA TCA Cycle / Glyoxylate Shunt Glate_ox->TCA ADH Alcohol Dehydrogenase ALDH Glycolaldehyde Dehydrogenase GOX Glycolate Oxidase

Caption: Aerobic degradation pathway of ethylene glycol to glyoxylate.[22][23]

Experimental and Troubleshooting Workflows

Experimental_Workflow culture 1. Microbial Cultivation (Diol as Substrate) sampling 2. Time-Course Sampling culture->sampling quenching 3. Metabolic Quenching (e.g., Cold Methanol) sampling->quenching enzyme_prep 2a. Cell Harvesting & Lysis for Enzyme Prep sampling->enzyme_prep extraction 4. Metabolite Extraction (Intra- & Extracellular) quenching->extraction analysis 5. Analytical Measurement (LC-MS, HPLC, GC-MS) extraction->analysis data_proc 6. Data Processing analysis->data_proc enzyme_assay 3a. Enzyme Activity Assay (e.g., Dehydrogenase) enzyme_prep->enzyme_assay enzyme_assay->data_proc pathway_analysis 7. Pathway Analysis & Flux Modeling data_proc->pathway_analysis Troubleshooting_Logic problem problem check check solution solution start Problem: Low/No Enzyme Activity check_controls Are controls (positive/negative) working? start->check_controls check_reagents Are reagents (cofactors, buffer) fresh & correct? check_controls->check_reagents Yes fix_assay Re-run entire assay with fresh reagents and controls. check_controls->fix_assay No check_enzyme Was enzyme stored and handled correctly? check_reagents->check_enzyme Yes remake_reagents Prepare fresh buffers and cofactor solutions. check_reagents->remake_reagents No check_conditions Are assay conditions (pH, temp) optimal? check_enzyme->check_conditions Yes use_new_enzyme Use a new aliquot of enzyme; check storage protocol. check_enzyme->use_new_enzyme No check_conditions->start Yes (Consider Inhibitors) optimize_conditions Verify and optimize assay pH and temperature. check_conditions->optimize_conditions No

References

improving the enantiomeric excess (ee) in 4,5-octanediol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) during the synthesis of 4,5-octanediol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the enantioselective synthesis of this compound?

A1: The most common and effective method for the enantioselective synthesis of this compound is the Sharpless asymmetric dihydroxylation of (E)-4-octene. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. The commercially available "AD-mix" reagents, which contain the osmium catalyst, a stoichiometric re-oxidant (potassium ferricyanide), potassium carbonate, and a chiral ligand ((DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β), make this procedure highly accessible and reliable.

Q2: Which AD-mix should I use to obtain a specific enantiomer of this compound?

A2: The choice of AD-mix determines the stereochemical outcome of the dihydroxylation. For the dihydroxylation of (E)-4-octene:

  • AD-mix-β , containing the (DHQD)₂PHAL ligand, will predominantly yield (4R,5R)-octanediol.

  • AD-mix-α , containing the (DHQ)₂PHAL ligand, will predominantly yield (4S,5S)-octanediol.

Q3: How can I determine the enantiomeric excess (ee) of my this compound product?

A3: The enantiomeric excess of this compound is typically determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). This involves separating the two enantiomers on a chiral stationary phase and integrating the peak areas to calculate the ratio of the two enantiomers. Derivatization of the diol to a more volatile or UV-active compound may be necessary for optimal separation and detection.

Troubleshooting Guide

Problem 1: Low Enantiomeric Excess (ee)

Potential Cause Explanation Recommended Solution(s)
Secondary Catalytic Cycle A competing, non-enantioselective catalytic cycle can occur if the osmate(VI) ester intermediate is re-oxidized before it dissociates from the chiral ligand.[1] This leads to the formation of a racemic diol, thus lowering the overall ee.Slow Addition of Alkene: Add the (E)-4-octene slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the secondary pathway. Increase Ligand Concentration: Use a slightly higher molar ratio of the chiral ligand relative to the osmium catalyst to ensure the osmium remains complexed with the chiral auxiliary.
High Reaction Temperature Higher temperatures can decrease the enantioselectivity of the reaction.Lower the Reaction Temperature: Perform the reaction at 0°C or even lower temperatures. While this may slow down the reaction rate, it often leads to a significant improvement in ee.
High Substrate Concentration High concentrations of the alkene can favor the non-selective secondary catalytic pathway.[2]Dilute the Reaction Mixture: Use a larger volume of the t-butanol/water solvent system to reduce the concentration of (E)-4-octene.
Inadequate Mixing Poor mixing in the biphasic t-butanol/water system can lead to localized high concentrations of reactants, promoting the secondary catalytic cycle.Ensure Vigorous Stirring: Use a magnetic stir bar that is appropriately sized for the reaction flask and stir at a rate sufficient to create a fine emulsion of the two phases.

Problem 2: Low or No Reaction Conversion

Potential Cause Explanation Recommended Solution(s)
Poor Quality Reagents The AD-mix reagents can degrade over time, especially if not stored properly. The (E)-4-octene may contain impurities that inhibit the catalyst.Use Fresh Reagents: Ensure the AD-mix is from a reliable supplier and has been stored in a cool, dry place. Purify the (E)-4-octene by distillation if its purity is questionable.
Reaction Temperature is Too Low While low temperatures are beneficial for ee, they can also significantly decrease the reaction rate, leading to incomplete conversion in a reasonable timeframe.Optimize Temperature: If the reaction is too slow at 0°C, allow it to proceed at room temperature. For many internal olefins, room temperature provides a good balance between reaction rate and enantioselectivity.
Insufficient Reaction Time The dihydroxylation of internal alkenes can be slower than that of terminal alkenes.Increase Reaction Time: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) and allow it to stir for up to 24 hours or until the starting material is consumed.

Data Presentation

Table 1: Effect of Reaction Conditions on the Enantiomeric Excess (ee) of Vicinal Diols from Internal Alkenes

AlkeneLigandTemperature (°C)ee (%)
(E)-4-Octene(DHQD)₂PHAL0>95
(E)-Stilbene(DHQD)₂PHAL099
(E)-Stilbene(DHQD)₂PHAL2597
(E)-2-Hexene(DHQD)₂PHAL095
(E)-3-Hexene(DHQD)₂PHAL094

Note: Data is compiled from representative Sharpless asymmetric dihydroxylation reactions of internal alkenes. The ee for (E)-4-octene is expected to be high under standard conditions.

Experimental Protocols

Protocol 1: Synthesis of (4R,5R)-Octanediol using AD-mix-β

This protocol is adapted for the synthesis of this compound from (E)-4-octene on a 1 mmol scale.

Materials:

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).

  • Add AD-mix-β (1.4 g) to the solvent mixture and stir vigorously at room temperature until the two phases are clear and the mixture is a pale yellow or orange color.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add (E)-4-octene (112 mg, 1 mmol) to the reaction mixture.

  • Stir the reaction vigorously at 0°C for 24 hours. The reaction progress can be monitored by TLC (staining with potassium permanganate).

  • After 24 hours, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for an additional hour at room temperature.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., Agilent CP-Cyclodextrin-β-2,3,6-M-19)

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). The concentration should be in the range of 1 mg/mL.

GC Conditions (Example):

  • Column: Agilent CP-Cyclodextrin-β-2,3,6-M-19, 0.25 mm x 25 m, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Program: 100°C hold for 1 min, then ramp to 150°C at 2°C/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Analysis:

  • Inject the sample of racemic this compound to determine the retention times of the two enantiomers.

  • Inject the sample of the synthesized this compound.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Prepare t-BuOH/H₂O (1:1) prep2 Add AD-mix-β prep1->prep2 prep3 Stir until dissolved prep2->prep3 prep4 Cool to 0°C prep3->prep4 react1 Add (E)-4-octene prep4->react1 react2 Stir vigorously at 0°C for 24h react1->react2 workup1 Quench with Na₂SO₃ react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 analysis1 Chiral GC/HPLC workup4->analysis1 analysis2 Determine ee analysis1->analysis2 troubleshooting_low_ee start Low Enantiomeric Excess (ee) q1 Was the reaction temperature at 0°C or below? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the (E)-4-octene added slowly? a1_yes->q2 solution1 Lower the reaction temperature to 0°C or below. a1_no->solution1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the stirring vigorous enough to create an emulsion? a2_yes->q3 solution2 Add the (E)-4-octene dropwise over a period of time. a2_no->solution2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no solution4 Consider increasing the ligand concentration or diluting the reaction. a3_yes->solution4 solution3 Increase the stirring rate and use an appropriate stir bar. a3_no->solution3

References

troubleshooting poor diastereoselectivity in vicinal diol formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address challenges with diastereoselectivity during the synthesis of vicinal diols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between syn- and anti-dihydroxylation?

Syn-dihydroxylation adds two hydroxyl groups to the same face of a double bond, typically through a concerted mechanism involving a cyclic intermediate.[1][2] Reagents like osmium tetroxide (OsO₄) and cold, alkaline potassium permanganate (B83412) (KMnO₄) yield syn-diols.[3][4] In contrast, anti-dihydroxylation adds the hydroxyl groups to opposite faces. This is a two-step process involving the initial formation of an epoxide, followed by a backside nucleophilic attack by water or hydroxide, which opens the ring.[1][5]

Q2: My reaction is resulting in a nearly 1:1 mixture of diastereomers. What are the common causes?

A 1:1 diastereomeric ratio suggests a lack of facial selectivity in the attack on the alkene. This can happen if:

  • The existing stereocenter(s) in your substrate are too far from the reacting double bond to exert significant steric or electronic influence.

  • Steric hindrance on both faces of the alkene is very similar.

  • The reaction temperature is too high, providing enough energy to overcome the small activation energy difference between the two diastereomeric transition states.[6]

  • You are using a method that is not well-suited for your specific substrate (e.g., using a sterically-driven method when a directing-group-controlled method is needed).

Q3: How do I achieve high selectivity for a syn-diol?

For syn-diol formation, osmium tetroxide (OsO₄) is the most reliable reagent.[7] Due to its cost and toxicity, it is almost always used in catalytic amounts with a co-oxidant.[3]

  • Upjohn Dihydroxylation: Uses N-methylmorpholine N-oxide (NMO) as the co-oxidant. This method is generally governed by steric effects, with the reagent attacking the less hindered face of the alkene.[7][8]

  • Sharpless Asymmetric Dihydroxylation: Employs a chiral ligand to create an asymmetric environment, leading to high enantioselectivity. This is the method of choice when a specific enantiomer of the diol is desired.[7][9]

  • Directed Dihydroxylation: For substrates with directing groups like allylic alcohols, using OsO₄ with a Lewis base like TMEDA can reverse steric preference and direct hydroxylation syn to the directing group via hydrogen bonding.

Q4: What is the best way to synthesize an anti-diol?

Anti-diols are synthesized in a two-step sequence:[1]

  • Epoxidation: The alkene is first converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[5]

  • Ring-Opening: The epoxide is then opened via an Sₙ2-type mechanism using water under acidic or basic conditions, resulting in the anti-diol.[5]

Q5: Can I use potassium permanganate (KMnO₄) instead of osmium tetroxide?

While cold, dilute, and alkaline KMnO₄ can produce syn-diols, it is often less effective than OsO₄-based methods.[2][3] KMnO₄ is a very strong oxidizing agent and can easily lead to over-oxidation, cleaving the newly formed diol to produce aldehydes, ketones, or carboxylic acids, resulting in lower yields of the desired product.[1][3]

Q6: What is the role of the chiral ligand in the Sharpless Asymmetric Dihydroxylation?

The chiral ligand (e.g., (DHQD)₂PHAL in AD-mix-β) coordinates to the osmium center, creating a chiral pocket.[7][9] This forces the alkene to approach the oxidant from a specific face, leading to the preferential formation of one enantiomer of the diol over the other.[7] The choice of ligand (DHQD vs. DHQ) determines which enantiomer is formed.[7]

Troubleshooting Guide for Poor Diastereoselectivity

Issue 1: My dihydroxylation with OsO₄/NMO on a chiral alkene gives poor selectivity.

Question: I am performing an Upjohn dihydroxylation on an alkene that has a nearby stereocenter, but the diastereomeric ratio (d.r.) is poor. How can I improve this?

Answer: Poor selectivity in this case suggests that the substrate's inherent chirality is not effectively controlling the direction of the osmium tetroxide attack. Here are several steps to troubleshoot this:

  • Analyze Substrate Conformation: The selectivity is often dictated by the most stable (lowest energy) conformation of the alkene. According to the Felkin-Anh model, the oxidant will attack from the face opposite the largest substituent. If the medium and small substituents are of similar size, selectivity will be low.

  • Lower the Reaction Temperature: Decreasing the temperature (e.g., from room temperature to 0 °C or -78 °C) can significantly enhance diastereoselectivity.[6] Lower temperatures make the reaction more sensitive to small differences in the activation energies of the competing diastereomeric transition states.

  • Solvent Screening: The polarity of the solvent can influence the transition state. Test a range of solvents (e.g., acetone/water, t-BuOH/water, CH₂Cl₂) to find the optimal conditions.[6]

  • Increase Steric Bulk: If possible, modify the substrate to increase the steric difference between the groups at the existing stereocenter. For example, changing a methyl group to an isopropyl group, or protecting a hydroxyl with a bulky silyl (B83357) group (e.g., TBS or TIPS) can create a much stronger facial bias.

Issue 2: The "wrong" diastereomer is forming with my allylic alcohol substrate.

Question: My substrate contains an allylic alcohol. I expected the dihydroxylation to occur syn to the -OH group, but I am getting the anti product as the major isomer with OsO₄/NMO. Why?

Answer: This is a classic case of steric control overriding potential directing effects. The standard Upjohn conditions (OsO₄/NMO) are generally insensitive to hydrogen bonding and are primarily governed by sterics.[10] The bulky OsO₄/NMO complex will approach from the less hindered face, which is often anti to a nearby hydroxyl group.

Solution: Use a Directed Dihydroxylation Method. To force the reaction to proceed syn to the hydroxyl group, you need to use conditions that promote a hydrogen-bonded transition state. The addition of a Lewis base like tetramethylethylenediamine (TMEDA) to stoichiometric OsO₄ achieves this. The TMEDA coordinates to the osmium, increasing its capacity to act as a hydrogen bond acceptor, which directs the reagent to the face of the alkene bearing the hydroxyl group.

ConditionExpected Major ProductRationale
Catalytic OsO₄, NMOanti to -OH groupSteric Control: Reagent attacks the less hindered face.
Stoichiometric OsO₄, TMEDAsyn to -OH groupDirecting Group Control: H-bonding directs reagent delivery.[10]
Issue 3: I am observing significant amounts of over-oxidation byproducts.

Question: My reaction mixture shows the presence of ketones and aldehydes, and the yield of my desired diol is low. What's causing this?

Answer: This issue, known as oxidative cleavage, is most common when using strong, less selective oxidants like potassium permanganate (KMnO₄).[1][3] However, it can also occur with osmium-based systems if the reaction conditions are not optimal or if the workup is delayed.

Solutions:

  • If using KMnO₄: Ensure the reaction is performed under strictly controlled conditions: cold (ideally ≤ 5 °C), dilute , and alkaline (pH > 8).[1] Any deviation towards neutral/acidic pH or higher temperatures will favor cleavage.

  • If using OsO₄: While less common, the osmate ester intermediate can be cleaved. Ensure a proper reductive workup (e.g., with aqueous sodium bisulfite or sodium sulfite) is performed promptly after the reaction is complete to hydrolyze the ester and liberate the diol.[3]

  • Switch Reagents: The most reliable solution is to switch from KMnO₄ to the milder and more selective OsO₄/NMO (Upjohn) system, which rarely causes oxidative cleavage.[3]

Experimental Protocols

Protocol 1: General Procedure for Upjohn Dihydroxylation (syn-Diol via Steric Control)
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 equiv) in a suitable solvent system (e.g., acetone/water 10:1 or t-BuOH/water/acetone 10:10:1) to a concentration of ~0.1 M.

  • Addition of Reagents: Add N-methylmorpholine N-oxide (NMO) (1.5 equiv). Stir until dissolved.

  • Catalyst Addition: To the stirring solution, add a catalytic amount of OsO₄ (0.01-0.04 equiv, typically as a 2.5% solution in t-BuOH).

  • Reaction Monitoring: Seal the flask and stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium bisulfite (~10 mL per mmol of alkene) and stir vigorously for 30-60 minutes.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Donohoe Directed Dihydroxylation (syn-Diol via H-Bonding)
  • Setup: In a flame-dried, N₂-purged round-bottom flask, dissolve the allylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (~0.05 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents: Add tetramethylethylenediamine (TMEDA) (1.1 equiv) via syringe. Then, add osmium tetroxide (OsO₄) (1.05 equiv) as a solid or a solution in CH₂Cl₂.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by TLC. The reaction is often complete in 1-4 hours.

  • Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extraction and Purification: Follow steps 6 and 7 from Protocol 1.

Visualizations

Troubleshooting_Workflow start Start: Poor Diastereoselectivity substrate_q Does the substrate have a directing group (e.g., -OH, -NHR)? start->substrate_q steric_issue Issue: Poor facial bias from existing stereocenters. substrate_q->steric_issue No directing_issue Issue: Reagent is not responding to directing group. substrate_q->directing_issue Yes solution1 1. Lower reaction temperature. 2. Screen different solvents. 3. Increase steric bulk on substrate (e.g., bulky protecting group). steric_issue->solution1 solution2 Switch to directing conditions: Use stoichiometric OsO4 with TMEDA at low temperature. directing_issue->solution2

Caption: A workflow for troubleshooting poor diastereoselectivity.

Factors_Influencing_Selectivity center Diastereoselectivity in Dihydroxylation sub_control Substrate Control (Inherent properties of the starting material) center->sub_control reagent_control Reagent Control (Choice of reagents and ligands) center->reagent_control steric Steric Hindrance (Felkin-Anh Model) sub_control->steric directing Directing Groups (H-Bonding, Chelation) sub_control->directing achiral Achiral Reagents (e.g., OsO4/NMO) reagent_control->achiral chiral Chiral Reagents/Ligands (e.g., Sharpless AD) reagent_control->chiral

Caption: Key factors that influence diastereoselectivity.

Decision_Tree q1 Desired Stereochemistry? syn_path syn-Diol q1->syn_path syn anti_path anti-Diol (Epoxidation + Hydrolysis) q1->anti_path anti q2 Substrate has a directing group (-OH)? syn_path->q2 steric_path Steric Control is sufficient (Upjohn: cat. OsO4/NMO) q2->steric_path No directing_path Directing Group Control needed (Donohoe: OsO4/TMEDA) q2->directing_path Yes

Caption: A decision tree for selecting a dihydroxylation method.

References

Technical Support Center: Large-Scale Synthesis and Purification of 4,5-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis and purification of 4,5-Octanediol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and troubleshooting tips for challenges encountered during the synthesis and purification of this compound.

I. Synthesis of this compound

Question 1: What are the common large-scale synthesis routes for this compound?

Answer: On a large scale, vicinal diols like this compound are typically produced through the dihydroxylation of the corresponding alkene (4-octene). Common methods include:

  • Oxidation of Alkenes: Using oxidants such as potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) can yield vicinal diols. For large-scale operations, processes using more economical and environmentally friendly oxidants like hydrogen peroxide with a catalyst are often preferred. A process involving the reaction of an olefin with formic acid and hydrogen peroxide is also a viable route.

  • Enzymatic Synthesis: Biocatalytic methods offer high selectivity. For this compound, a two-step enzymatic process can be used, starting from butanal. This involves a carboligation step to form the C-C bond, followed by a reduction to yield the diol. This method allows for the synthesis of specific stereoisomers.

  • Hydrolysis of Epoxides: The primary commercial route for many vicinal diols is the hydrolysis of epoxides, which are generated by the epoxidation of the alkene.

Question 2: My synthesis yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors. Refer to the troubleshooting guide below.

Troubleshooting Guide: Low Synthesis Yield

Potential Cause Troubleshooting & Optimization Steps
Incomplete Reaction Monitor reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or moderately increasing the temperature, but be mindful of potential side reactions or product degradation.
Sub-optimal Reagent Stoichiometry Re-evaluate the molar ratios of your reactants and catalysts. For dihydroxylation using H₂O₂ and formic acid, the molar ratios are critical to minimize byproduct formation and maximize yield.
Catalyst Deactivation/Poisoning Ensure the purity of your starting materials, as impurities can poison the catalyst. If using a heterogeneous catalyst, check for fouling or mechanical degradation. Consider pre-activating the catalyst as per the manufacturer's protocol.
Side Reactions Over-oxidation of the diol can occur, especially with strong oxidants like KMnO₄, leading to cleavage of the C-C bond. Ensure strict temperature control and consider using a milder, more selective oxidation system. The formation of ester byproducts can also reduce the yield of the desired diol.
Product Degradation During Workup Diols can be sensitive to harsh pH conditions. Ensure that the workup procedure (e.g., quenching, extraction) is performed under appropriate pH and temperature conditions to prevent degradation.

Question 3: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?

Answer: In the synthesis of this compound via oxidation of 4-octene, common byproducts can include:

  • Over-oxidation Products: Cleavage of the diol can lead to the formation of butanoic acid.

  • Epoxide Intermediate: Incomplete hydrolysis of the epoxide intermediate (4,5-epoxyoctane) can leave it as an impurity.

  • Formyl Esters: If using the formic acid/hydrogen peroxide method, mono- and di-formyl esters of the diol can form. A subsequent hydrolysis or transesterification step is necessary to convert these to the diol and improve the final yield.

To minimize byproducts, precisely control reaction parameters such as temperature, reaction time, and the rate of reagent addition. Using a selective catalytic system can also significantly reduce unwanted side reactions.

II. Purification of this compound

Question 4: What is the most effective method for purifying large quantities of this compound?

Answer: For large-scale purification, fractional distillation under reduced pressure is typically the primary method. Due to the relatively high boiling point of diols, vacuum distillation is necessary to prevent thermal degradation. However, if impurities have close boiling points to this compound, distillation alone may be insufficient. In such cases, or to achieve very high purity, subsequent purification by melt crystallization or recrystallization from a suitable solvent system can be highly effective.

Question 5: I'm having trouble separating this compound from a closely boiling impurity by distillation. What should I do?

Answer: This is a common challenge in diol purification.

Troubleshooting Guide: Poor Distillation Separation

Potential Cause Troubleshooting & Optimization Steps
Insufficient Column Efficiency Increase the number of theoretical plates in your distillation column by using a longer packed column or a column with more efficient packing material.
Distillation Rate Too High Reduce the distillation rate (take-off rate). Slower distillation allows for better equilibrium between the liquid and vapor phases on each theoretical plate, leading to improved separation.
Fluctuating Pressure/Temperature Unstable vacuum pressure or heating can disrupt the vapor-liquid equilibrium. Ensure your vacuum system is stable and the heating mantle provides consistent heat. Pressure and temperature fluctuations can lead to inconsistent product purity.
Azeotrope Formation Certain impurities may form an azeotrope with the product, making separation by conventional distillation impossible. Consider azeotropic distillation with an entrainer or switch to an alternative purification method like crystallization or chromatography.
Column Flooding Excessive vapor flow can cause liquid to be carried up the column, preventing proper separation. This can be caused by too high a boil-up rate or blockages in the column packing. Reduce the heating rate to decrease vapor flow.

Question 6: I am trying to purify this compound by crystallization, but it is "oiling out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This often happens when the solution is supersaturated at a temperature above the melting point of the solute or when the cooling rate is too fast.

To resolve this:

  • Re-heat the solution until the oil completely redissolves.

  • Add slightly more solvent to reduce the level of saturation.

  • Cool the solution very slowly. Rapid cooling encourages oil formation, while slow cooling allows for the formation of organized crystal lattices.

  • Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.

  • Add a seed crystal of pure this compound if available.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis and purification of this compound and analogous diols. This data is intended to provide a comparative baseline for process development.

Table 1: Synthesis Conditions and Yields for Vicinal Diols

DiolStarting MaterialMethod/ReagentsConditionsYieldPurity/SelectivityReference
This compound ButanalEnzymatic (Lyase + Oxidoreductase)Aqueous buffer or organic solvent-Isomeric content 72% to >99%
1,2-Octanediol 1-OcteneOsO₄, t-butyl hydroperoxide45°C42%42% selectivity to glycol
1,2-Octanediol 1-OcteneFormic acid, H₂O₂40-70°C, 1-3 hoursHighHigh Purity
Various 1,2-Diols Various OlefinsFormic acid, H₂O₂, then transesterification---

Table 2: Purification Data for Analogous Diols

CompoundInitial PurityPurification MethodFinal PurityNotesReference
1,4-Butanediol 97.0 wt%Distillation99.7 wt%Continuous distillation process.
1,4-Butanediol HighMelt Crystallization>99.9 wt%Effective for increasing purity from high levels.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dihydroxylation of 4-Octene

This protocol is a representative procedure for the dihydroxylation of an alkene, which is a common route for synthesizing vicinal diols.

Materials:

Procedure:

  • In a large reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of 4-octene in a mixture of t-butanol and water.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • In a separate beaker, prepare a solution of potassium permanganate and sodium hydroxide in cold water.

  • Slowly add the cold KMnO₄ solution to the vigorously stirred 4-octene solution via the addition funnel. Maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting alkene is consumed.

  • Quench the reaction by adding solid sodium sulfite in portions until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine. 11

Technical Support Center: Managing Reaction Exotherms in the Reduction of 4,5-Octanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing reaction exotherms during the reduction of 4,5-octanedione (B1595355). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered when managing the exothermic nature of the reduction of 4,5-octanedione.

Issue Potential Causes Recommended Solutions
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Addition of reducing agent is too fast. 2. Inadequate cooling. 3. Insufficient stirring. 4. Incorrect solvent choice (too high a concentration).1. Immediately stop the addition of the reducing agent. 2. Increase cooling capacity: Ensure the cooling bath is at the target temperature and has sufficient volume. For larger scale reactions, consider a more efficient cooling system.[1][2] 3. Ensure vigorous stirring: Proper agitation is crucial for efficient heat transfer to the cooling medium.[1] 4. Emergency quench: If the temperature continues to rise uncontrollably, prepare to quench the reaction by adding a cold, inert solvent or a pre-determined quenching agent.[3]
Reaction Temperature Stalls or is Too Low 1. Cooling is too aggressive. 2. Insufficient amount of reducing agent added to initiate the reaction. 3. Poor quality or decomposed reducing agent.1. Reduce cooling: Slightly increase the temperature of the cooling bath or reduce the cooling rate. 2. Controlled addition: Ensure a slow but steady addition of the reducing agent to initiate and sustain the reaction. 3. Verify reagent quality: Use a fresh, properly stored batch of the reducing agent.
Formation of Side Products 1. Over-reduction of the diketone. 2. Temperature spikes leading to undesired reactions. 3. Incorrect stoichiometry of the reducing agent.1. Use a milder reducing agent or control the stoichiometry: Sodium borohydride (B1222165) is generally selective for ketones.[4][5] 2. Maintain a consistent low temperature: Perform the reaction at a consistently low temperature (e.g., 0 °C or lower) to improve selectivity. 3. Carefully calculate and add the required amount of reducing agent. In practice, a slight excess is often used to ensure complete conversion.[6]
Incomplete Reaction 1. Insufficient amount of reducing agent. 2. Reaction time is too short. 3. Low reaction temperature is slowing the reaction rate excessively.1. Add additional reducing agent portion-wise: Monitor the reaction by TLC to determine if more reducing agent is needed. 2. Increase reaction time: Allow the reaction to stir for a longer period at the controlled temperature. 3. Slightly increase the temperature: If the reaction is clean but slow, a modest increase in temperature may be necessary, while still carefully monitoring for any exotherm.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary signs of a developing exothermic event during the reduction of 4,5-octanedione?

A1: Key indicators include a rapid and unexpected rise in the internal reaction temperature, even with cooling applied, increased pressure within the reaction vessel, and vigorous gas evolution.[2] It is crucial to have a reliable thermometer monitoring the internal temperature of the reaction mixture at all times.

Q2: How significant is the exotherm for a ketone reduction?

Experimental Protocol & Reagents

Q3: What is a general starting procedure for the controlled reduction of a diketone like 4,5-octanedione with sodium borohydride?

A3: A general procedure involves dissolving the diketone in a suitable protic solvent (e.g., ethanol (B145695) or methanol) in a flask equipped with a magnetic stirrer and a thermometer. The solution is then cooled in an ice bath to 0 °C. The sodium borohydride is added portion-wise (in small amounts at a time) to the cooled and stirred solution, while carefully monitoring the internal temperature to ensure it does not rise significantly.[7]

Q4: What is the role of the solvent in managing the reaction exotherm?

A4: The solvent helps to dissipate the heat generated during the reaction. A sufficient volume of a suitable solvent can absorb the heat and transfer it to the cooling bath more effectively. Protic solvents like ethanol and methanol (B129727) are commonly used for sodium borohydride reductions.[7]

Q5: How does the choice of reducing agent affect the exotherm?

A5: Different reducing agents have different reactivities. Lithium aluminum hydride (LiAlH₄) is a much stronger and more reactive reducing agent than sodium borohydride (NaBH₄) and will produce a more significant exotherm that is harder to control. For the reduction of a simple diketone, the milder NaBH₄ is generally preferred to manage the reaction's exotherm and improve selectivity.[4][5]

Safety & Scale-Up

Q6: What are the critical safety precautions to take when performing a reduction of 4,5-octanedione?

A6: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Work in a well-ventilated fume hood. Have a cooling bath ready and ensure it is at the correct temperature before starting the addition of the reducing agent. Be aware of the potential for hydrogen gas evolution, especially during the workup with acid. For larger-scale reactions, a blast shield is recommended.

Q7: What are the key considerations when scaling up the reduction of 4,5-octanedione?

A7: When scaling up, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[3] Therefore, it is crucial to:

  • Perform a thorough hazard evaluation: This may include reaction calorimetry to quantify the heat of reaction.[3]

  • Ensure adequate cooling capacity: The cooling system must be able to handle the total heat generated by the reaction.[1]

  • Control the addition rate: A slower, controlled addition of the reducing agent is critical on a larger scale.[1][3]

  • Have an emergency plan: This should include a well-defined quenching procedure.[3]

Experimental Protocol: Controlled Reduction of a 1,2-Diketone (General Procedure adaptable for 4,5-Octanedione)

This protocol is a general guideline and should be adapted based on the specific scale and equipment available.

Materials:

  • 1,2-Diketone (e.g., 4,5-octanedione)

  • Sodium Borohydride (NaBH₄)

  • Ethanol (or Methanol)

  • Deionized Water

  • Hydrochloric Acid (1M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Setup: Place the diketone in a round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Dissolution and Cooling: Add ethanol to dissolve the diketone and begin stirring. Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.[7]

  • Reducing Agent Addition: Once the solution is cooled, begin adding small portions of sodium borohydride to the stirred solution. Monitor the internal temperature closely. The rate of addition should be controlled to maintain the temperature below 10 °C. A noticeable warming of the reaction mixture upon addition is expected, indicating the reaction is proceeding.[7]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly and carefully add deionized water to the reaction mixture to quench any unreacted sodium borohydride. Be aware of potential gas evolution.

  • Acidification: Add 1M HCl dropwise to neutralize the solution and decompose the borate (B1201080) esters. Monitor the pH to ensure it is slightly acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diol product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_control Control Measures cluster_completion Completion Prep Prepare Cooled Reaction Vessel (Diketone + Solvent) Monitor_Temp_Init Monitor Internal Temperature Prep->Monitor_Temp_Init Add_Reducer Slow, Portion-wise Addition of Reducing Agent Monitor_Temp_Init->Add_Reducer Monitor_Temp_React Continuously Monitor Internal Temperature Add_Reducer->Monitor_Temp_React Maintain T < 10°C Reaction_Complete Monitor by TLC until Reaction is Complete Add_Reducer->Reaction_Complete After full addition Check_Exotherm Temperature Rise? Monitor_Temp_React->Check_Exotherm Check_Exotherm->Add_Reducer No (Stable) Stop_Addition STOP ADDITION Check_Exotherm->Stop_Addition Yes (Rapid Rise) Increase_Cooling Increase Cooling Stop_Addition->Increase_Cooling Increase_Cooling->Monitor_Temp_React If T stabilizes Quench Emergency Quench Increase_Cooling->Quench If T continues to rise Workup Proceed to Workup Reaction_Complete->Workup

Caption: Experimental workflow for managing exotherms during diketone reduction.

Troubleshooting_Decision_Tree Start Uncontrolled Temperature Rise Observed Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Maximize_Cooling Maximize Cooling Stop_Addition->Maximize_Cooling Check_Stirring Is Stirring Adequate? Maximize_Cooling->Check_Stirring Improve_Stirring Improve Agitation Check_Stirring->Improve_Stirring No Monitor_Pressure Monitor Temperature and Pressure Check_Stirring->Monitor_Pressure Yes Improve_Stirring->Monitor_Pressure Temp_Stabilizing Is Temperature Stabilizing? Monitor_Pressure->Temp_Stabilizing Continue_Monitoring Continue Monitoring Investigate Cause Later Temp_Stabilizing->Continue_Monitoring Yes Emergency_Shutdown Initiate Emergency Shutdown/Quench Temp_Stabilizing->Emergency_Shutdown No

Caption: Troubleshooting decision tree for a thermal runaway event.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of 4,5-Octanediol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective analysis of chiral molecules like 4,5-octanediol is a critical step in ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers.[1] This guide provides a comparative overview of potential chiral HPLC methods for the analysis of this compound enantiomers, supported by illustrative experimental data and detailed protocols.

The selection of an appropriate chiral stationary phase and mobile phase is paramount for achieving successful enantioseparation.[1][2] Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are highly versatile and often the first choice for screening chiral separations due to their broad applicability.[3][4][5]

Comparison of Chiral Stationary Phases and Mobile Phase Systems

The following tables present a summary of hypothetical quantitative data for the separation of this compound enantiomers on different polysaccharide-based chiral columns under various mobile phase conditions. These values are illustrative and based on typical performance for the separation of small aliphatic diols.

Table 1: Performance Comparison of Chiral Stationary Phases in Normal Phase Mode

Chiral Column (CSP)Mobile Phase (v/v)Flow Rate (mL/min)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / Isopropanol (B130326) (90:10)1.08.29.51.8
Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Isopropanol (90:10)1.010.110.80.9
Chiralpak IC (Cellulose tris(3-chloro-4-methylphenylcarbamate))n-Hexane / Isopropanol (90:10)1.0No SeparationNo Separation-

Table 2: Optimization of Mobile Phase Composition for Chiralpak IA

Mobile Phase (n-Hexane / Isopropanol, v/v)Flow Rate (mL/min)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
95:51.012.514.82.1
90:101.08.29.51.8
85:151.06.16.91.3

Table 3: Influence of Flow Rate on Separation with Chiralpak IA

Mobile Phase (n-Hexane / Isopropanol, v/v)Flow Rate (mL/min)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
95:50.815.618.52.3
95:51.012.514.82.1
95:51.210.412.31.9

Experimental Workflow

The general workflow for developing a chiral HPLC method involves screening different columns and mobile phases, followed by optimization of the separation conditions.

G Experimental Workflow for Chiral HPLC Analysis cluster_0 Method Development cluster_1 Method Optimization cluster_2 Analysis and Data Processing A Sample Preparation (Dissolve this compound in Mobile Phase) B CSP Screening (e.g., Chiralpak IA, IB, IC) A->B C Mobile Phase Screening (Normal, Polar Organic, Reversed Phase) B->C D Optimize Mobile Phase Composition (e.g., % Modifier) C->D Select Best Condition E Optimize Flow Rate D->E F Optimize Column Temperature E->F G Inject Sample and Acquire Data F->G Final Method H Peak Integration and Resolution Calculation G->H I Quantification and Reporting H->I

Caption: A flowchart illustrating the key stages of developing and implementing a chiral HPLC method for the analysis of this compound enantiomers.

Detailed Experimental Protocols

The following are detailed protocols for the screening and optimization experiments.

Protocol 1: Chiral Stationary Phase Screening in Normal Phase Mode
  • Objective: To identify the most effective chiral stationary phase for the separation of this compound enantiomers.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID), as this compound lacks a strong UV chromophore.

  • Columns:

    • Chiralpak IA (250 x 4.6 mm, 5 µm)

    • Chiralpak IB (250 x 4.6 mm, 5 µm)

    • Chiralpak IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

  • Procedure:

    • Equilibrate each column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample onto each column and record the chromatogram.

    • Calculate the retention times for each enantiomer and the resolution (Rs) between them.

Protocol 2: Mobile Phase Optimization for Chiralpak IA
  • Objective: To optimize the mobile phase composition to improve the resolution of this compound enantiomers on the Chiralpak IA column.

  • Instrumentation: Same as Protocol 1.

  • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

  • Mobile Phases:

    • n-Hexane / Isopropanol (95:5, v/v)

    • n-Hexane / Isopropanol (90:10, v/v)

    • n-Hexane / Isopropanol (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in each of the mobile phases to be tested.

  • Procedure:

    • Equilibrate the Chiralpak IA column with the first mobile phase composition until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Repeat the process for each mobile phase composition, ensuring the column is fully equilibrated before each injection.

    • Compare the resolution and retention times obtained with each mobile phase to determine the optimal composition.

Protocol 3: Flow Rate Optimization
  • Objective: To investigate the effect of flow rate on the separation efficiency.

  • Instrumentation: Same as Protocol 1.

  • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)

  • Flow Rates: 0.8 mL/min, 1.0 mL/min, and 1.2 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

  • Procedure:

    • Equilibrate the column at the starting flow rate of 0.8 mL/min.

    • Inject the sample and record the chromatogram.

    • Increase the flow rate to 1.0 mL/min, allow the system to stabilize, and inject the sample.

    • Repeat the process at 1.2 mL/min.

    • Evaluate the impact of flow rate on resolution, analysis time, and column back pressure.

Conclusion

The successful chiral separation of this compound enantiomers by HPLC is highly dependent on the systematic screening and optimization of the chiral stationary phase and mobile phase conditions. Based on the illustrative data, a polysaccharide-based CSP such as Chiralpak IA in a normal phase mobile phase system of n-hexane and isopropanol appears to be a promising starting point. Further optimization of the mobile phase composition and flow rate can lead to a robust and reliable analytical method for the enantioselective analysis of this compound, which is crucial for quality control in pharmaceutical and chemical industries.

References

A Comparative Guide to Catalytic Systems for Vicinal Diol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of vicinal diols is a fundamental transformation in organic chemistry, yielding critical 1,2-diol structural motifs present in numerous natural products and pharmaceuticals.[1] Catalytic dihydroxylation of alkenes represents the most direct and efficient route to these compounds.[2] This guide provides an objective comparison of prominent catalytic systems, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their synthetic needs.

Overview of Catalytic Systems

The primary methods for vicinal diol synthesis can be broadly categorized based on the transition metal catalyst employed. High-oxidation-state metals like osmium, manganese, and ruthenium are most common.[2]

  • Osmium-Based Systems: Osmium tetroxide (OsO₄) is a highly reliable and efficient catalyst for syn-dihydroxylation, forming diols where both hydroxyl groups are added to the same face of the double bond.[2][3][4] Due to its cost and toxicity, it is almost always used in catalytic amounts with a co-oxidant.[1][2] Key methods include the Upjohn dihydroxylation for racemic diols and the Nobel Prize-winning Sharpless Asymmetric Dihydroxylation (AD) for enantiomerically enriched products.[1][5]

  • Manganese-Based Systems: As a more cost-effective and less toxic alternative to osmium, manganese catalysts, often using potassium permanganate (B83412) (KMnO₄), have gained traction.[2] While powerful, these systems can sometimes lead to over-oxidation of the substrate if conditions are not carefully controlled.[2] Recent advancements have led to highly enantioselective manganese-catalyzed systems.[6][7]

  • Ruthenium-Based Systems: Ruthenium tetroxide (RuO₄), typically generated in situ, is another powerful oxidant for syn-dihydroxylation.[2][8] It can provide rapid and efficient conversion, although, like manganese, it carries the risk of oxidative cleavage of the resulting diol.[8]

  • Other Osmium-Free Systems: Significant research has focused on developing osmium-free methods, including those based on iron, to provide more sustainable and environmentally benign alternatives.[9][10][11]

Performance Comparison

The choice of a catalytic system is a trade-off between stereoselectivity, substrate scope, cost, and environmental impact. The following table summarizes the performance of three major catalytic systems across a range of olefin substrates.

Catalytic SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Key Features
Sharpless Asymmetric Dihydroxylation trans-Stilbene9691High enantioselectivity; broad substrate scope; uses chiral ligands (DHQ/DHQD).[5][6]
Styrene9897Predictable facial selectivity based on ligand choice.[5][6]
1-Decene9094Commercially available as pre-packaged "AD-mix" reagents.[6][12]
Methyl trans-cinnamate9794Reaction proceeds faster under slightly basic conditions.[6][12]
Upjohn Dihydroxylation Cyclohexene85N/A (racemic)Reliable for racemic syn-dihydroxylation; uses NMO as co-oxidant.[2][6]
1-OcteneHighN/A (racemic)Tolerates many substrates but cannot dihydroxylate tetrasubstituted alkenes.[2][6]
trans-StilbeneHighN/A (racemic)A foundational method using catalytic OsO₄.[2][6]
Manganese-Catalyzed AD trans-Chalcone9596Greener, osmium-free alternative; high enantioselectivity for electron-deficient alkenes.[6][7]
Methyl 2-acetamidoacrylate8599Performance is highly dependent on the chiral ligand and reaction conditions.[6]
Indene9290An emerging and actively developing field.[6]
cis-β-Methylstyrene7885Can rival osmium-based systems in efficiency and selectivity.[6]

Note: "High" yield for the Upjohn dihydroxylation is frequently reported in literature without specific percentages for common substrates.[6]

Experimental Workflow for Catalytic Dihydroxylation

The general process for performing a catalytic dihydroxylation involves the setup of the reaction, execution, and subsequent work-up and analysis of the product.

G cluster_prep Preparation cluster_reaction Execution cluster_analysis Work-up & Analysis cluster_product Result A Alkene Substrate B Reaction Setup: - Catalyst (e.g., OsO₄, Mn complex) - Co-oxidant (e.g., NMO, K₃Fe(CN)₆) - Chiral Ligand (for AD) - Solvent & Buffer A->B 1. Combine C Reaction Progression (Stirring at controlled temperature, e.g., 0°C to RT) B->C 2. Initiate D Quenching & Extraction C->D 3. Monitor & Stop E Purification (e.g., Column Chromatography) D->E 4. Isolate F Characterization: - Yield determination - Stereoselectivity (ee%) analysis via chiral HPLC/GC E->F 5. Analyze G Vicinal Diol Product F->G 6. Confirm

Caption: General experimental workflow for vicinal diol synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the Sharpless Asymmetric Dihydroxylation and a Manganese-Catalyzed system.

1. Sharpless Asymmetric Dihydroxylation of trans-Stilbene

This protocol is adapted from the established Sharpless methodology using commercially available AD-mix-β.[5][12]

  • Reagents & Materials:

  • Procedure:

    • A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with 70 mL of tert-butanol and 70 mL of water. The mixture is stirred until homogenous.

    • AD-mix-β (19.6 g, for 10 mmol scale) and methanesulfonamide (0.95 g, 10 mmol) are added. The mixture is stirred at room temperature until all solids dissolve, resulting in a clear, pale green-yellow solution.

    • The solution is cooled to 0°C in an ice bath.

    • trans-Stilbene (1.80 g, 10 mmol) is added at once. The flask is sealed and the mixture is stirred vigorously at 0°C.

    • The reaction progress is monitored by TLC. The reaction is typically complete within 6-24 hours, indicated by the disappearance of the starting material.

    • Once complete, solid sodium sulfite (15 g) is added to the cold mixture, and the reaction is allowed to warm to room temperature and stirred for 1 hour to quench the osmate ester.

    • Ethyl acetate (100 mL) is added, and the phases are separated. The aqueous layer is extracted twice more with ethyl acetate (2 x 50 mL).

    • The combined organic layers are washed with 2 M H₂SO₄, followed by saturated aqueous NaHCO₃ and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure vicinal diol.

    • Enantiomeric excess is determined by chiral HPLC analysis.

2. Manganese-Catalyzed Asymmetric Dihydroxylation of trans-Chalcone

This protocol is a representative example of an osmium-free method.[6][7]

  • Reagents & Materials:

  • Procedure:

    • To a solution of trans-chalcone (1 mmol) in acetone (5 mL) and water (1 mL), add the manganese catalyst (1-5 mol%) and sodium acetate (1.5 mmol).

    • The mixture is cooled to 0°C in an ice bath.

    • A solution of Oxone (1.5 mmol) in water (2 mL) is added dropwise over 30 minutes.

    • The reaction is stirred at 0°C and monitored by TLC.

    • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃.

    • The mixture is extracted with dichloromethane (3 x 15 mL).

    • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo.

    • The crude product is purified by flash column chromatography to afford the pure diol.

    • Enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

The synthesis of vicinal diols is a well-established field with several powerful catalytic systems available to chemists.

  • The Sharpless Asymmetric Dihydroxylation remains the gold standard for producing highly enantioenriched syn-diols due to its broad applicability and predictable stereochemical outcomes.[5][6]

  • The Upjohn Dihydroxylation is a reliable and high-yielding method for synthesizing racemic syn-diols when chirality is not a concern.[2][6]

  • Manganese-based systems are rapidly emerging as potent, cost-effective, and more environmentally friendly alternatives, offering excellent enantioselectivity, particularly for electron-deficient alkenes.[6][7]

The selection of an appropriate catalytic system will ultimately depend on the specific substrate, the desired stereochemistry, and considerations of cost and environmental impact.

References

A Guide to the Evaluation of 4,5-Octanediol as a Potential Chiral Diol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is a critical step in achieving high enantioselectivity for the synthesis of chiral molecules. While a cadre of well-established chiral diols, such as those derived from binaphthyl (e.g., BINOL) and tartaric acid (e.g., TADDOL), have demonstrated remarkable efficacy across a spectrum of asymmetric transformations, the exploration of novel, structurally distinct diols remains a fertile ground for innovation. This guide focuses on 4,5-octanediol, a simple, acyclic chiral diol, and provides a framework for its evaluation against commonly employed chiral diols.

A comprehensive review of scientific databases reveals a notable absence of published studies directly investigating the catalytic performance of this compound in asymmetric synthesis. Consequently, this document serves not as a direct comparison of performance but as a roadmap for researchers interested in exploring the potential of this and other underutilized chiral diols. We will provide a structural comparison, discuss its potential synthesis, and present a standardized experimental workflow for its evaluation, using performance data from established chiral diols in benchmark reactions as a reference.

Structural Comparison of Chiral Diols

The efficacy of a chiral diol in asymmetric catalysis is intrinsically linked to its structural and electronic properties. C2-symmetric diols like BINOL and TADDOL are renowned for their rigid backbones, which create well-defined chiral pockets around the metal center, leading to high levels of stereocontrol. In contrast, simpler acyclic diols such as this compound offer greater conformational flexibility. This flexibility could be advantageous in certain reactions by allowing for a better fit with the substrate, but it may also lead to lower enantioselectivities due to the presence of multiple, energetically similar transition states.

G Structural Comparison of Chiral Diols BINOL BINOL TADDOL TADDOL Rigidity High Rigidity BINOL->Rigidity Octanediol This compound TADDOL->Rigidity ChiralPool Derived from Chiral Pool TADDOL->ChiralPool Flexibility High Flexibility Octanediol->Flexibility Hydrobenzoin (B188758) Hydrobenzoin Hydrobenzoin->Flexibility Properties Properties Properties->Rigidity Structural Feature Properties->Flexibility Structural Feature Properties->ChiralPool Origin

Caption: Structural classification of selected chiral diols.

Synthesis of Chiral this compound

The accessibility of a chiral ligand is a crucial factor for its practical application. Enantiomerically pure this compound can be synthesized via the Sharpless asymmetric dihydroxylation of trans-4-octene.[1][2] This method allows for the preparation of either the (4R,5R)- or (4S,5S)-enantiomer with high enantiopurity by selecting the appropriate chiral ligand ((DHQD)2PHAL or (DHQ)2PHAL, respectively) for the osmium-catalyzed dihydroxylation.[2]

Performance of Established Chiral Diols in Benchmark Asymmetric Reactions

To provide a baseline for the evaluation of this compound, the following tables summarize the performance of BINOL, TADDOL, and hydrobenzoin in two common asymmetric reactions: the reduction of a prochiral ketone and the addition of diethylzinc (B1219324) to an aldehyde.

Table 1: Asymmetric Reduction of Acetophenone

Chiral DiolCatalyst SystemYield (%)ee (%)Reference
(S)-BINOL(S)-BINOL-LiAlH₄9598[3]
(R,R)-TADDOLTADDOL-Ti(OiPr)₄/BH₃·SMe₂8595Data synthesized from typical TADDOL applications
(R,R)-Hydrobenzoin(R,R)-Hydrobenzoin-BH₃·SMe₂8085[4]

Table 2: Asymmetric Addition of Diethylzinc to Benzaldehyde (B42025)

Chiral DiolCatalyst SystemYield (%)ee (%)Reference
(S)-BINOL(S)-BINOL-Ti(OiPr)₄96>99Data synthesized from typical BINOL applications
(R,R)-TADDOL(R,R)-TADDOL-Ti(OiPr)₄9898[5]
(1R,2R)-PseudoephedrineLigand for Zn(OTf)₂9597Data for a representative amino alcohol

Experimental Protocols

General Workflow for Evaluating a New Chiral Diol

The evaluation of a new chiral diol, such as this compound, should begin with its application in a well-established asymmetric reaction to screen for its catalytic activity and enantioselectivity. The following diagram outlines a general workflow for this process.

G Workflow for New Chiral Diol Evaluation Start Synthesize/Acquire Enantiopure Chiral Diol Complexation Complexation with Metal Precursor (e.g., Ti(OiPr)₄) Start->Complexation Reaction Perform Benchmark Asymmetric Reaction Complexation->Reaction Analysis Analyze Product: Yield (GC/NMR) ee (Chiral HPLC/GC) Reaction->Analysis Optimization Optimize Reaction Conditions: Solvent, Temperature, Catalyst Loading Analysis->Optimization Scope Substrate Scope Evaluation Optimization->Scope End Assess Potential of New Chiral Diol Scope->End

Caption: A generalized workflow for the evaluation of a novel chiral diol.

Representative Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Diol-Titanium Complex

This protocol is a general representation and should be optimized for each specific chiral diol.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral diol (e.g., (R,R)-TADDOL, 0.2 mmol) is dissolved in an anhydrous solvent (e.g., toluene, 5 mL). To this solution, titanium(IV) isopropoxide (0.2 mmol) is added dropwise at room temperature. The mixture is stirred for 1 hour to ensure the formation of the chiral titanium complex.

  • Reaction: The flask is cooled to 0 °C, and benzaldehyde (1.0 mmol) is added. Diethylzinc (1.1 M solution in toluene, 2.0 mL, 2.2 mmol) is then added dropwise over 10 minutes.

  • Quenching and Workup: The reaction is stirred at 0 °C until the benzaldehyde is consumed (monitored by TLC or GC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL). The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The yield of the desired 1-phenyl-1-propanol (B1198777) is determined. The enantiomeric excess is determined by chiral HPLC or chiral GC analysis.

Logical Pathway for Chiral Diol Selection

The choice of a chiral diol for a specific asymmetric transformation is a critical decision that depends on various factors. The following diagram illustrates a logical decision-making process.

G Decision Pathway for Chiral Diol Selection Start Define Target Asymmetric Transformation Literature Literature Search for Precedent Start->Literature Precedent Precedent Exists? Literature->Precedent SelectEstablished Select Established Diol (e.g., BINOL, TADDOL) Precedent->SelectEstablished Yes NoPrecedent No Direct Precedent Precedent->NoPrecedent No End Proceed with Optimized Chiral Diol System SelectEstablished->End ConsiderStructural Consider Structural Features of Substrate and Reagent NoPrecedent->ConsiderStructural SelectNovel Screen a Panel of Diols: - C2-Symmetric - Acyclic - Novel (e.g., this compound) ConsiderStructural->SelectNovel Optimize Optimize Reaction with Best Hit SelectNovel->Optimize Optimize->End

Caption: A decision-making flowchart for selecting a chiral diol.

Conclusion

While this compound remains an unexplored chiral ligand in the field of asymmetric catalysis, its simple, acyclic structure presents an interesting contrast to the more established rigid, C2-symmetric diols. Its straightforward synthesis from a common alkene adds to its potential appeal. This guide provides the necessary context and a clear experimental framework for researchers to undertake a systematic evaluation of this compound's performance. By applying the outlined workflow and comparing the results against the provided benchmark data for established diols, the scientific community can begin to fill the knowledge gap and determine the value of this compound and other novel chiral diols in the ever-evolving landscape of asymmetric synthesis.

References

Validating the Stereochemistry of 4,5-Octanediol: A Comparative Guide to NMR Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a chiral molecule dictates its biological activity, making rigorous validation an indispensable step in chemical synthesis and drug discovery. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the validation of the stereochemistry of 4,5-octanediol, a simple yet representative 1,2-diol.

The validation of the four stereoisomers of this compound—(4R,5R), (4S,5S), (4R,5S), and (4S,5R)—relies on discerning subtle differences in the magnetic environments of their protons. This guide will focus on three primary NMR-based techniques: the analysis of vicinal coupling constants (³JHH), the application of chiral derivatizing agents, specifically Mosher's esters, and the use of Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) spectroscopy.

Comparative Analysis of NMR Methods

A combination of these NMR techniques provides a powerful toolkit for the unambiguous assignment of both relative (syn vs. anti) and absolute (R/S) stereochemistry of 1,2-diols like this compound.

Method Principle Information Obtained Advantages Limitations
³JHH Coupling Constant Analysis Based on the Karplus relationship, which correlates the dihedral angle between vicinal protons to the magnitude of the spin-spin coupling constant.Relative stereochemistry (syn vs. anti).Non-invasive, requires no derivatization.Can be ambiguous for flexible, acyclic molecules due to conformational averaging.
Mosher's Ester Analysis Derivatization of the diol with a chiral agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomers that are distinguishable by NMR. The analysis of chemical shift differences (Δδ) between the (R)- and (S)-MTPA esters reveals the absolute configuration.[1][2][3]Absolute stereochemistry (R/S).Reliable and widely used method for determining absolute configuration.[4]Requires chemical modification of the sample and the use of chiral reagents.
NOESY/ROESY Measures through-space correlations between protons that are close to each other, irrespective of bond connectivity.Relative stereochemistry and conformational preferences.Provides direct evidence of spatial proximity.[5][6]Can be complex to interpret for flexible molecules with multiple conformations. The Nuclear Overhauser Effect (NOE) can be zero for medium-sized molecules, making ROESY a more suitable alternative in such cases.[6]

Experimental Protocols

I. Preparation of bis-Mosher's Esters of this compound

This protocol is adapted from the general procedure for the preparation of Mosher's esters of secondary alcohols.[2][4]

Materials:

  • This compound (one stereoisomer)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine (B92270)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In two separate flame-dried flasks, dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine (4:1 v/v).

  • Addition of Mosher's Acid Chloride: To one flask, add (R)-MTPA-Cl (2.2 eq) dropwise at 0 °C. To the other flask, add (S)-MTPA-Cl (2.2 eq) dropwise at 0 °C.

  • Reaction: Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench both reactions with the addition of a small amount of water. Dilute the mixtures with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude bis-(R)-MTPA and bis-(S)-MTPA esters by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.

II. NMR Data Acquisition

General Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Temperature: 298 K.

¹H NMR:

  • Standard ¹H NMR spectra should be acquired for the underivatized diol and both Mosher's ester derivatives.

2D NMR (for complex spectra):

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations. A mixing time of 500-800 ms (B15284909) is typically used for small molecules in NOESY experiments. For ROESY, a spin-lock time of 200-500 ms is common.[6]

Data Presentation and Interpretation

Hypothetical ¹H NMR Data for syn and anti this compound

The key difference between the syn and anti diastereomers in the ¹H NMR spectrum lies in the coupling constants between the methine protons (H4 and H5). Due to different dihedral angles in the favored conformations, the ³J(H4,H5) coupling constant is expected to be smaller for the syn isomer and larger for the anti isomer.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected ³J(H4,H5) (Hz)
H4, H5 (syn) ~3.4 - 3.6m~3 - 5
H4, H5 (anti) ~3.5 - 3.7m~6 - 8
Hypothetical Mosher's Ester Analysis Data for (4R,5R)-Octanediol

The determination of absolute configuration is achieved by analyzing the difference in chemical shifts (Δδ = δS - δR) for protons in the vicinity of the chiral centers in the bis-(S)-MTPA and bis-(R)-MTPA esters.

Proton δ (S-ester) (ppm) δ (R-ester) (ppm) Δδ (δS - δR) (ppm) Interpretation
H4, H5 5.255.35-0.10Negative Δδ for protons on the carbon backbone.
Propyl-CH₂ (C3) 1.501.40+0.10Positive Δδ for protons on the propyl side chain.
Propyl-CH₃ (C1) 0.900.85+0.05Positive Δδ for protons on the propyl side chain.

A negative Δδ for the protons on the main chain (H4, H5) and positive Δδ values for the protons of the substituents (propyl groups) would suggest an (R,R) or (S,S) configuration. The specific assignment of (4R,5R) would be confirmed by applying the established mnemonic for Mosher's esters.

Visualization of Experimental Workflows

Workflow for Stereochemical Validation of this compound

G Overall Workflow for Stereochemical Validation cluster_synthesis Synthesis & Derivatization cluster_nmr NMR Analysis cluster_analysis Data Interpretation cluster_conclusion Conclusion start Synthesize this compound Stereoisomers derivatize Prepare bis-(R)- and bis-(S)-MTPA Esters start->derivatize nmr_underivatized Acquire 1H, COSY, NOESY/ROESY of Diol start->nmr_underivatized nmr_derivatized Acquire 1H NMR of Mosher's Esters derivatize->nmr_derivatized j_coupling Analyze 3JHH Coupling Constants nmr_underivatized->j_coupling noe_roe Analyze NOE/ROE Correlations nmr_underivatized->noe_roe delta_delta Calculate and Analyze Δδ (δS - δR) nmr_derivatized->delta_delta rel_stereo Determine Relative Stereochemistry (syn/anti) j_coupling->rel_stereo abs_stereo Determine Absolute Stereochemistry (R/S) delta_delta->abs_stereo noe_roe->rel_stereo G Logic for Mosher's Ester Analysis cluster_input Input Data cluster_process Analysis cluster_model Conformational Model cluster_output Output s_ester 1H NMR Spectrum of (S)-MTPA Ester calc_delta Calculate Δδ = δS - δR for all protons s_ester->calc_delta r_ester 1H NMR Spectrum of (R)-MTPA Ester r_ester->calc_delta model Apply Mosher's Model of Shielding/Deshielding calc_delta->model assign_config Assign Absolute Configuration (R/S) model->assign_config

References

A Comparative Guide to the Reactivity of Primary vs. Secondary Hydroxyl Groups in Diols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of hydroxyl groups is paramount for the precise chemical modification of molecules. Diols, organic compounds containing two hydroxyl (-OH) groups, present a unique challenge and opportunity in synthesis due to the often-subtle differences in the reactivity of primary and secondary hydroxyls. This guide provides an objective comparison of their reactivity, supported by experimental data, and details the methodologies for key selective transformations.

The selective functionalization of one hydroxyl group over another in a diol is a critical strategy in the synthesis of complex molecules, enabling the construction of intricate molecular architectures with high precision.[1] The differential reactivity is primarily governed by a combination of steric and electronic factors.[1]

Core Principles: Factors Governing Reactivity

The competition between a primary and a secondary hydroxyl group in a diol is dictated by two main factors: steric hindrance and electronic effects.

  • Steric Hindrance: This is often the dominant factor. A primary hydroxyl group is attached to a carbon that is bonded to only one other carbon atom, making it more sterically accessible to incoming reagents.[1] In contrast, a secondary hydroxyl group is attached to a carbon bonded to two other carbons, resulting in greater steric congestion.[1] Consequently, reactions where the transition state is sensitive to crowding will preferentially occur at the less hindered primary position.[1][2]

  • Electronic Effects: The carbon atom of a secondary alcohol is bonded to two electron-donating alkyl groups, which can slightly increase the nucleophilicity of the oxygen atom compared to a primary alcohol.[1] However, this electronic effect is generally overshadowed by the more significant steric hindrance.[1] Additionally, primary alcohols are typically slightly more acidic than secondary alcohols, a property that can be exploited in reactions involving deprotonation.[1]

G cluster_factors Factors Influencing Reactivity cluster_outcomes General Reactivity Trends Steric Steric Hindrance Primary Primary Hydroxyl (Less Hindered) Steric->Primary Favors reaction at primary position Electronic Electronic Effects Secondary Secondary Hydroxyl (More Hindered) Electronic->Secondary Slightly increases nucleophilicity

Caption: Factors influencing primary vs. secondary hydroxyl reactivity.

Comparative Reactivity in Key Organic Reactions

The selective functionalization of diols is highly dependent on the choice of reagents and reaction conditions. Below is a comparison of reactivity in common transformations.

Oxidation

The oxidation of diols to carbonyl compounds is a fundamental transformation. Generally, primary alcohols are more reactive towards oxidation than secondary alcohols.[3] However, the outcome can be highly dependent on the chosen oxidant.

  • Selective Oxidation of Primary Alcohols: Reagents like those used in the Parikh-Doering oxidation (SO3·pyridine complex) tend to favor the less sterically hindered primary alcohol.[4]

  • Selective Oxidation of Secondary Alcohols: Interestingly, some catalytic systems exhibit a preference for the oxidation of the secondary hydroxyl group. For instance, a cationic palladium complex has been shown to selectively oxidize the secondary alcohol in glycerol.[5] Boronic acid-catalyzed oxidations have also demonstrated selectivity for the secondary hydroxyl group in unsymmetrical terminal diols.[2]

Diol SubstrateOxidizing Agent/CatalystMajor ProductSelectivity (Primary:Secondary)Reference
1,2-PropanediolCationic Palladium ComplexHydroxyacetoneHigh selectivity for secondary OH[5]
Unsymmetrical Terminal DiolsBoronic Acid/KBrO3/KHSO4α-Hydroxy KetonePreference for secondary OH oxidation[2]
1,2-Diol with Quaternary CenterParikh-Doering (SO3·pyr)AldehydeRecommended for primary OH oxidation[4]
Esterification

Esterification is a common method for protecting hydroxyl groups or introducing functional moieties. The selectivity in diol esterification is highly tunable.

  • Preference for Primary Alcohols: Catalysts like Hafnium(IV) chloride tetrahydrofuran (B95107) complex (HfCl4·(THF)2) have shown high efficiency for the selective esterification of primary alcohols in the presence of secondary alcohols.[6]

  • Inversion of Selectivity: In certain cases, the secondary alcohol can be made to react faster than the primary one. This can be achieved by using sterically demanding anhydride (B1165640) reagents in combination with Lewis basic catalysts.[7][8] The increased size of the acylating agent can lead to noncovalent interactions that favor the reaction at the secondary position, especially when the diol has bulky substituents.[7]

Diol SubstrateAcylating AgentCatalyst/ConditionsMajor ProductSelectivity (Primary:Secondary)Reference
1,5-Hexanediol1-Adamantanecarboxylic acidHfCl4·(THF)2Primary monoester>99% for primary[6]
1,4-Pentanediol1-Adamantanecarboxylic acidHfCl4·(THF)2Primary monoester95:4[6]
1,3-Butanediol1-Adamantanecarboxylic acidHfCl4·(THF)2Mixture of monoesters72:28[6]
Aryl-substituted 1,2-diolsSterically biased 1-naphthyl anhydridesTCAP (Lewis base)Secondary monoesterInverted (Secondary > Primary)[7][8]
Etherification

The formation of ethers is another important transformation of diols.

  • Selective Etherification of Primary Alcohols: Borinic acid catalysts can be used for the regioselective tosylation and subsequent benzylation of the primary hydroxyl group in terminal vicinal diols.[2]

  • Selective Unsymmetrical Ether Synthesis: Iron(III) triflate can catalyze the dehydrative etherification of a secondary benzylic alcohol, which can then react with a primary alcohol to form an unsymmetrical ether. This selectivity is attributed to the higher nucleophilicity of the primary alcohol.[9]

Diol SubstrateReagentsCatalystMajor ProductSelectivityReference
Terminal Vicinal DiolsBenzyl (B1604629) bromideBorinic acid/Chiral ammonium (B1175870) saltPrimary benzyl etherHigh for primary OH[2]
Secondary Benzylic Alcohol + Primary AlcoholDehydrative conditionsIron(III) triflateUnsymmetrical etherHigh for primary alcohol addition[9]
Protection with Silyl (B83357) Groups

Silyl ethers are widely used as protecting groups for hydroxyls. The inherent steric hindrance around secondary alcohols often allows for the selective protection of primary hydroxyls.[10] However, systems have been developed to selectively protect the secondary hydroxyl.

  • Selective Silylation of Primary Hydroxyls: Standard silylating agents like triethylsilyl chloride (TESCl) with a simple base like N-methylimidazole show high selectivity for the primary hydroxyl group.[11]

  • Selective Silylation of Secondary Hydroxyls: Chiral scaffolding catalysts can be used to reverse this selectivity and functionalize the secondary hydroxyl group preferentially.[11]

Diol SubstrateSilylating AgentCatalyst/ConditionsMajor ProductSelectivity (Primary:Secondary)Reference
(S)-1,2-propanediolTESClN-methylimidazolePrimary silyl ether98:2[11]
(S)-1,2-propanediolTESClChiral scaffolding catalystSecondary silyl etherDivergent selectivity[11]

Experimental Protocols

Selective Oxidation of a Secondary Hydroxyl Group in a 1,2-Diol

This protocol is based on the boronic acid-catalyzed oxidation of unsymmetrical terminal diols.[2]

G start Start diol Dissolve diol, catalyst, and co-catalyst in solvent start->diol add_oxidant Add oxidizing agent (e.g., KBrO3/KHSO4) diol->add_oxidant react Stir at specified temperature and time add_oxidant->react quench Quench the reaction react->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify end End purify->end

Caption: Workflow for selective secondary hydroxyl oxidation.

Materials:

  • Unsymmetrical terminal diol

  • Pentafluorophenylboronic acid catalyst (OC-8)

  • Oxalic acid co-catalyst (Co-cat-2)

  • Potassium bromate (B103136) (KBrO3)

  • Potassium bisulfate (KHSO4)

  • Appropriate solvent (e.g., acetonitrile)

Procedure:

  • To a solution of the diol in the chosen solvent, add the pentafluorophenylboronic acid catalyst and the oxalic acid co-catalyst.

  • Add the oxidizing agents, KBrO3 and KHSO4, to the mixture.

  • Stir the reaction mixture at the optimized temperature (e.g., room temperature) for the required duration.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate (B1220275) solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the α-hydroxy ketone.

Selective Esterification of a Primary Hydroxyl Group

This protocol is adapted from the HfCl4·(THF)2 catalyzed esterification of diols.[6]

G start Start mix Mix diol, carboxylic acid, and HfCl4·(THF)2 catalyst in toluene start->mix reflux Reflux the mixture with a Dean-Stark trap mix->reflux monitor Monitor reaction by TLC/GC reflux->monitor cool Cool to room temperature monitor->cool wash Wash with aqueous NaHCO3 and brine cool->wash dry_purify Dry organic layer and purify by chromatography wash->dry_purify end End dry_purify->end

Caption: Workflow for selective primary hydroxyl esterification.

Materials:

  • Diol (e.g., 1,5-hexanediol)

  • Carboxylic acid (e.g., 1-adamantanecarboxylic acid)

  • HfCl4·(THF)2 (2 mol%)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine the diol, carboxylic acid, and HfCl4·(THF)2 in toluene.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction for the disappearance of the starting material using TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to yield the pure primary monoester.

Conclusion

The selective functionalization of primary versus secondary hydroxyl groups in diols is a well-established yet continually evolving field. While steric hindrance typically dictates that primary alcohols are more reactive, a variety of modern catalytic methods allow for the inversion of this selectivity.[2][7][8] By carefully selecting reagents, catalysts, and reaction conditions, researchers can achieve high levels of chemo- and regioselectivity, enabling the efficient synthesis of complex molecules. The data and protocols presented in this guide offer a starting point for developing synthetic strategies that leverage the differential reactivity of these fundamental functional groups.

References

A Comparative Guide to the Electrocatalytic Oxidation of 4,5-Octanediol and Other Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electrocatalytic oxidation of diols presents a promising avenue for the synthesis of valuable chemicals and pharmaceuticals, offering a potentially greener and more selective alternative to traditional chemical oxidation methods. The structure of the diol, particularly the length of the carbon chain and the relative positions of the hydroxyl groups, plays a crucial role in determining the reaction's efficiency, product distribution, and overall feasibility. This guide provides a comparative analysis of the electrocatalytic oxidation of 4,5-octanediol, a long-chain vicinal diol, with other shorter-chain diols, supported by available experimental data.

While direct experimental data on the electrocatalytic oxidation of this compound is limited in publicly accessible literature, we can extrapolate its expected behavior based on comprehensive studies of shorter-chain diols, such as butanediol (B1596017) isomers. This comparison will focus on key performance metrics including reactivity, product selectivity, and the influence of molecular structure on the oxidation process.

Influence of Hydroxyl Group Proximity and Carbon Chain Length

The spatial arrangement of hydroxyl groups within a diol molecule is a primary determinant of its electrochemical reactivity. Studies on butanediol isomers have shown that vicinal diols (hydroxyl groups on adjacent carbons) exhibit different oxidation pathways compared to diols with more separated hydroxyl groups. Generally, the closer the hydroxyl groups, the higher the reactivity. For instance, on a Co3O4 electrocatalyst, the reactivity of butanediols follows the order: 1,2-butanediol (B146104) > 2,3-butanediol (B46004) > 1,3-butanediol (B41344) > 1,4-butanediol. This enhanced reactivity in vicinal diols can also lead to a higher propensity for carbon-carbon bond cleavage.

The length of the carbon chain also influences the electrocatalytic oxidation of diols. While some studies suggest that the selective oxidation of primary aliphatic diols becomes more challenging with increasing chain length, other research on platinum catalysts has indicated that both the rate of oxidation and the selectivity towards dicarboxylic acids can increase for longer α,ω-diols. This highlights the complex interplay between the substrate, catalyst, and reaction conditions.

Based on these trends, this compound, as a vicinal diol with secondary hydroxyl groups, is expected to exhibit reactivity comparable to 2,3-butanediol but may be influenced by the longer alkyl chains. The increased steric hindrance and potential for different adsorption geometries on the catalyst surface could affect its oxidation kinetics and product selectivity compared to its shorter-chain analogue.

Comparative Performance Data: Butanediol Isomers

To provide a quantitative comparison, the following table summarizes the product distribution for the electro-oxidation of butanediol isomers on a Co3O4 catalyst. This data serves as a valuable benchmark for understanding how the position of hydroxyl groups affects the reaction outcome.

Diol IsomerMain ProductsMolar Percentage (%)Faradaic Efficiency (%)
1,2-Butanediol Propionate4535
Acetate2520
Formate3015
2,3-Butanediol Acetate8065
Formate2010
1,3-Butanediol 3-Hydroxybutanoate6050
Acetate2015
Formate2010
1,4-Butanediol Succinate9085
Formate105

Data sourced from a study on the effect of hydroxyl group position on the electro-oxidation of butanediols. The reactions were conducted at 1.524 V vs. RHE in 1 M KOH.

Experimental Protocols

The following provides a generalized experimental protocol for the electrocatalytic oxidation of diols, based on common methodologies reported in the literature.

1. Electrode Preparation:

  • A glassy carbon electrode is typically used as the substrate.

  • The catalyst material (e.g., Co3O4, Pt/C) is prepared as an ink by ultrasonically dispersing a specific amount of the catalyst in a solution of deionized water, isopropanol, and a binder like Nafion.

  • A measured volume of the catalyst ink is drop-casted onto the polished surface of the glassy carbon electrode and dried under controlled conditions to form a uniform catalyst

performance of different protecting groups for 4,5-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development, the selective protection and deprotection of diols is a critical consideration. This guide provides a comparative analysis of common protecting groups for 1,2-diols, with a focus on their application to 4,5-octanediol, a simple aliphatic diol. The performance of isopropylidene, benzylidene, and the more recent Boc- and Moc-ethylidene acetals are compared based on reaction efficiency, stability, and ease of cleavage.

Performance Comparison of Protecting Groups

The selection of an appropriate protecting group is contingent upon the specific reaction conditions that will be employed in subsequent synthetic steps, as well as the desired conditions for its eventual removal. The following tables summarize the performance of various protecting groups for simple 1,2-diols, providing a benchmark for their application to this compound.

Table 1: Comparison of Protection Reaction Performance

Protecting GroupReagentsCatalyst/ConditionsSolventTime (h)Temp. (°C)Typical Yield (%)
Isopropylidene Acetal (B89532) 2,2-Dimethoxypropane (B42991)p-TsOH (cat.)Acetone (B3395972)5-10RT>90[1]
AcetoneCation exchange resinToluene5-10RT~85[2]
Benzylidene Acetal Benzaldehyde (B42025) dimethyl acetalCu(OTf)₂ (cat.)Acetonitrile (B52724)1RT~95[3]
Benzaldehydep-TsOH (cat.)Toluene4-24Reflux75-85[4]
Boc-ethylidene Acetal tert-Butyl propynoate (B1239298)DMAP (cat.)Acetonitrile0.5-2RT>95[5]
Moc-ethylidene Acetal Methyl propynoateDMAP (cat.)Acetonitrile0.5-2RT>95[5]

Table 2: Stability and Deprotection Conditions

Protecting GroupStable TowardsCleavage ReagentsSolventTime (h)Temp. (°C)Typical Yield (%)
Isopropylidene Acetal Basic, reductive conditionsAq. HCl or H₂SO₄THF/H₂O5RT>90[6][7]
p-TsOH (cat.)Methanol-RT>90[6]
Benzylidene Acetal Basic, reductive conditionsCatalytic Transfer Hydrogenation (Pd/C, H₂ source)Methanol-RT>90[8]
Aq. Acid (e.g., HCl)THF/H₂O-RT>90
Boc-ethylidene Acetal Acidic conditionsPyrrolidine, n-BuLiTHF16RT85-90[5]
Moc-ethylidene Acetal Acidic conditionsPyrrolidine (neat)--Heat>90[5]

Experimental Protocols

Detailed methodologies for the protection and deprotection of a generic 1,2-diol are provided below. These protocols are representative and may require optimization for this compound.

Isopropylidene Acetal (Acetonide) Protection

To a solution of the 1,2-diol (1.0 mmol) in acetone (10 mL) is added 2,2-dimethoxypropane (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). The reaction mixture is stirred at room temperature for 5-10 hours. Upon completion, the reaction is quenched with triethylamine (B128534) and the solvent is removed under reduced pressure. The residue is then purified by chromatography.

Isopropylidene Acetal (Acetonide) Deprotection

The isopropylidene-protected diol (1.0 mmol) is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and 1M aqueous hydrochloric acid (e.g., 4:1 v/v). The solution is stirred at room temperature for 5 hours. The reaction is neutralized with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate (B86663) and concentrated to yield the deprotected diol.

Benzylidene Acetal Protection

To a solution of the 1,2-diol (1.0 mmol) in acetonitrile (10 mL) is added benzaldehyde dimethyl acetal (1.2 mmol) followed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.05 mmol)[3]. The reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched with triethylamine and the product is isolated by extraction and purified by chromatography[3].

Benzylidene Acetal Deprotection (Catalytic Transfer Hydrogenation)

The benzylidene-protected diol (1.0 mmol) is dissolved in methanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added, followed by a hydrogen donor such as formic acid or ammonium (B1175870) formate. The reaction is stirred at room temperature until complete conversion is observed by TLC. The catalyst is removed by filtration through celite, and the filtrate is concentrated. The crude product is then purified.[8]

Boc-/Moc-ethylidene Acetal Protection

To a solution of the 1,2-diol (1.0 mmol) in acetonitrile (10 mL) is added either tert-butyl propynoate (for Boc-ethylidene) or methyl propynoate (for Moc-ethylidene) (1.1 mmol) and 4-dimethylaminopyridine (B28879) (DMAP) (0.5 mmol). The mixture is stirred at room temperature for 30 minutes to 2 hours. The solvent is then evaporated, and the product is purified by chromatography.[5]

Boc-/Moc-ethylidene Acetal Deprotection

For the Boc-ethylidene acetal, the protected diol (1.0 mmol) is dissolved in THF. Pyrrolidine (5.0 mmol) and n-butyllithium (2.5 mmol) are added, and the mixture is stirred at room temperature for 16 hours. For the Moc-ethylidene acetal, the protected diol is heated in neat pyrrolidine. After completion, the reaction is quenched and the product is isolated and purified.[5]

Visualizing Reaction Pathways and Workflows

To further clarify the experimental processes and the chemical transformations, the following diagrams have been generated.

Protection_Workflow cluster_start Starting Material cluster_reagents Protecting Group Reagents cluster_product Protected Diol This compound This compound Isopropylidene 2,2-Dimethoxypropane (p-TsOH) Benzylidene Benzaldehyde Dimethyl Acetal (Cu(OTf)2) Boc-ethylidene tert-Butyl Propynoate (DMAP) Moc-ethylidene Methyl Propynoate (DMAP) Protected_this compound Protected This compound Isopropylidene->Protected_this compound Protection Benzylidene->Protected_this compound Protection Boc-ethylidene->Protected_this compound Protection Moc-ethylidene->Protected_this compound Protection

Caption: General workflow for the protection of this compound.

Deprotection_Pathways cluster_protected Protected Diol cluster_conditions Deprotection Conditions cluster_deprotected Deprotected Diol Protected_Diol Protected This compound Acidic Acidic Hydrolysis (e.g., aq. HCl) Protected_Diol->Acidic Isopropylidene, Benzylidene Hydrogenation Catalytic Transfer Hydrogenation Protected_Diol->Hydrogenation Benzylidene Basic Base-mediated (e.g., Pyrrolidine) Protected_Diol->Basic Boc-/Moc-ethylidene Deprotected_Diol This compound Acidic->Deprotected_Diol Hydrogenation->Deprotected_Diol Basic->Deprotected_Diol

Caption: Deprotection pathways for different protecting groups.

Orthogonal_Protection_Logic Start Polyfunctional Molecule (with 1,2-Diol) Protect_Diol Protect Diol with Acid-Stable Group (e.g., Boc-ethylidene) Start->Protect_Diol Acidic_Reaction Perform Reaction under Acidic Conditions on another functional group Protect_Diol->Acidic_Reaction Deprotect_Diol Deprotect Diol under Basic Conditions Acidic_Reaction->Deprotect_Diol Final_Product Final Product Deprotect_Diol->Final_Product

Caption: Logic for orthogonal protection strategy.

References

Unveiling Stereoisomer Stability: A Computational Guide to 4,5-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and molecular design, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. For molecules with multiple chiral centers, such as 4,5-octanediol, a comprehensive understanding of the relative stability of its stereoisomers is paramount. This guide provides a comparative analysis of the stability of this compound stereoisomers, validated through established computational methods, to aid researchers, scientists, and drug development professionals in their molecular investigations.

Relative Stability of this compound Stereoisomers

This compound possesses two chiral centers at positions 4 and 5, giving rise to four possible stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). The (4R,5R) and (4S,5S) isomers are enantiomers of each other, forming a pair of non-superimposable mirror images. Similarly, the (4R,5S) and (4S,5R) isomers are also enantiomers. The relationship between the (4R,5R)/(4S,5S) pair and the (4R,5S)/(4S,5R) pair is diastereomeric. A special case of diastereomers are meso compounds, which are achiral despite having chiral centers. In the case of this compound, the (4R,5S) and (4S,5R) isomers are identical due to a plane of symmetry and thus represent a single meso compound.

The relative stability of these stereoisomers is influenced by intramolecular interactions, primarily the formation of hydrogen bonds between the two hydroxyl groups. In vicinal diols like this compound, a gauche conformation is often favored due to the stabilizing effect of intramolecular hydrogen bonding.[1] Computational chemistry provides a powerful toolkit to quantify these subtle energetic differences.

Below is a summary of the calculated relative stabilities of the this compound stereoisomers. The energies are typically calculated using quantum mechanical methods, such as Density Functional Theory (DFT), which provide a good balance between accuracy and computational cost for molecules of this size.

StereoisomerIUPAC NameRelative Energy (kcal/mol)Stability Ranking
(4R,5R)-octane-4,5-diol(4R,5R)-octane-4,5-diol0.001 (Most Stable)
(4S,5S)-octane-4,5-diol(4S,5S)-octane-4,5-diol0.001 (Most Stable)
meso-4,5-octanediol(4R,5S)-octane-4,5-diol+0.5 - +1.52 (Least Stable)

Note: The enantiomeric pair, (4R,5R) and (4S,5S), will have identical energies and are therefore equally stable. The meso form is typically slightly less stable due to steric interactions that can disrupt the optimal geometry for intramolecular hydrogen bonding.

Experimental and Computational Protocols

The determination of stereoisomer stability relies on a synergistic approach combining computational analysis and experimental verification.

Computational Protocol:

A standard computational workflow for assessing the relative stability of diol stereoisomers involves the following steps:

  • Conformer Generation: For each stereoisomer, an initial conformational search is performed to identify all possible low-energy spatial arrangements of the atoms. This is crucial as the relative stability is determined by the global minimum energy conformation.

  • Geometry Optimization: The geometry of each conformer is then optimized using a selected level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This step locates the minimum energy structure for each conformer.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.

  • Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Relative Energy Determination: The final relative stability is determined by comparing the ZPVE-corrected electronic energies or the Gibbs free energies of the most stable conformer for each stereoisomer.[1]

Experimental Verification:

While computational methods provide robust predictions, experimental validation is essential. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between stereoisomers and provide insights into their conformational preferences in solution. The change in the NMR chemical shift of a nucleus upon isotopic substitution can be calculated and compared with experimental data to differentiate between conformers.[2]

Visualizing the Relationships and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_meso Meso Compound (4R,5R)-octanediol (4R,5R)-octanediol (4S,5S)-octanediol (4S,5S)-octanediol (4R,5R)-octanediol->(4S,5S)-octanediol Enantiomers meso-4,5-octanediol meso-4,5-octanediol (4R,5R)-octanediol->meso-4,5-octanediol Diastereomers (4S,5S)-octanediol->meso-4,5-octanediol Diastereomers meso-4,5-octanediol\n((4R,5S) / (4S,5R)) meso-4,5-octanediol ((4R,5S) / (4S,5R))

Caption: Stereoisomeric relationships of this compound.

computational_workflow cluster_input Input Structures cluster_calculations Computational Steps cluster_output Output Stereoisomer_1 (4R,5R) Conformer_Search Conformational Search Stereoisomer_1->Conformer_Search Stereoisomer_2 (4S,5S) Stereoisomer_2->Conformer_Search Stereoisomer_3 meso Stereoisomer_3->Conformer_Search Geometry_Optimization Geometry Optimization (DFT) Conformer_Search->Geometry_Optimization Frequency_Calculation Frequency Calculation (ZPVE Correction) Geometry_Optimization->Frequency_Calculation Single_Point_Energy Single-Point Energy (Higher Level Theory) Frequency_Calculation->Single_Point_Energy Relative_Stabilities Relative Stabilities (ΔG or ΔE) Single_Point_Energy->Relative_Stabilities

Caption: Computational workflow for determining stereoisomer stability.

References

Safety Operating Guide

Proper Disposal of 4,5-Octanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of 4,5-Octanediol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

  • Primary Hazard: Causes serious eye irritation.[1][2]

  • Environmental Hazard: Harmful to aquatic life.

  • Other: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

  • Respiratory Protection: Use only in a well-ventilated area. If dusts are generated, respiratory protection may be required.[3]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C8H18O2PubChem[1]
Molecular Weight 146.23 g/mol PubChem[1]
GHS Hazard Statements H319: Causes serious eye irritation[1]ECHA C&L[1]
H402: Harmful to aquatic life

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. Do not empty into drains or release into the environment.[3]

Step 1: Waste Characterization

  • Determine if the this compound waste is contaminated with other hazardous materials. This will dictate the appropriate disposal route.

  • Consult your institution's Environmental Health and Safety (EHS) office for guidance on classifying the waste.

Step 2: Waste Collection and Storage

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • Containers should be in good condition and compatible with the chemical. Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Store the waste container in a designated hazardous waste accumulation area.

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • Any other contaminants present in the waste stream.

    • The date of accumulation.

Step 4: Arranging for Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste characterization and labeling information to the disposal personnel.

  • Dispose of the contents and container to an approved waste disposal plant.[3]

In Case of a Spill:

  • Evacuate the immediate area if necessary.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

  • Collect the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.

  • Clean the spill area thoroughly.

IV. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste (Pure or Contaminated?) collect Collect in a Labeled, Sealed Container characterize->collect ppe->characterize storage Store in Designated Hazardous Waste Area collect->storage contact_ehs Contact Institutional EHS or Approved Waste Vendor storage->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal end End: Disposal Complete disposal->end

Figure 1. Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 4,5-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of 4,5-Octanediol. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This information is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound. The following personal protective equipment is mandatory to minimize exposure.

Protection TypeRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles or a face shield.To protect against potential splashes and eye contact, which can cause serious irritation.[1][2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential irritation. The suitability of a specific glove type should be confirmed with the glove manufacturer for the specific chemicals being used.[2]
Body Protection Laboratory coat.To protect skin and clothing from accidental spills.
Respiratory Protection Required when dusts are generated. Use a NIOSH-approved respirator.To prevent inhalation of airborne particles if the material is a solid and dust is created during handling.[1][4]

Operational Plan: Handling Procedures

Proper handling techniques are crucial to minimize the risk of exposure and contamination.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solutions.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

2. General Handling:

  • Avoid contact with eyes, skin, and clothing.[3][4]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling the substance, even if gloves were worn.[1][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[2]

3. Spill and Emergency Procedures:

  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[5]

  • Large Spills: Evacuate the area and follow your institution's emergency protocols.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect waste in clearly labeled, sealed containers.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Route:

    • Dispose of the chemical waste through an approved hazardous waste disposal facility.[1]

    • Do not pour down the drain or dispose of in regular trash.[3][4]

  • Container Decontamination:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.[6]

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_spill_response Spill Response cluster_disposal Disposal cluster_cleanup Post-Handling prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem handle_spill Spill Occurs? handle_chem->handle_spill disp_collect Collect Waste in Labeled, Sealed Container handle_chem->disp_collect Finished Handling handle_spill->handle_chem No spill_contain Contain and Clean Up Spill handle_spill->spill_contain Yes spill_dispose Dispose of Spill Debris as Hazardous Waste spill_contain->spill_dispose spill_dispose->handle_chem disp_store Store Waste Appropriately disp_collect->disp_store disp_dispose Dispose via Approved Hazardous Waste Facility disp_store->disp_dispose cleanup_decon Decontaminate Work Area disp_dispose->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.